Pyrifenox
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCAYZTYMHQEX-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232230 | |
| Record name | Pyrifenox Z-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83227-23-0, 88283-41-4 | |
| Record name | Pyrifenox Z-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083227230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrifenox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088283414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrifenox Z-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIFENOX Z-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70GXJ617L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Ergosterol Biosynthesis Inhibition Pathway of Pyrifenox
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrifenox, a pyridine fungicide, serves as a potent inhibitor of ergosterol biosynthesis in pathogenic fungi, a critical pathway for maintaining the integrity and functionality of fungal cell membranes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's antifungal activity. We will delve into the intricacies of the ergosterol biosynthesis pathway, pinpointing the specific enzymatic target of this compound—sterol 14α-demethylase (CYP51). The guide will further explore the downstream cellular consequences of this inhibition, leading to fungal cell death. Methodologies for the experimental validation of this compound's mode of action, including sterol profiling and enzyme inhibition assays, are presented in detail. Finally, we will discuss the mechanisms of fungal resistance to this compound and the implications for the development of next-generation antifungal agents.
Introduction: The Significance of Ergosterol and the Rise of this compound
Fungal infections pose a significant threat to global health and food security. The selective targeting of biochemical pathways unique to fungi is a cornerstone of modern antifungal therapy. One of the most successfully exploited targets is the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[1] The absence or depletion of ergosterol, coupled with the accumulation of toxic sterol intermediates, leads to catastrophic failure of the fungal cell membrane and, ultimately, cell lysis.[2]
This compound is a member of the pyridine class of fungicides and is classified as a demethylation inhibitor (DMI). It exhibits broad-spectrum activity against a range of phytopathogenic fungi, including those responsible for powdery mildew, scab, and leaf spot. Its efficacy stems from its specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, a mechanism it shares with other DMI fungicides like triazoles and imidazoles.[3] This guide will provide a detailed technical overview of the molecular interactions and cellular consequences of this compound's inhibitory action.
The Ergosterol Biosynthesis Pathway: A Prime Target for Antifungal Agents
The synthesis of ergosterol is a complex, multi-step process primarily occurring in the endoplasmic reticulum of the fungal cell. The pathway can be broadly divided into three stages: the synthesis of the precursor farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (derived from FPP) to form lanosterol, and the subsequent modification of lanosterol to produce ergosterol. This final stage involves a series of demethylation, desaturation, and reduction reactions catalyzed by a suite of enzymes, many of which are essential for fungal viability.
Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51, the target of this compound.
Molecular Mechanism of this compound Action: Inhibition of CYP51
The primary molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, also known as CYP51 or Erg11.[4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol and other sterol precursors, a crucial step in the formation of mature ergosterol.[3]
This compound, like other DMI fungicides, is a non-competitive inhibitor of CYP51. Its inhibitory action is believed to involve the binding of the pyridine nitrogen atom to the heme iron atom at the active site of the enzyme. This interaction prevents the binding of the natural substrate, lanosterol, and halts the demethylation process. Molecular docking studies with similar azole derivatives suggest that the inhibitor molecule fits into the active site of CYP51, forming hydrophobic and electrostatic interactions with key amino acid residues, further stabilizing the inhibitor-enzyme complex.[4]
Caption: Conceptual diagram illustrating the binding of this compound to the active site of CYP51, preventing the binding and demethylation of lanosterol.
Downstream Consequences of CYP51 Inhibition
The inhibition of CYP51 by this compound triggers a cascade of detrimental effects within the fungal cell, culminating in the loss of viability.
4.1. Depletion of Ergosterol and Accumulation of Toxic Precursors: The most immediate consequence of CYP51 inhibition is the cessation of ergosterol production. This leads to a depletion of ergosterol in the fungal cell membranes. Simultaneously, the blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[5] These precursors are unable to fulfill the structural and functional roles of ergosterol and their accumulation is toxic to the cell, leading to increased membrane permeability and disruption of membrane-bound enzyme activity.[2]
4.2. Compromised Membrane Integrity and Function: The altered sterol composition of the fungal cell membrane leads to a loss of its structural integrity and fluidity.[1] This manifests as increased permeability, allowing for the leakage of essential ions and small molecules from the cytoplasm and the uncontrolled influx of external substances. The function of membrane-associated proteins, such as ATPases and transport proteins, which are crucial for nutrient uptake and maintaining cellular homeostasis, is also severely impaired.[1]
4.3. Secondary Effects on Cell Wall Synthesis and Cell Division: The disruption of the plasma membrane can have secondary effects on the synthesis and maintenance of the fungal cell wall, which is anchored to the membrane. This can lead to a weakened cell wall that is unable to withstand osmotic pressure, contributing to cell lysis. Furthermore, the proper localization and function of proteins involved in cell division and morphogenesis are often dependent on a healthy and functional plasma membrane, and their disruption can lead to aberrant growth and a failure to complete the cell cycle.
Caption: A flowchart illustrating the cascade of cellular events following the inhibition of CYP51 by this compound, leading to fungal cell death.
Experimental Validation of this compound's Mode of Action
The elucidation of this compound's mechanism of action relies on a combination of biochemical and analytical techniques. The following section details key experimental protocols for researchers investigating the effects of this compound.
Quantification of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, enabling the direct observation of ergosterol depletion and the accumulation of precursor sterols following this compound treatment.[6]
Step-by-Step Methodology:
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Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to a desired growth phase (e.g., mid-logarithmic phase). Introduce this compound at various concentrations (including a solvent control) and incubate for a defined period.
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Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water. Lyse the cells using a suitable method, such as bead beating or enzymatic digestion, in the presence of an antioxidant (e.g., butylated hydroxytoluene) to prevent sterol degradation.
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Saponification and Sterol Extraction: Resuspend the lysed cells in a solution of alcoholic potassium hydroxide and heat to saponify the cellular lipids. This process hydrolyzes sterol esters, releasing free sterols. Extract the non-saponifiable lipids (containing the sterols) into an organic solvent such as n-hexane or petroleum ether.
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Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. To improve the volatility and thermal stability of the sterols for GC analysis, derivatize the extracted sterols to form trimethylsilyl (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
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GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The different sterols will separate based on their boiling points and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times compared to known standards.
Data Presentation:
| Sterol | Control (Relative Abundance %) | This compound-Treated (Relative Abundance %) |
| Ergosterol | 85.2 ± 3.1 | 15.7 ± 2.5 |
| Lanosterol | 1.5 ± 0.3 | 45.8 ± 4.2 |
| Eburicol | < 0.5 | 20.1 ± 1.9 |
| Other 14α-methylated sterols | < 1.0 | 18.4 ± 2.8 |
Table 1: Representative data from a GC-MS analysis of fungal sterols after treatment with this compound, demonstrating a significant decrease in ergosterol and a corresponding accumulation of precursor sterols.
In Vitro CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the CYP51 enzyme. It is a critical tool for determining the potency of the compound and for structure-activity relationship studies.
Step-by-Step Methodology:
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Preparation of Fungal Microsomes: Grow the fungal species of interest and prepare a microsomal fraction, which is enriched in endoplasmic reticulum-bound enzymes, including CYP51. This is typically achieved through differential centrifugation of a cell homogenate.
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Reconstitution of the CYP51 System: The activity of CYP51 requires a cofactor, NADPH-cytochrome P450 reductase. In the assay, the microsomal preparation is incubated with a reaction mixture containing a buffer, the substrate (e.g., radiolabeled lanosterol), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
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Inhibition Assay: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate. Initiate the enzymatic reaction by adding the NADPH-generating system.
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Quantification of Product Formation: After a defined incubation period, stop the reaction and extract the sterols. The conversion of the substrate to the demethylated product can be quantified using various methods, such as high-performance liquid chromatography (HPLC) with radiochemical detection or by monitoring the consumption of a fluorescent substrate.
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Data Analysis: Plot the percentage of CYP51 inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by non-linear regression analysis.
Data Presentation:
| Compound | Fungal Species | IC50 (µM) |
| This compound | Botrytis cinerea | 0.057 ± 0.029[4] |
| This compound | Venturia inaequalis | 0.08 |
| This compound | Cercospora beticola | 0.12 |
Table 2: Representative IC50 values of this compound against CYP51 from different fungal pathogens.
Assessment of Fungal Membrane Integrity
This protocol utilizes fluorescent probes to assess the integrity of the fungal plasma membrane following treatment with this compound.
Step-by-Step Methodology:
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Fungal Culture and Treatment: Grow fungal cells (either yeast-form or mycelia) in a suitable medium and treat with this compound at various concentrations for a defined period.
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Staining with Fluorescent Probes:
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Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. In cells with compromised membranes, PI enters and stains the nucleus, emitting a red fluorescence.
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SYTOX Green: Similar to PI, SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes, emitting a green fluorescence.
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Microscopy or Flow Cytometry: The stained fungal cells can be visualized using fluorescence microscopy to observe the proportion of live (unstained) versus dead (stained) cells. For a more quantitative analysis, flow cytometry can be used to rapidly analyze a large population of cells and determine the percentage of cells with compromised membranes.
Caption: A workflow diagram outlining the key steps in the experimental validation of this compound's mode of action.
Mechanisms of Fungal Resistance to this compound
The widespread use of DMI fungicides has led to the emergence of resistance in many fungal populations. The primary mechanisms of resistance to this compound and other DMIs involve alterations in the target enzyme, CYP51.[7]
6.1. Point Mutations in the CYP51 Gene: Single amino acid substitutions in the CYP51 protein can reduce the binding affinity of this compound to its target site.[4] These mutations often occur in regions of the protein that are critical for inhibitor binding but have a minimal impact on the enzyme's ability to bind and process its natural substrate. The specific mutations and their impact on the level of resistance can vary between fungal species. For example, in Botrytis cinerea, mutations at positions G476S and M231T in the CYP51 protein have been associated with resistance to the related DMI pyrisoxazole.[4]
6.2. Overexpression of the CYP51 Gene: An increase in the expression of the CYP51 gene leads to a higher concentration of the target enzyme in the fungal cell.[7] This requires a higher concentration of the fungicide to achieve the same level of inhibition. Overexpression can result from mutations in the promoter region of the CYP51 gene or through the action of transcription factors that upregulate its expression in response to sterol depletion or other cellular stresses.[7]
6.3. Increased Efflux of the Fungicide: Some fungi can develop resistance by increasing the activity of membrane-bound efflux pumps, such as ATP-binding cassette (ABC) transporters. These pumps actively transport the fungicide out of the cell, reducing its intracellular concentration and preventing it from reaching its target.
Data Presentation:
| Fungal Species | CYP51 Mutation | Resistance Factor (RF) |
| Botrytis cinerea | G476S | >10 |
| Botrytis cinerea | M231T | >10 |
| Monilinia fructicola | Y136F | >50 |
Table 3: Examples of CYP51 mutations conferring resistance to DMI fungicides and their associated resistance factors. The Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain.
Conclusion and Future Perspectives
This compound is a potent and effective fungicide that targets a fundamental and highly conserved pathway in fungi. Its specific inhibition of CYP51 in the ergosterol biosynthesis pathway leads to a cascade of events that ultimately result in fungal cell death. Understanding the molecular details of this process is crucial for the rational design of new antifungal agents and for the development of strategies to combat the growing problem of fungicide resistance.
Future research in this area should focus on:
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Structural Biology: Obtaining high-resolution crystal structures of fungal CYP51 enzymes in complex with this compound will provide invaluable insights into the precise binding interactions and facilitate the design of new inhibitors with improved potency and a lower propensity for resistance.
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Resistance Monitoring: The development of rapid and accurate molecular diagnostic tools to detect known resistance mutations in fungal populations is essential for effective resistance management strategies in the field.
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Novel Drug Development: A deeper understanding of the downstream consequences of ergosterol biosynthesis inhibition may reveal novel targets for combination therapies. For instance, targeting the cellular stress response pathways that are activated upon DMI treatment could potentiate the efficacy of existing fungicides.
By continuing to unravel the complexities of the this compound-ergosterol biosynthesis inhibition pathway, the scientific community can pave the way for the development of more durable and effective solutions to control fungal diseases.
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Chemical structure and properties of Pyrifenox (CAS 88283-41-4)
This guide provides a comprehensive technical overview of Pyrifenox, a pyridine fungicide. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document delves into the chemical structure, physicochemical properties, mode of action, synthesis, applications, and analytical methodologies pertinent to this compound, grounded in authoritative scientific principles.
Introduction and Overview
This compound (CAS 88283-41-4) is a synthetic fungicide belonging to the pyridine class of chemicals.[1] First reported in 1986, it has been utilized in agriculture to control a range of fungal pathogens, particularly powdery mildew and scab, on various crops.[1] It exhibits both protective and curative properties and functions as a systemic fungicide.[1][2] This guide will elucidate the core scientific attributes of this compound, providing a foundational understanding for its application and further research.
Chemical Identity and Structure
This compound is chemically identified as 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime.[1] Its molecular formula is C₁₄H₁₂Cl₂N₂O, and it has a molecular weight of approximately 295.16 g/mol .[3]
Key Structural Features:
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Pyridine Ring: A central heterocyclic amine ring that is a common moiety in many bioactive molecules.
-
Dichlorophenyl Group: A benzene ring substituted with two chlorine atoms, which contributes to the molecule's lipophilicity and interaction with its biological target.
-
Oxime Ether Linkage: The C=N-O-CH₃ functional group is a key structural feature. The presence of the C=N double bond leads to geometric isomerism, resulting in the existence of (E) and (Z) isomers.[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 88283-41-4[1] |
| IUPAC Name | 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime[1] |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O[1] |
| Molecular Weight | 295.16 g/mol [3] |
| Canonical SMILES | CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl[1] |
| InChIKey | CKPCAYZTYMHQEX-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of a fungicide are critical determinants of its environmental fate, bioavailability, and formulation. This compound is a pale yellow, viscous liquid.[1] A summary of its key properties is presented in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Pale yellow viscous liquid | [1] |
| Water Solubility | 300 mg/L (at 20°C, pH 7) | [1] |
| Solubility in Organic Solvents | Miscible in acetone, toluene, and ethanol; 210,000 mg/L in n-Hexane (at 20°C) | [1] |
| Octanol-Water Partition Coefficient (log P) | 3.4 (at 20°C, pH 7) | [1] |
| Vapour Pressure | 1.7 mPa (at 20°C) | [1] |
| Dissociation Constant (pKa) | 4.61 (weak acid) | [1] |
| Boiling Point | 212 °C | [1] |
| Flashpoint | 106 °C | [1] |
| Density | 1.28 g/mL | [1] |
The high octanol-water partition coefficient (log P) of 3.4 indicates that this compound is lipophilic, suggesting a tendency to partition into fatty tissues and a potential for bioaccumulation.[1] Its moderate water solubility allows for systemic movement within plants.[1]
Mechanism of Action: Sterol Biosynthesis Inhibition
This compound's fungicidal activity stems from its role as a demethylation inhibitor (DMI).[5] It is classified under the Fungicide Resistance Action Committee (FRAC) code 3, which encompasses fungicides that inhibit sterol biosynthesis in membranes.[1]
The specific molecular target of this compound is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates membrane fluidity and integrity.
The proposed mechanism of action is as follows:
-
Binding to the Target Enzyme: The pyridine nitrogen of this compound is believed to bind to the heme iron atom in the active site of the sterol 14α-demethylase enzyme.[5]
-
Inhibition of Ergosterol Synthesis: This binding event inhibits the oxidative removal of the 14α-methyl group from lanosterol or eburicol, which are precursors to ergosterol.[5]
-
Disruption of Membrane Function: The depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the structure and function of the fungal cell membrane.[1] This leads to impaired fungal growth and ultimately cell death.
The following diagram illustrates the signaling pathway of this compound's inhibitory action.
Caption: Mechanism of action of this compound.
Synthesis and Formulation
The commercial production of this compound involves a multi-step synthetic process.[1] The key steps are outlined below:
-
Preparation of the Acetophenone Intermediate: The synthesis begins with the preparation of 2',4'-dichloro-2-(3-pyridyl)acetophenone.[1]
-
Oximation: The acetophenone intermediate is then reacted with an oximation agent to form the corresponding oxime.[1]
-
Methylation: The final step involves the methylation of the oxime to yield this compound.[1]
This synthesis typically results in a mixture of the (E) and (Z) isomers of the final product.[1]
Caption: General synthesis workflow for this compound.
For agricultural applications, this compound is typically formulated as an emulsifiable concentrate (EC) or a wettable powder (WP).[1]
Agricultural Applications
This compound is effective against a range of fungal diseases in various crops.
Table 3: Target Pests and Applications of this compound
| Target Pests | Example Applications |
| Powdery Mildew | Fruit (apples, pears, cherries, peaches, apricots), Vegetables[1] |
| Scab | Fruit (apples, pears)[1] |
| Leaf Spot | Sugarbeet, Peanuts[1] |
| Blossom Blight | Fruit trees[1] |
Its systemic action allows it to be absorbed by the plant and translocated, providing protection to new growth.[2]
Toxicological Profile
The toxicological profile of a pesticide is crucial for assessing its risk to human health and the environment.
Acute Toxicity:
-
Oral LD50 (rat): 2900 mg/kg[6]
-
Dermal LD50 (rat): >5000 mg/kg[6]
-
Inhalation LC50 (rat): >2.05 mg/L[6]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H400: Very toxic to aquatic life.[4]
-
H410: Very toxic to aquatic life with long lasting effects.[4]
This compound is also classified as a "Highly Hazardous Pesticide (Type II)".[1]
Environmental Fate
Understanding the environmental fate of this compound is essential for evaluating its ecological impact.
-
Persistence: this compound is considered moderately persistent in the environment.[1]
-
Mobility: It has a slight mobility in soil.[1]
-
Bioaccumulation: Due to its high log P value, there is a potential for bioaccumulation.[1]
The degradation of related pyridine-based fungicides in the environment can occur through various pathways, including photodegradation and microbial degradation.[7][8]
Analytical Methodology
The detection and quantification of this compound residues in food and environmental samples are critical for regulatory compliance and safety assessment. Several analytical methods are available for this purpose.
Sample Preparation:
A widely used sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10] This typically involves:
-
Extraction: Homogenized samples are extracted with an organic solvent, often acetonitrile.[11]
-
Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a sorbent like primary secondary amine (PSA) to remove interfering matrix components.[11]
Analytical Techniques:
-
Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) can be used for the determination of this compound.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection (FLD) is another viable technique.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of this compound residues at low levels.[11]
The following diagram outlines a general workflow for the analysis of this compound residues.
Caption: General analytical workflow for this compound residue analysis.
Conclusion
This compound is a systemic pyridine fungicide with a well-defined mechanism of action as a sterol 14α-demethylase inhibitor. Its chemical structure, characterized by a dichlorophenyl group, a pyridine ring, and an oxime ether linkage, dictates its physicochemical properties and biological activity. While effective in controlling various fungal pathogens in agriculture, its toxicological and environmental profile necessitates careful handling and monitoring. The availability of robust analytical methods allows for the reliable determination of its residues, ensuring food and environmental safety. This guide provides a foundational technical understanding of this compound for professionals in the field, encouraging further research and responsible application.
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This compound (Ref: CGA 179945) - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]
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This compound | C14H12Cl2N2O | CID 55790. (n.d.). PubChem. Retrieved from [Link]
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- [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry]. (2015). Se Pu, 33(8), 850-854.
- Fate of Pyriproxyfen in Soils and Plants. (2020). Agronomy, 10(3), 409.
- Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi. (2007). In Modern Fungicides and Antifungal Compounds V (pp. 99-110). DPG.
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This compound. (n.d.). DrugFuture. Retrieved from [Link]
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Pyrifenox fungicidal spectrum against phytopathogens
An In-Depth Technical Guide to the Fungicidal Spectrum of Pyrifenox Against Phytopathogens
Authored by a Senior Application Scientist
Abstract
This compound is a systemic pyridine fungicide renowned for its protective and curative properties against a specific range of fungal phytopathogens.[1] As a member of the demethylation inhibitors (DMIs), its mode of action is centered on the disruption of fungal cell membrane integrity through the inhibition of sterol biosynthesis.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its biochemical mechanism, fungicidal spectrum, and the critical factors influencing its field efficacy. Furthermore, this document furnishes detailed, replicable protocols for the in vitro and in vivo evaluation of its antifungal activity, designed for researchers and professionals in crop protection and drug development.
Introduction: Chemical and Fungicidal Properties of this compound
This compound, chemically known as 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime, is a synthetic fungicide belonging to the pyridine chemical class.[1][4] It is typically formulated as an emulsifiable concentrate or wettable powder for agricultural application.[1] The primary utility of this compound lies in its efficacy against critical fungal diseases in high-value crops, including various fruits and vegetables.[5]
Its fungicidal activity is characterized by both protective and curative action.[1] This dual capability allows for flexibility in application timing—it can be applied preventatively to inhibit spore germination and infection, or curatively in the early stages of disease development to halt pathogen proliferation. Its systemic nature ensures that the active ingredient is absorbed and translocated within the plant tissues, offering protection to both treated and newly developing parts of the plant.
Key Chemical Properties:
-
CAS Number: 88283-41-4[6]
-
Molecular Formula: C₁₄H₁₂Cl₂N₂O[6]
-
Molecular Weight: 295.16 g/mol [6]
-
FRAC Group: 3 (Demethylation Inhibitors - DMIs)[1]
Mechanism of Action: Inhibition of Sterol Biosynthesis
The efficacy of this compound is rooted in its specific biochemical target within the fungal cell. As a DMI fungicide, it inhibits the enzyme sterol 14α-demethylase, a critical cytochrome P450 enzyme involved in the biosynthesis of ergosterol.[2][3] Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to that of cholesterol in animal cells, regulating membrane fluidity, integrity, and the function of membrane-bound enzymes.
By blocking the 14α-demethylation of lanosterol (or eburicol), this compound halts the ergosterol synthesis pathway. This leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors. The resulting dysfunctional cell membranes lose their structural integrity, leading to abnormal fungal growth and ultimately, cell death. This targeted mode of action provides high efficacy against susceptible fungal pathogens.[2]
Caption: Mechanism of Action of this compound as a DMI fungicide.
Fungicidal Spectrum of this compound
This compound is highly effective against a targeted group of ascomycete fungi, particularly those responsible for powdery mildews and scab diseases. Its systemic properties make it especially valuable for controlling pathogens that colonize new plant growth.
The following table summarizes the key phytopathogens controlled by this compound.
| Pathogen | Common Disease Name | Example Host Crops |
| Podosphaera leucotricha | Apple Powdery Mildew | Apple[7][8] |
| Venturia inaequalis | Apple Scab | Apple[9][10] |
| Various Powdery Mildews | Powdery Mildew | Pears, Cherries, Peaches, Apricots, Vegetables[1] |
| Various Fungal Pathogens | Leaf Spot, Blossom Blight | Peanuts, Sugarbeet, Ornamentals[1][5] |
While this compound provides excellent control for the pathogens listed, its spectrum is not all-encompassing. For instance, its efficacy against pathogens like Botrytis cinerea (gray mold) is less pronounced compared to fungicides specifically developed for that purpose.[11] Therefore, its use should be integrated into a broader disease management program that considers the full range of potential pathogens for a given crop.
Standardized Protocols for Efficacy Evaluation
To ensure the scientific validity and reproducibility of efficacy studies, standardized protocols are essential. The following sections detail robust methodologies for assessing the in vitro and in vivo fungicidal activity of this compound.
In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay
This protocol determines the concentration of this compound required to inhibit fungal growth on a solid medium, typically quantified as the Effective Concentration for 50% inhibition (EC₅₀).
Objective: To quantify the direct inhibitory effect of this compound on the mycelial growth of a target phytopathogen.
Materials:
-
Pure culture of the target fungus (e.g., Venturia inaequalis).
-
Potato Dextrose Agar (PDA) or a suitable growth medium.
-
This compound analytical standard.
-
Sterile solvent (e.g., dimethyl sulfoxide - DMSO).
-
Sterile petri dishes (90 mm).
-
Sterile distilled water.
-
Cork borer (5 mm diameter).
-
Incubator.
-
Digital calipers.
Methodology:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.
-
Medium Amendment: Autoclave the PDA medium and cool it to 50-55°C in a water bath. Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the fungicide.
-
Plate Pouring: Gently swirl the amended agar to ensure uniform distribution and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.
-
Fungal Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing 7-14 day old culture of the target fungus.
-
Incubation: Place one mycelial plug, mycelium-side down, in the center of each amended and control plate.
-
Data Collection: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark. Measure the colony diameter in two perpendicular directions daily until the fungal colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value.
In Vivo Efficacy Assessment: Detached Leaf Assay
This protocol evaluates the protective and curative activity of this compound on host tissue, providing a more realistic assessment of its performance.
Objective: To determine the efficacy of this compound in preventing (protective) or arresting (curative) fungal infection on detached host leaves.
Materials:
-
Young, healthy, and fully expanded leaves from a susceptible host plant (e.g., apple leaves for V. inaequalis).
-
This compound formulated product.
-
Spore suspension of the target pathogen (e.g., 1 x 10⁵ conidia/mL).
-
Wetting agent (e.g., Tween 20).
-
Spray bottle or atomizer.
-
Moist chambers (e.g., sealed plastic boxes with moist filter paper).
-
Growth chamber with controlled light, temperature, and humidity.
Methodology:
-
Leaf Collection: Collect leaves and surface sterilize them if necessary. Place them with the adaxial surface up in moist chambers.
-
Fungicide Application:
-
Protective Assay: Prepare different concentrations of this compound solution. Spray the leaves until runoff and allow them to dry for 24 hours. Then, inoculate the leaves with the spore suspension.
-
Curative Assay: Inoculate the leaves with the spore suspension first. After an incubation period of 24-48 hours (to allow for infection establishment), apply the this compound treatments.
-
-
Inoculation: Spray the spore suspension evenly onto the leaf surfaces. A control group should be sprayed with water and the wetting agent only.
-
Incubation: Place the moist chambers in a growth chamber under conditions conducive to disease development (e.g., 18-22°C, >95% relative humidity, with a photoperiod).
-
Disease Assessment: After 7-14 days, assess the disease severity by visually estimating the percentage of the leaf area covered by lesions or by counting the number of lesions per leaf.
-
Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.
Caption: Workflow for In Vitro and In Vivo evaluation of this compound.
Resistance Management and Field Considerations
As with all site-specific fungicides, the repeated and exclusive use of this compound and other DMI fungicides carries a risk of selecting for resistant pathogen populations.[9] Fungi can develop resistance to DMIs through several mechanisms, including target site mutations in the CYP51 gene, overexpression of the target enzyme, or increased efflux of the fungicide from the cell.
To ensure the long-term efficacy of this compound, a robust resistance management strategy is imperative. Key principles include:
-
Alternation and Mixtures: Avoid consecutive applications of this compound or other FRAC Group 3 fungicides. Instead, rotate with fungicides that have different modes of action (i.e., different FRAC groups). Tank-mixing with a multi-site protectant fungicide is also a highly effective strategy.
-
Adherence to Label Rates: Using fungicides at rates lower than those recommended on the label can expose the fungal population to sub-lethal doses, which may accelerate the selection for resistant individuals.
-
Integrated Pest Management (IPM): Combine chemical control with cultural practices such as sanitation (e.g., removing infected leaves and fruit), selecting resistant cultivars, and optimizing canopy management to reduce disease pressure.
Conclusion
This compound remains a valuable tool for the management of key fungal diseases, particularly apple scab and powdery mildew. Its efficacy is derived from its specific inhibition of ergosterol biosynthesis, a well-understood and potent mode of action. For drug development professionals and researchers, a thorough understanding of its fungicidal spectrum, coupled with the application of standardized evaluation protocols, is critical for optimizing its use and developing sustainable disease control programs. By implementing sound resistance management strategies, the utility of this compound can be preserved for effective and reliable crop protection.
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Parra-García, M. D., et al. (2023). Green Synthesized Copper-Oxide Nanoparticles Exhibit Antifungal Activity Against Botrytis cinerea, the Causal Agent of the Gray Mold Disease. International Journal of Molecular Sciences, 24(13), 11066. [Link]
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Samaras, A., et al. (2022). Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece. Plants, 11(15), 1916. [Link]
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UMD Extension. (2025). 2025 Fungicide Resistance Management Guidelines for Apple Scab, Bitter rot, and Powdery Mildew Control in the Mid-Atlantic Unite. [Link]
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Wallis, A. E., et al. (2023). Assessment of fungicide resistance via molecular assay in populations of Podosphaera leucotricha, causal agent of apple powdery mildew, in New York. Plant Disease, 107(2), 345-353. [Link]
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Gabriolotto, C., et al. (2008). Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations. Journal of Environmental Science and Health, Part B, 43(6), 556-562. [Link]
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De Tender, C., et al. (2021). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Communications in Agricultural and Applied Biological Sciences, 86(1), 1-8. [Link]
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Hu, B., et al. (2022). Mefenoxam sensitive isolates of Phytophthora infestans can quickly acquire and lose resistance to this fungicide. Frontiers in Microbiology, 13, 988448. [Link]
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ResearchGate. (2022). Biochemical and Molecular Analysis of Field Resistance to Spirodiclofen in Panonychus citri (McGregor). [Link]
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ResearchGate. (2022). Optimizing Use of DMI Fungicides for Management of Apple Powdery Mildew Caused by Podosphaera leucotricha in New York State. [Link]
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The Pyridine Scaffold in Modern Fungicides: A Deep Dive into the Structure-Activity Relationship of Pyrifenox and its Analogs
Abstract
The pyridine ring is a cornerstone in the development of a multitude of agrochemicals, owing to its versatile chemical reactivity and favorable biological interactions.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridine-based fungicides, with a particular focus on Pyrifenox, a demethylation inhibitor (DMI). We will dissect the critical structural motifs of this compound, examining the influence of the pyridine core, the dichlorophenyl ring, and the oxime ether side chain on its fungicidal efficacy. This analysis is grounded in the principles of rational fungicide design, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols for the synthesis of key precursors and in vitro evaluation of fungicidal activity are provided to facilitate further research and development in this vital area of crop protection.
Introduction: The Prominence of Pyridine Fungicides
Fungal pathogens pose a significant and persistent threat to global food security, necessitating the continuous development of novel and effective fungicides. The pyridine nucleus has emerged as a "privileged scaffold" in medicinal and agrochemical chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Pyridine-containing fungicides can be broadly categorized based on their mode of action, with two prominent classes being the succinate dehydrogenase inhibitors (SDHIs) and the demethylation inhibitors (DMIs).[3]
-
Succinate Dehydrogenase Inhibitors (SDHIs): These fungicides, such as boscalid, disrupt the mitochondrial respiratory chain, a vital energy-producing pathway in fungi.[3] The pyridine carboxamide structure is a key pharmacophore in many SDHIs.[3]
-
Demethylation Inhibitors (DMIs): This class, to which this compound belongs, targets the C14-demethylase enzyme involved in ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to cell death.
This guide will focus on the SAR of DMI fungicides, using this compound as a central case study to illustrate the intricate relationship between chemical structure and fungicidal potency.
The Core Architecture of this compound: A Trifecta of Fungicidal Activity
The chemical structure of this compound, 2',4'-dichloro-2-(3-pyridyl)acetophenone O-methyloxime, can be deconstructed into three key components, each playing a crucial role in its biological activity. Understanding the contribution of each part is fundamental to designing more potent and specific analogs.
Caption: Core structural components of this compound and their functional contributions.
The 3-Pyridyl Moiety: The Linchpin of DMI Activity
The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity.[4][5] In DMI fungicides like this compound, the nitrogen atom of the pyridine ring is believed to coordinate with the heme iron atom in the active site of the target enzyme, cytochrome P450 14α-demethylase. This interaction is essential for inhibiting the enzyme's function.
Studies on related pyridine-containing compounds have shown that the 3-pyridyl substitution is often optimal for DMI activity. Altering the nitrogen's position to the 2- or 4-position can significantly impact the molecule's ability to fit within the enzyme's active site, thereby reducing its fungicidal efficacy.[5]
The Dichlorophenyl Ring: Anchoring and Specificity
The 2,4-dichlorophenyl group serves as a crucial anchoring moiety, providing the necessary steric bulk and lipophilicity to secure the molecule within the hydrophobic pocket of the C14-demethylase active site. The nature and position of halogen substituents on the phenyl ring can profoundly influence the fungicidal activity.[6][7]
-
Electron-withdrawing nature: Halogens are electron-withdrawing groups, which can affect the overall electronic properties of the molecule and its interaction with the target enzyme.[8]
-
Steric influence: The size and position of the halogen atoms are critical. The 2,4-disubstitution pattern in this compound is a common feature in many successful fungicides and herbicides, suggesting it provides an optimal fit in the target's binding site. Replacing chlorine with other halogens (e.g., fluorine, bromine) or altering their positions can lead to a decrease in activity due to steric clashes or suboptimal hydrophobic interactions.[2]
The Oxime Ether Linker: Modulating Physicochemical Properties and Stereochemistry
The oxime ether linkage in this compound is not merely a spacer between the pyridyl and dichlorophenyl moieties. It plays a significant role in defining the molecule's overall conformation, stability, and physicochemical properties. Furthermore, the C=N double bond of the oxime introduces the possibility of E/Z isomerism, which can have a profound impact on biological activity.[9][10][11][12]
For many oxime ether fungicides, one isomer often exhibits significantly higher activity than the other.[12] This is because the spatial arrangement of the substituents around the C=N bond dictates how the molecule presents itself to the active site of the target enzyme. In some cases, the Z-isomer has been reported to have higher fungicidal activity compared to the E-isomer.[12] The stabilization of a particular isomer can be influenced by intra- and intermolecular interactions, such as hydrogen bonding.[13]
Structure-Activity Relationship (SAR) Insights
Table 1: Qualitative SAR Trends for Pyridine-Based Fungicides
| Molecular Modification | Structural Change | Impact on Fungicidal Activity | Rationale |
| Pyridine Ring | Altering N position (e.g., to 2- or 4-pyridyl) | Generally decreases activity | Suboptimal coordination with the heme iron in the DMI active site.[5] |
| Introduction of substituents on the pyridine ring | Variable, depends on position and nature of the substituent | Can alter electronic properties and steric fit in the active site. | |
| Phenyl Ring | Removal of halogen substituents | Significantly decreases activity | Loss of essential hydrophobic and electronic interactions for binding. |
| Altering halogen position (e.g., 3,5-dichloro) | Often decreases activity | Suboptimal fit within the enzyme's hydrophobic pocket. | |
| Substitution with other groups (e.g., methyl, methoxy) | Generally decreases activity for DMI fungicides | Alters the necessary electronic and steric profile for potent inhibition.[2] | |
| Oxime Ether Linker | Variation of the ether group (e.g., O-ethyl, O-benzyl) | Can modulate activity | Affects lipophilicity, stability, and steric interactions. Larger groups may be detrimental.[9] |
| Conversion to other linkers (e.g., amide) | Can lead to a different class of fungicides (e.g., SDHIs) | The linker is critical in defining the overall shape and mode of action. | |
| Stereochemistry | Mixture of E/Z isomers vs. pure isomer | A pure, more active isomer will exhibit higher potency | One isomer typically has a more favorable conformation for binding to the target enzyme.[12] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a key precursor to this compound and for the in vitro evaluation of fungicidal activity.
Synthesis of 2',4'-Dichloroacetophenone
This protocol outlines the Friedel-Crafts acylation of m-dichlorobenzene to produce the acetophenone precursor of this compound.
Caption: Workflow for the synthesis of 2',4'-dichloroacetophenone.
Materials:
-
m-Dichlorobenzene
-
Acetic anhydride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium chloride (NaCl) solution, saturated (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere.
-
Charge Reactants: To the flask, add m-dichlorobenzene and anhydrous aluminum trichloride. Cool the mixture in an ice bath.
-
Acylation: Slowly add acetic anhydride to the cooled, stirring mixture via the addition funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent system like hexanes to yield 2',4'-dichloroacetophenone as a solid.[14]
In Vitro Fungicidal Assay: Mycelial Growth Inhibition
This protocol describes a standard method for assessing the fungicidal activity of compounds against various plant pathogenic fungi.
Caption: Workflow for the mycelial growth inhibition assay.
Materials:
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the media to cool to approximately 50-60 °C in a water bath.
-
Prepare Compound Stock Solutions: Dissolve the test compounds in a minimal amount of DMSO to create concentrated stock solutions.
-
Amend Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO in the media is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1%). A control plate containing only DMSO should be included.
-
Pour Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one in the center of each PDA plate.[15][16][17]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.[15]
-
Data Collection: When the mycelial growth in the control plate has reached a significant portion of the plate, measure the diameter of the fungal colony in two perpendicular directions for all treatments.[15][17]
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treatment group.[16]
-
-
-
EC₅₀ Determination: From the inhibition data at different concentrations, the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be calculated using probit analysis.[18]
Conclusion and Future Perspectives
The structure-activity relationship of pyridine fungicides, exemplified by this compound, underscores the importance of a multi-faceted approach to fungicide design. The interplay between the pyridine core, the substituted phenyl ring, and the linking moiety creates a molecule with specific physicochemical and steric properties that are finely tuned for interaction with its biological target. The fungicidal activity is not merely a sum of its parts, but rather a synergistic effect of these structural features.
Future research in this area should focus on:
-
Quantitative SAR (QSAR) studies: Developing robust QSAR models can help in predicting the activity of novel pyridine derivatives and guide the synthesis of more potent and selective fungicides.[19][20][21][22]
-
Exploring novel substitutions: While the dichlorophenyl moiety is effective, exploring other substitution patterns and bioisosteric replacements could lead to compounds with improved activity spectra or better environmental profiles.
-
Controlling stereochemistry: The development of stereoselective synthetic methods to produce the more active isomer of oxime ether fungicides can significantly enhance their efficacy and reduce the environmental load of less active isomers.
-
Investigating resistance mechanisms: Understanding how fungi develop resistance to pyridine fungicides at a molecular level is crucial for designing new compounds that can overcome these resistance mechanisms.
By leveraging the foundational SAR principles outlined in this guide and embracing innovative chemical strategies, the scientific community can continue to develop the next generation of pyridine-based fungicides to safeguard our global food supply.
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An In-depth Technical Guide to the Biological Activity of Pyrifenox E and Z Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Fungicide Development
In the realm of agricultural science and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. These subtle structural differences can lead to profound variations in biological activity, a critical consideration in the design of effective and safe fungicides.[1][2] One such fungicide where stereoisomerism plays a crucial role is Pyrifenox, a systemic fungicide with both protective and curative properties.[3]
This compound is characterized by the presence of an oxime functional group, which gives rise to geometric isomerism, resulting in the formation of E (trans) and Z (cis) isomers.[3] The synthesis of this compound typically yields a mixture of these two isomers.[3] While the fungicidal efficacy of the this compound mixture is established, a deeper understanding of the individual contributions of the E and Z isomers to its overall biological activity is essential for optimizing its application and potentially developing more potent and selective formulations. This guide provides a comprehensive technical overview of the biological activity of this compound E and Z isomers, including their mechanism of action and a detailed experimental framework for their differential analysis.
The Molecular Basis of this compound's Fungicidal Action
This compound belongs to the pyridine class of fungicides and exerts its antifungal effects by disrupting the function of fungal cell membranes.[1][3] This disruption of membrane integrity leads to a cascade of detrimental events within the fungal cell, ultimately inhibiting its growth and proliferation. The precise molecular interactions that underpin this membrane disruption are a key area of investigation. It is hypothesized that the specific spatial conformation of the this compound molecule influences its ability to intercalate into or interact with the lipid bilayer and associated membrane proteins of the fungal cell.
Differential Biological Activity of E and Z Isomers: A Fundamental Principle
The principle that stereoisomers can exhibit different biological activities is well-established in pharmacology and agrochemistry.[4][5] This difference arises from the fact that biological systems, such as enzymes and receptors, are themselves chiral and possess specific three-dimensional binding sites. Consequently, one isomer of a compound may fit into a binding site more effectively than the other, leading to a more potent biological response.[1][6]
In the context of fungicides, this stereoselectivity is frequently observed. For instance, in the case of the fungicide pyribencarb, the (E)-isomer demonstrates potent antifungal activity, while the (Z)-isomer is largely inactive.[7] Similarly, for the chiral triazole fungicide difenoconazole, the (2R,4S)-stereoisomer exhibits the highest fungicidal bioactivity against a range of pathogens.[7] It is therefore highly probable that the E and Z isomers of this compound also display differential fungicidal activity.
A Framework for the Experimental Determination of Isomer-Specific Activity
To elucidate the specific biological activities of the this compound E and Z isomers, a systematic experimental approach is required. The following workflow outlines the key steps for researchers to undertake such an investigation.
Caption: Experimental workflow for determining the differential biological activity of this compound E and Z isomers.
Experimental Protocols
1. Separation and Purification of this compound E and Z Isomers
-
Objective: To isolate the E and Z isomers of this compound from a mixture with high purity.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation of geometric isomers.[5]
-
Column Selection: A chiral stationary phase or a high-resolution reversed-phase column (e.g., C18, C30) should be selected.[6]
-
Mobile Phase Optimization: A systematic screening of mobile phase compositions (e.g., mixtures of acetonitrile, methanol, and water with or without modifiers like formic acid or ammonium acetate) is necessary to achieve baseline separation of the two isomers.
-
Fraction Collection: Once an optimal separation method is developed, preparative HPLC can be used to collect fractions corresponding to the individual E and Z isomer peaks.
-
Purity Assessment: The purity of the collected fractions should be assessed using analytical HPLC and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
2. In Vitro Fungicidal Activity Assays
-
Objective: To determine the half-maximal effective concentration (EC50) of each purified isomer against a panel of relevant fungal pathogens.[8][9][10][11]
-
Methodology: A microtiter plate-based broth microdilution assay is a standard method for determining the EC50 values of antifungal compounds.
-
Pathogen Selection: A panel of economically important fungal pathogens, such as those known to be sensitive to this compound (e.g., various species causing powdery mildew, scab, and leaf spot), should be selected.[3]
-
Culture Preparation: Fungal cultures are grown in an appropriate liquid medium (e.g., Potato Dextrose Broth) to obtain a standardized spore suspension or mycelial inoculum.
-
Compound Dilution Series: A serial dilution of each purified isomer (and the E/Z mixture as a control) is prepared in the assay medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal inoculum.
-
Incubation: The plates are incubated under conditions optimal for fungal growth (e.g., specific temperature and humidity) for a defined period.
-
Growth Inhibition Measurement: Fungal growth can be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual assessment.
-
EC50 Calculation: The percentage of growth inhibition is calculated for each concentration of the test compound relative to an untreated control. The EC50 value is then determined by fitting the dose-response data to a suitable sigmoidal model using statistical software.
-
Data Presentation and Interpretation
The results of the in vitro fungicidal assays should be summarized in a clear and concise table to facilitate comparison between the E and Z isomers.
| Isomer | Target Fungus | EC50 (µg/mL) |
| E-Isomer | Fungus species A | Value |
| Z-Isomer | Fungus species A | Value |
| E/Z Mixture | Fungus species A | Value |
| E-Isomer | Fungus species B | Value |
| Z-Isomer | Fungus species B | Value |
| E/Z Mixture | Fungus species B | Value |
A significant difference in the EC50 values between the E and Z isomers would provide strong evidence for stereoselective biological activity. The isomer with the lower EC50 value is the more potent eutomer.
Investigating the Mechanistic Basis for Differential Activity
Should a significant difference in the biological activity of the this compound isomers be observed, further studies can be conducted to explore the underlying mechanism.
Caption: A conceptual model illustrating the potential mechanism for the differential activity of this compound E and Z isomers.
Techniques such as fluorescence microscopy with membrane potential-sensitive dyes or studies with artificial lipid bilayers (liposomes) could be employed to investigate how each isomer interacts with and perturbs the fungal membrane. These studies could reveal differences in membrane fluidity, permeability, or the activity of membrane-bound enzymes, providing a molecular explanation for the observed differences in fungicidal potency.
Conclusion and Future Directions
While the commercial formulation of this compound is a mixture of its E and Z isomers, a detailed understanding of the biological activity of each individual isomer is crucial for the future development of more effective and environmentally benign fungicides. The experimental framework outlined in this guide provides a robust methodology for researchers to dissect the stereoselective antifungal properties of this compound. The identification of a more active isomer could pave the way for the development of isomerically pure formulations, potentially leading to reduced application rates, lower environmental impact, and a more sustainable approach to crop protection.
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Synthesis (Z) vs (E) Selectivity, Antifungal Activity against Fusarium oxysporum, and Structure-Based Virtual Screening of Novel Schiff Bases Derived from l-Tryptophan. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Pyrifenox: A Differential Analysis of its Antifungal Effects on Cryptococcus neoformans and Cryptococcus gattii
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
Cryptococcosis, a life-threatening fungal disease primarily caused by Cryptococcus neoformans and Cryptococcus gattii, presents a significant global health challenge. The limited arsenal of antifungal agents and the emergence of resistance necessitate the exploration of novel therapeutic strategies. This technical guide provides an in-depth analysis of the differential effects of Pyrifenox, an ergosterol biosynthesis inhibitor, on these two pathogenic Cryptococcus species. We delve into the mechanisms of action, the molecular basis for the observed disparity in susceptibility, and the impact of this compound on key virulence factors. Furthermore, this guide offers detailed, field-proven protocols for the in vitro and in vivo evaluation of this compound, equipping researchers with the necessary tools to further investigate its potential as an antifungal agent.
Introduction: The Tale of Two Cryptococci
Cryptococcus neoformans and Cryptococcus gattii, while closely related, exhibit distinct epidemiological and clinical characteristics. C. neoformans is predominantly an opportunistic pathogen, causing devastating meningoencephalitis in immunocompromised individuals, particularly those with HIV/AIDS.[1] In contrast, C. gattii can infect immunocompetent hosts and is associated with both pulmonary and central nervous system (CNS) disease.[1] Both species share key virulence factors, including a polysaccharide capsule and the ability to produce melanin, which are crucial for their pathogenesis.[1][2]
The current therapeutic landscape for cryptococcosis is narrow, primarily relying on amphotericin B, flucytosine, and azoles. These treatments can be associated with significant toxicity and the emergence of resistance, highlighting the urgent need for new antifungal compounds with novel mechanisms of action. This compound, a compound known to inhibit ergosterol biosynthesis in phytopathogens, has emerged as a molecule of interest in the context of human fungal pathogens.
This guide will dissect the multifaceted interactions of this compound with C. neoformans and C. gattii, providing a comprehensive understanding of its potential and limitations.
The Dichotomy of Susceptibility: this compound's Impact on Growth
A primary and critical observation is the stark difference in the in vitro susceptibility of C. neoformans and C. gattii to this compound.
In Vitro Susceptibility Profile
Studies have consistently demonstrated that this compound inhibits the growth of C. neoformans in a dose-dependent manner.[3] Conversely, C. gattii exhibits significant resistance to this compound.[3] This differential susceptibility forms the cornerstone of the subsequent investigations into the underlying molecular mechanisms.
| Organism | This compound Susceptibility | Reference |
| Cryptococcus neoformans | Susceptible (Dose-dependent growth inhibition) | [3] |
| Cryptococcus gattii | Resistant | [3] |
Unraveling the Resistance in C. gattii: The Role of Efflux Pumps
The intrinsic resistance of C. gattii to this compound is not due to a lack of a target, but rather an active cellular defense mechanism. Research has pinpointed the overexpression of ATP-binding cassette (ABC) transporter genes, specifically AFR1 and AFR2 , as the primary drivers of this resistance. These transporters function as efflux pumps, actively expelling this compound from the fungal cell, thereby preventing it from reaching its intracellular target.[4][5]
To experimentally validate this, studies have utilized mutant strains of C. gattii with deletions in these efflux pump genes. The results are compelling: C. gattii strains lacking functional AFR1 and AFR2 genes become susceptible to this compound, mirroring the phenotype of C. neoformans.[3]
Figure 3: Workflow for the in vivo murine model of disseminated cryptococcosis.
Concluding Remarks and Future Directions
This compound presents a compelling case study in the differential susceptibility of closely related fungal pathogens. Its potent activity against C. neoformans and the elucidation of the efflux-mediated resistance mechanism in C. gattii provide valuable insights for antifungal drug development. The inhibitory effects of this compound on key virulence factors, even in the resistant species, suggest that it may have a role as an adjunctive therapy, potentially weakening the fungus and rendering it more susceptible to other antifungals or host immune defenses.
Future research should focus on:
-
Structure-Activity Relationship Studies: To design this compound analogs that can evade efflux pump recognition in C. gattii.
-
Combination Therapy: Investigating the synergistic effects of this compound with existing antifungal agents.
-
In-depth Mechanistic Studies: Further exploring the impact of this compound on cell cycle regulation in C. gattii.
-
Preclinical Development: Rigorous evaluation of the in vivo efficacy and safety of this compound in more advanced animal models.
The study of this compound underscores the importance of a nuanced understanding of fungal pathogenesis and the intricate mechanisms of drug resistance. The protocols and insights provided in this guide aim to empower researchers to continue unraveling the complexities of Cryptococcus and to pave the way for novel therapeutic interventions against this formidable pathogen.
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An In-Depth Technical Guide to the Molecular Target of Pyrifenox in Demethylase Inhibition
This guide provides a comprehensive technical overview of Pyrifenox, a pyridine fungicide, with a primary focus on its molecular mechanism of action as a demethylase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology, pharmacology, and agrochemical development. This document delves into the specific molecular target of this compound, the intricate details of its inhibitory action, and the downstream consequences for fungal pathogens. Furthermore, it offers detailed, field-proven experimental protocols for the evaluation of this compound and other demethylase inhibitors, ensuring scientific integrity and reproducibility.
Introduction to this compound: A Potent Demethylase Inhibitor
This compound is a systemic fungicide with both protective and curative properties, belonging to the pyridine class of chemicals.[1] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 3, which encompasses demethylation inhibitors (DMIs).[1] These fungicides are critically important in agriculture for the control of a broad spectrum of fungal diseases, including powdery mildew and scab on various fruits and vegetables.[1][2] The efficacy of this compound stems from its ability to disrupt a crucial enzymatic step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2]
The Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of this compound and all DMI fungicides is the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 enzyme superfamily, commonly designated as CYP51 or ERG11 in fungi.[2][3] This enzyme plays a pivotal role in the ergosterol biosynthesis pathway, catalyzing the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is a critical checkpoint in the conversion of lanosterol to ergosterol.
The Ergosterol Biosynthesis Pathway and the Role of CYP51
Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process. The inhibition of CYP51 by this compound disrupts this pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol homeostasis has profound and detrimental effects on fungal cell membrane integrity and function, ultimately inhibiting fungal growth.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.
Mechanism of CYP51 Inhibition by this compound
As a pyridine fungicide, this compound's mechanism of inhibition is analogous to that of other DMI fungicides, such as triazoles and imidazoles. The nitrogen atom within the pyridine ring of the this compound molecule coordinates to the heme iron atom located in the active site of the CYP51 enzyme.[3] This interaction prevents the binding of the natural substrate, lanosterol, and the subsequent catalytic activity of the enzyme. Molecular docking studies of related DMI compounds have revealed that hydrophobic interactions between the fungicide molecule and amino acid residues within the active site cavity further stabilize this binding.[4][5][6] This strong and specific binding effectively blocks the demethylation of lanosterol, leading to the downstream effects on fungal cell viability.
Quantitative Assessment of this compound Activity
| Fungicide | Fungal Pathogen | EC50 (µM) | Reference |
| Compound 6c | Botrytis cinerea | 0.018 | [7] |
| Compound 6g | Botrytis cinerea | 0.031 | [7] |
| Compound 6s | Botrytis cinerea | 0.011 | [7] |
| Pyrimethanil | Botrytis cinerea | 0.262 | [7] |
| Metalaxyl-resistant isolates | Phytophthora cactorum | >4,000,000 µg/mL | [8] |
| Compound 6 | Botrytis cinerea | 3.31 µg/mL | [9] |
Note: The provided EC50 values are for illustrative purposes to demonstrate the range of activity of DMI fungicides.
Experimental Protocols
To facilitate further research and development in this area, the following detailed protocols are provided for the assessment of demethylase inhibitors.
In Vitro CYP51 Inhibition Assay
This protocol outlines a method for determining the in vitro inhibition of CYP enzymes, which can be adapted for fungal CYP51.[10][11][12]
Caption: Workflow for an in vitro CYP51 inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a cocktail of probe substrates for various CYP isoforms (if conducting a multiplexed assay) or a single substrate for CYP51 (e.g., lanosterol).[11]
-
Prepare a solution of pooled human or fungal liver microsomes as the enzyme source.[10]
-
Prepare a solution of the cofactor NADPH to initiate the enzymatic reaction.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add serial dilutions of the this compound stock solution to the wells. Include a solvent control (DMSO only).
-
Pre-incubate the plate at 37°C for a short period to allow the inhibitor to interact with the enzymes.
-
Initiate the reaction by adding the NADPH solution to all wells.
-
-
Termination and Analysis:
-
After a defined incubation time, terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][13]
-
Determine the concentration of this compound that causes 50% inhibition of the CYP51 activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Fungal Sterol Extraction and Analysis by GC-MS
This protocol describes the extraction and analysis of sterols from fungal cells to assess the in-cell impact of this compound on the ergosterol biosynthesis pathway.[14][15]
Methodology:
-
Fungal Culture and Treatment:
-
Grow the target fungal species in a suitable liquid culture medium.
-
Expose the fungal cultures to various concentrations of this compound, including a solvent control.
-
Harvest the fungal mycelia by filtration.
-
-
Sterol Extraction:
-
To the harvested mycelia, add a solution of alcoholic potassium hydroxide for saponification of lipids.
-
Incubate the mixture at an elevated temperature (e.g., 80°C) to facilitate saponification.
-
Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-heptane or a chloroform:methanol mixture.[14]
-
Evaporate the organic solvent to obtain the crude sterol extract.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the sterols in the extract to increase their volatility for gas chromatography. This is typically done by converting them to their trimethylsilyl (TMS) ethers.[16]
-
Analyze the derivatized sterol extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify the different sterols (e.g., ergosterol, lanosterol, and other intermediates) by comparing their retention times and mass spectra to those of authentic standards and by using mass spectral libraries.
-
Consequences of CYP51 Inhibition and Resistance Mechanisms
The inhibition of CYP51 by this compound leads to a cascade of events within the fungal cell. The depletion of ergosterol and the accumulation of 14α-methylated sterols disrupt the physical properties of the cell membrane, leading to increased permeability and altered activity of membrane-bound enzymes. This ultimately results in the cessation of fungal growth.
However, the prolonged and widespread use of DMI fungicides has led to the development of resistance in some fungal populations. The primary mechanisms of resistance to DMIs include:
-
Target site modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme's active site, reducing the binding affinity of the fungicide.[17]
-
Overexpression of the target enzyme: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve the same level of inhibition.
-
Increased efflux: Overexpression of membrane transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[17]
Conclusion
This compound is a potent and effective fungicide that targets a critical enzyme, lanosterol 14α-demethylase (CYP51), in the ergosterol biosynthesis pathway of fungi. Its specific mechanism of action, involving the coordination of its pyridine nitrogen to the heme iron in the enzyme's active site, leads to the disruption of fungal cell membrane integrity and function. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of new and improved demethylase inhibitors. A thorough understanding of its molecular target and the potential for resistance is crucial for the sustainable use of this important class of fungicides in agriculture and medicine.
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LIPID MAPS. (2007). Sterols Mass Spectra Protocol. Retrieved from [Link]
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Pyrifenox: A Toxicological Profile for Environmental Safety Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Pyrifenox is a systemic fungicide with both protective and curative properties, primarily used to control a range of fungal pathogens such as powdery mildew and scab on various crops.[1] Its mode of action involves the disruption of fungal membrane function.[1] As with any agrochemical, a thorough understanding of its toxicological profile is paramount for a comprehensive environmental safety assessment. This guide provides a detailed examination of the chemical and toxicological properties of this compound, outlines its environmental fate, and presents standardized protocols for its ecotoxicological evaluation to support robust environmental risk assessments.
Chemical and Physicochemical Identity
This compound, a pyridine fungicide, is chemically identified as 2',4'-dichloro-2-(3-pyridyl)acetophenone (EZ)-O-methyloxime.[1] It is an oxime O-ether and a dichlorobenzene compound.[2] The presence of an oxime functional group results in the existence of E (trans) and Z (cis) geometric isomers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS RN | 88283-41-4 | [1] |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O | [2] |
| Molecular Weight | 295.16 g/mol | [2] |
| Physical State | Pale yellow viscous liquid | [1] |
| XLogP3 | 2.5 | [2] |
| Topological Polar Surface Area | 34.5 Ų | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound's fungicidal activity stems from its role as a sterol 14α-demethylase (CYP51) inhibitor.[2] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[3] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for fungal growth and function.[3]
By inhibiting 14α-demethylase, this compound disrupts the synthesis of ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol.[3] This alteration in membrane composition compromises membrane integrity and function, ultimately inhibiting fungal growth.[1] This mode of action is characteristic of the demethylase inhibitor (DMI) class of fungicides.[3]
Caption: Mechanism of action of this compound as a 14α-demethylase inhibitor.
Environmental Fate and Behavior
The environmental fate of a pesticide dictates its potential for exposure to non-target organisms. Key parameters for this compound are summarized below.
-
Persistence: this compound is considered moderately persistent in the environment.[1]
-
Aqueous Photolysis: The substance degrades relatively quickly in water when exposed to light, with a reported DT₅₀ of 0.73 days.[1]
-
Aqueous Hydrolysis: In the absence of light, this compound is moderately persistent in water, with a hydrolysis DT₅₀ of 56 days at pH 7.[1] It is stable in the water phase of water-sediment systems for up to a year.[1]
Ecotoxicological Profile
The ecotoxicological profile of this compound indicates potential risks to various non-target organisms, necessitating a thorough environmental safety assessment.
Table 2: Summary of Ecotoxicological Data for this compound
| Organism Group | Endpoint | Value | Toxicity Classification | Source |
| Mammals | Acute Oral LD₅₀ (Rat) | 2912 mg/kg | Low | [1] |
| Short-term Dietary NOEL (Rat, 2 yr) | 15 mg/kg | High | [1] | |
| Birds | Acute LD₅₀ (Anas platyrhynchos) | >2000 mg/kg | Low | [1] |
| Earthworms | Acute 14-day LC₅₀ | 733 mg/kg dw soil | Moderate | [1] |
| Aquatic Organisms | GHS Classification | - | Very toxic to aquatic life with long lasting effects |
Framework for Environmental Safety Assessment
A comprehensive environmental safety assessment for a fungicide like this compound follows a structured, multi-tiered approach. This process integrates data on the compound's intrinsic properties, its environmental behavior, and its potential effects on non-target organisms to characterize risk.[4]
Caption: Workflow for the environmental risk assessment of a fungicide.
Standardized Ecotoxicological Testing Protocols
To ensure data quality and comparability, ecotoxicological studies must adhere to internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[5][6]
Aquatic Ecotoxicity Testing
Rationale: Aquatic ecosystems are often sinks for pesticide runoff. Therefore, assessing the toxicity to a range of aquatic organisms is critical.
-
Fish, Acute Toxicity Test (OECD 203)
-
Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[7]
-
Methodology:
-
Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Exposure: Fish are exposed to a series of concentrations of the test substance in a semi-static or flow-through system for 96 hours.[7]
-
Observations: Mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The 96-h LC50 is calculated, representing the concentration that is lethal to 50% of the test population.[7]
-
-
-
Daphnia sp., Acute Immobilisation Test (OECD 202)
-
Objective: To determine the concentration that immobilizes 50% of Daphnia magna (EC50) after 48 hours of exposure.
-
Methodology:
-
Test Organism: Daphnia magna (water flea), a key invertebrate species in freshwater ecosystems.
-
Exposure: Daphnids are exposed to a range of test concentrations for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The 48-h EC50 is calculated.
-
-
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
-
Objective: To determine the effect of a substance on the growth of freshwater green algae.
-
Methodology:
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.
-
Exposure: Algal cultures are exposed to various concentrations of the test substance over 72 hours under controlled light and temperature.
-
Observations: Algal growth is measured, typically by cell counts or fluorescence.
-
Endpoint: The EC50 for growth rate inhibition and yield are determined.
-
-
Terrestrial Ecotoxicity Testing
Rationale: Terrestrial organisms, particularly those in the soil, can be directly or indirectly exposed to fungicides.
-
Earthworm, Acute Toxicity Test (OECD 207)
-
Objective: To assess the acute toxicity of a substance to earthworms (Eisenia fetida).[8]
-
Methodology:
-
Test System: Earthworms are exposed to the test substance mixed into an artificial soil substrate.
-
Exposure: The test duration is 14 days.
-
Observations: Mortality and sublethal effects (e.g., weight change) are recorded at 7 and 14 days.
-
Endpoint: The 14-day LC50 and, if possible, a No Observed Effect Concentration (NOEC) are determined.[8]
-
-
-
Soil Microorganisms: Nitrogen Transformation Test (OECD 216) & Carbon Transformation Test (OECD 217)
-
Objective: To evaluate the potential long-term effects of a substance on key microbial functions in the soil.[8][9]
-
Methodology:
-
Test System: Soil samples are treated with the test substance.
-
Nitrogen Transformation (OECD 216): The rate of nitrification (ammonia to nitrate) is measured over 28 days.[8]
-
Carbon Transformation (OECD 217): The rate of glucose-induced soil respiration is measured over 28 days.[8]
-
Endpoint: The difference in transformation rates between treated and control soils is determined. Effects are considered significant if they exceed 25% and persist for more than 100 days.
-
-
Avian Toxicity Testing
Rationale: Birds may be exposed to fungicides through consumption of treated seeds, granules, or contaminated food items.
-
Avian Acute Oral Toxicity Test (OECD 223 / EPA OCSPP 850.2100)
-
Objective: To determine the acute oral toxicity (LD50) of a substance to birds.[10]
-
Methodology:
-
Test Organism: Typically Northern bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).[10]
-
Exposure: Birds are administered a single oral dose of the test substance.[11]
-
Observations: Mortality and signs of toxicity are observed for at least 14 days.[11]
-
Endpoint: The LD50 is calculated.
-
-
-
Avian Dietary Toxicity Test (OECD 205 / EPA OCSPP 850.2200)
-
Objective: To determine the sub-acute dietary toxicity (LC50) of a substance to birds.[12]
-
Methodology:
-
Test Organism: Same as for the acute oral test.
-
Exposure: Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on an untreated diet.[12]
-
Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded.[12]
-
Endpoint: The LC50 is determined.
-
-
Conclusion
This compound is an effective fungicide with a well-defined mode of action. Its toxicological profile indicates a moderate to high risk for aquatic organisms and some soil invertebrates, underscoring the importance of a rigorous environmental safety assessment. By employing standardized and internationally accepted testing protocols, such as those outlined in this guide, researchers and regulatory bodies can generate the robust data necessary to characterize the environmental risks associated with this compound and ensure its safe and sustainable use in agriculture.
References
[1] University of Hertfordshire. This compound (Ref: CGA 179945). In: Agriculture & Environment Research Unit (AERU) Pesticide Properties Database. [Link]
[13] Karpouzas, D. G., et al. (2018). Pesticide soil microbial toxicity: setting the scene for a new pesticide risk assessment for soil microorganisms (IUPAC Technical Report). Pure and Applied Chemistry, 90(7), 1153-1172. [Link]
[14] ECETOC. (2024). Environmental Science. [Link]
[15] European Commission. (2002). Draft Guidance Document on Terrestrial Ecotoxicology. [Link]
[16] Maltby, L., et al. (2009). Fungicide Risk Assessment for Aquatic Ecosystems: Importance of Interspecific Variation, Toxic Mode of Action, and Exposure Regime. Environmental Science & Technology, 43(19), 7556-7563. [Link]
[5] Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
[17] U.S. Environmental Protection Agency. (2011). Guidance for Reviewing Environmental Fate Studies. [Link]
[18] University of Thessaly. (n.d.). Assessing the toxicity of pesticides on soil microorganisms. [Link]
[19] U.S. Environmental Protection Agency. (2024). Overview of Risk Assessment in the Pesticide Program. [Link]
[20] U.S. Environmental Protection Agency. (1996). Microbial Pesticide Test Guidelines OPPTS 885.4100 Avian Inhalation Test, Tier I. [Link]
[21] Smithers. (n.d.). Ecotoxicology: OECD Standards. [Link]
[22] Monk, B. C., et al. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(7), 688-702. [Link]
[4] European Food Safety Authority (EFSA). (n.d.). Environmental risk assessment of pesticides. [Link]
[23] U.S. Environmental Protection Agency. (1996). Ecological Effects Test Guidelines OPPTS 850.5100 Soil Microbial Community Toxicity Test. [Link]
[24] U.S. Environmental Protection Agency. (1998). EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. [Link]
[25] U.S. Environmental Protection Agency. (2014). Guidance for Reviewing OCSPP 850.2100 Avian Oral Toxicity Studies Conducted with Passerine Birds. [Link]
[10] U.S. Environmental Protection Agency. (2012). Ecological Effects Test Guidelines OCSPP 850.2100: Avian Acute Oral Toxicity Test. [Link]
[3] Mair, W., et al. (2016). Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51. Frontiers in Microbiology, 7, 1279. [Link]
[6] U.S. Environmental Protection Agency. (2024). About Test Guidelines for Pesticides and Toxic Substances. [Link]
[26] Schlinkert, C., et al. (2021). Incorporating climate projections in the environmental risk assessment of pesticides in aquatic ecosystems. Water Resources Research, 57(10), e2021WR029815. [Link]
[7] U.S. Environmental Protection Agency. (2018). Fish Acute Toxicity Test (OECD 203). [Link]
[27] Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
[28] Pacific BioLabs. (n.d.). EPA and Pesticides. [Link]
[29] Abraham, J., & Silambarasan, S. (2016). Pesticide Toxicity to Microorganisms: Exposure, Toxicity and Risk Assessment Methodologies. In Microbes in Food and Health (pp. 231-251). Springer, Cham. [Link]
[30] Organisation for Economic Co-operation and Development (OECD). (2019). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. [Link]
[31] National Academies of Sciences, Engineering, and Medicine. (2019). Dimensions of Fungicide Regulations, Use Management, and Risk Assessment. In The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health. National Academies Press (US). [Link]
[12] Green, D. J., et al. (2022). Utility of the avian sub-acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use. Integrated Environmental Assessment and Management, 18(6), 1629-1638. [Link]
[8] Charles River Laboratories. (n.d.). Terrestrial Ecotoxicology Studies. [Link]
[11] Pesticide Environmental Stewardship. (n.d.). Testing Requirements for Wildlife. [Link]
[32] Paumgartten, F. J. (2010). The OECD guidelines for the testing of chemicals and pesticides. ILAR journal, 51(1), 80-92. [Link]
[33] Swiss Confederation. (2000). OECD - Pesticide Aquatic Risk Indicators. [Link]
[9] Korneykova, M. V., et al. (2022). Changes in Bacterial and Fungal Community of Soil under Treatment of Pesticides. Microorganisms, 10(11), 2209. [Link]
[34] U.S. Environmental Protection Agency. (2011). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. [Link]
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- 34. epa.gov [epa.gov]
Methodological & Application
Application and Protocol Guide for the Analysis of Pyrifenox Using HPLC and GC
Introduction: The Analytical Imperative for Pyrifenox
This compound is a systemic fungicide recognized for its protective and curative action through the disruption of membrane function in pathogenic fungi.[1] It is primarily utilized in the control of powdery mildews on a variety of fruits and vegetables. Given its role in agriculture and the need to ensure food safety and environmental protection, robust and reliable analytical methods for the quantification of this compound residues are paramount. This guide provides detailed application notes and validated protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and professionals in drug development and food safety.
This compound, chemically known as 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime, exists as a mixture of (E)- and (Z)-isomers.[1] This isomeric nature, along with its physicochemical properties, informs the development of effective chromatographic separation and detection strategies.
Physicochemical Properties of this compound Analytical Standard
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methodologies. These properties dictate the choice of solvents, chromatographic columns, and instrument parameters.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O | [2][3] |
| Molecular Weight | 295.16 g/mol | [2][3] |
| CAS Number | 88283-41-4 | [2] |
| Appearance | Pale yellow or tan viscous liquid | [1] |
| Solubility in Water | 115 - 300 mg/L at 20-25°C | [1] |
| Solubility in Organic Solvents | Miscible in acetone, ethanol, and toluene | [1] |
| Log P (Octanol-Water Partition Coefficient) | 3.4 | [1] |
| pKa | 4.61 (weak acid) | [1] |
| Boiling Point | >150 °C at 0.1 mmHg | |
| Vapor Pressure | 1.7 mPa at 20°C | [1] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC coupled with UV detection is a primary technique for the analysis of this compound, leveraging its chromophoric dichlorophenyl and pyridyl moieties which allow for sensitive UV detection. The lipophilic nature of this compound (Log P of 3.4) makes it well-suited for reversed-phase chromatography.
Rationale for Method Development
The selected reversed-phase HPLC method is based on established principles for the analysis of moderately polar pesticides. A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of nonpolar to moderately polar analytes. The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. Acetonitrile is a common organic modifier that provides good peak shape and resolution for many pesticides. The isocratic elution simplifies the method, enhancing its robustness and reproducibility, which is ideal for routine quality control analysis. A UV detection wavelength of 220 nm is selected as it is a common wavelength for the detection of aromatic compounds and has been shown to be effective for the analysis of a similar compound, pyriproxyfen.[4]
Detailed HPLC Protocol
1. Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard and dissolve it in 25 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by serial dilution of the primary stock solution with the mobile phase.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
3. Data Analysis and System Suitability:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound isomers against the concentration of the working standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak areas and retention times should be less than 2%.
Sample Preparation: The QuEChERS Approach
For the analysis of this compound in complex matrices such as fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation technique.[5][6][7] It combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
QuEChERS Protocol:
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The supernatant is ready for HPLC analysis. If necessary, it can be filtered through a 0.22 µm syringe filter.
Gas Chromatography (GC) Method
This compound's volatility, as indicated by its vapor pressure and boiling point, makes it amenable to analysis by Gas Chromatography. GC can offer higher resolution and, when coupled with a mass spectrometer (MS), provides definitive identification.
Rationale for Method Development
A general-purpose capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a robust choice for the analysis of a wide range of pesticides. The temperature program is designed to ensure the efficient elution of this compound while separating it from potential matrix interferences. A splitless injection is recommended for trace-level analysis to maximize the transfer of the analyte onto the column. The use of a Nitrogen Phosphorus Detector (NPD) is suggested due to its high selectivity and sensitivity for nitrogen-containing compounds like this compound. Alternatively, a Mass Spectrometer (MS) can be used for its superior selectivity and confirmatory capabilities.
Detailed GC Protocol
1. Standard Preparation:
-
Prepare stock and working standards in a solvent suitable for GC analysis, such as ethyl acetate or toluene.
2. GC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL |
| Oven Temperature Program | Initial 100°C, hold for 1 min; ramp to 280°C at 15°C/min; hold for 5 min |
| Detector | Nitrogen Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| NPD Temperature | 300°C |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) |
3. Data Analysis:
-
For NPD, quantification is based on the peak area relative to a calibration curve.
-
For MS in SIM mode, select characteristic ions of this compound for quantification and confirmation.
Method Validation and Quality Control
Both the HPLC and GC methods should be validated to ensure they are fit for purpose. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Precision: Determined by the relative standard deviation of replicate measurements at different concentrations.
-
Accuracy/Recovery: Evaluated by analyzing spiked blank matrix samples at various concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Forced Degradation Studies and Potential Degradants
To ensure the stability-indicating nature of the analytical method, forced degradation studies are recommended. This involves subjecting a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. While specific degradation products of this compound are not extensively documented in publicly available literature, a common degradation pathway for similar compounds involves the cleavage of the ether or oxime linkage. For instance, the degradation of chlorpyrifos leads to the formation of 3,5,6-trichloro-2-pyridinol (TCP).[8][9] Therefore, it is crucial to monitor for the appearance of new peaks in the chromatograms during forced degradation studies to identify potential degradants.
Visualizing the Analytical Workflow
The following diagrams illustrate the key workflows for the analysis of this compound.
Caption: HPLC analytical workflow for this compound.
Caption: GC analytical workflow for this compound.
Conclusion
The HPLC and GC methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control, while the GC-MS method offers higher selectivity and confirmatory analysis. The implementation of the QuEChERS protocol for sample preparation ensures high-throughput and effective analysis of this compound in complex matrices. Adherence to proper method validation and quality control procedures is essential for generating accurate and defensible analytical data.
References
-
AERU. (n.d.). This compound (Ref: CGA 179945). University of Hertfordshire. Retrieved from [Link]
-
FAO. (2017). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PYRIPROXYFEN. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). This compound (C14H12Cl2N2O) Analytical Standard. Tradeindia. Retrieved from [Link]
-
Khan, M. et al. (2020). Method validation of pyriproxyfen and bifenthrin for simultaneous determination in pesticide formulation using simplified reverse phase high-performance liquid chromatography (RP-HPLC) method and estimation of measurement uncertainty. ResearchGate. Retrieved from [Link]
-
Sattar, A. et al. (2016). Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. PubMed. Retrieved from [Link]
-
Neagu, M. (2015). Development and Validation of A High Performance Liquid Chromatography (HPLC) Method for Determination of Fipronil and Pyriproxyfen in A Veterinary Pharmaceutical Product. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
El-Behissy, A. et al. (2015). New HPLC and Fluorometric Methods for the Determination of Pyriproxyfen and Pyridalyl Insecticide Residues in Tomatoes. ResearchGate. Retrieved from [Link]
-
Anastassiades, M. et al. (2003). Implementation of the QuEChERS Method for the Analysis of Pesticide Residues in Food. CVUA Stuttgart. Retrieved from [Link]
-
Liu, X. et al. (2021). Quantitative determination of pyriproxyfen and its metabolite residues in bee products of China using a modified QuEChERS approach with UPLC-MS/MS. PubMed. Retrieved from [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Chen, S. et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. Retrieved from [Link]
-
Chen, S. et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Retrieved from [Link]
-
Anastassiades, M. (2006). The QuEChERS Method – Background Information and Recent Developments. EURL-SRM. Retrieved from [Link]
-
Wang, Y. et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Retrieved from [Link]
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- 9. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
Application Note: A Robust UHPLC-MS/MS Method for the Quantification of Pyrifenox Residues in Fruit Matrices
Abstract
This application note presents a highly sensitive, selective, and robust method for the determination of pyrifenox residues in various fruit matrices. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method has been validated according to internationally recognized guidelines to ensure its suitability for routine monitoring, regulatory compliance, and food safety assessments. This guide provides a detailed protocol, explains the rationale behind key procedural steps, and presents performance characteristics of the validated method.
Introduction: The Need for Sensitive this compound Monitoring
This compound, a systemic fungicide with both protective and curative properties, is utilized in agriculture to control a range of fungal diseases on fruits and other crops.[1] Its application helps ensure crop yield and quality, but also necessitates the monitoring of its residues in final food products to protect consumer health. Regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for pesticides in food commodities, making the availability of reliable and sensitive analytical methods paramount.[2]
Analyzing pesticide residues in fruit presents significant analytical challenges due to the complexity of the sample matrices.[3][4][5] Fruits are rich in sugars, organic acids, pigments, and other endogenous compounds that can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during mass spectrometric detection.[6][7]
To overcome these challenges, the combination of a highly efficient sample preparation technique and a powerful analytical instrument is required. The QuEChERS method is a widely adopted sample preparation approach that effectively extracts a broad range of pesticides while removing a significant portion of matrix interferences.[8][9][10][11] When paired with UHPLC-MS/MS, which offers exceptional selectivity through Multiple Reaction Monitoring (MRM) and high sensitivity, it becomes the gold standard for pesticide residue analysis. This application note details such a method, optimized for the specific analysis of this compound in fruit.
Analyte Properties: this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for developing an effective analytical method, particularly for optimizing the extraction and chromatographic separation steps. This compound's low water solubility and relatively high octanol/water partition coefficient indicate its lipophilic nature, guiding the choice of organic solvents for extraction.[12][13]
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂Cl₂N₂O | [12][14] |
| Molecular Weight | 295.16 g/mol | [13][14] |
| logP (Octanol/Water) | 3.982 | [13] |
| Water Solubility | Low (log₁₀WS: -4.79 mol/L) | [12][13] |
Principle of the Analytical Method
The methodology is founded on a two-stage process: sample preparation followed by instrumental analysis.
-
Sample Preparation (QuEChERS): The fruit sample is first homogenized to ensure uniformity. A representative subsample is then subjected to an extraction and partitioning step using acetonitrile and a mixture of salts (magnesium sulfate, sodium chloride, and buffering salts). This step efficiently extracts this compound into the organic acetonitrile layer while the salts induce phase separation from the aqueous and solid components of the fruit matrix.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for cleanup. Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while C18 sorbent removes non-polar interferences like lipids. This cleanup is critical for reducing matrix effects and protecting the analytical instrumentation.[8][9]
-
UHPLC-MS/MS Analysis: The final cleaned extract is injected into the UHPLC-MS/MS system. The UHPLC column separates this compound from any remaining matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI), and specific precursor-to-product ion transitions are monitored (MRM mode). This highly selective detection allows for accurate quantification even at trace levels.
Detailed Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, LC-MS grade.
-
Reagents: Formic acid (≥98%), Ammonium acetate (≥99%).
-
Standards: this compound certified reference material (≥98% purity).
-
QuEChERS Salts and Sorbents:
-
Extraction packets containing: 4 g anhydrous Magnesium Sulfate (MgSO₄), 1 g Sodium Chloride (NaCl), 1 g Trisodium Citrate Dihydrate, 0.5 g Disodium Citrate Sesquihydrate.
-
d-SPE cleanup tubes (2 mL or 15 mL) containing: 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18 sorbent.
-
-
Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, micropipettes, autosampler vials.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with blank fruit matrix extract. The use of matrix-matched standards is essential to compensate for signal suppression or enhancement from co-extractives, a common issue in complex food matrices.[6][7] To prepare these, obtain a control fruit sample known to be free of this compound, process it through the entire QuEChERS procedure, and use the final blank extract as the diluent for the working standards.
Sample Preparation Protocol (QuEChERS)
The following workflow provides a step-by-step guide for sample extraction and cleanup.
Caption: QuEChERS Sample Preparation Workflow for this compound Analysis.
UHPLC-MS/MS Instrumental Conditions
The following tables list the optimized instrumental parameters for the analysis. These serve as a starting point and may require minor adjustments based on the specific instrument used.
Table 1: UHPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like this compound. |
| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.1% Formic Acid | The buffer and acid improve peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, ensuring good chromatographic efficiency. |
| Gradient | 10% B to 95% B in 5 min, hold for 2 min, re-equilibrate | A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak. |
| Injection Volume | 5 µL | A small injection volume minimizes the amount of matrix introduced into the system. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound contains nitrogen atoms that are readily protonated to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 450 °C | Ensures efficient desolvation of the analyte from the mobile phase droplets. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific ion transitions. |
| MRM Transitions | Precursor Ion [M+H]⁺: 295.0 | |
| Quantifier: 295.0 > 140.1 (Collision Energy: 20 eV) | The most abundant and stable product ion is chosen for quantification to ensure maximum sensitivity. | |
| Qualifier: 295.0 > 95.1 (Collision Energy: 35 eV) | A second product ion is monitored to confirm the identity of the analyte, enhancing the method's reliability. |
Method Validation Protocol and Performance
To ensure the method is fit for its intended purpose, a thorough validation was conducted according to the principles outlined in guidelines such as the ICH Q2(R2).[15][16] A blank apple matrix was used for the validation experiments.
Caption: Workflow for the validation of the analytical method.
Summary of Validation Results
The method demonstrated excellent performance across all validation parameters, confirming its suitability for the routine analysis of this compound in fruit.
Table 3: Method Validation Performance Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (Range) | 1 - 100 µg/kg | Correlation Coefficient (r²) > 0.999 |
| Accuracy (Recovery) | 70 - 120% | 84.7% - 91.5% at 5, 50, and 100 µg/kg spike levels[17][18] |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 15% | < 10% |
| - Intermediate Precision (Inter-day) | ≤ 20% | < 10% |
| Limit of Detection (LOD) | S/N ≥ 3 | 1.5 µg/kg |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 5.0 µg/kg[17][18] |
| Matrix Effect | 80 - 120% | Mild signal suppression observed (~15%), corrected by matrix-matched calibration. |
Conclusion
This application note describes a validated UHPLC-MS/MS method for the quantitative analysis of this compound residues in fruit. The integration of an efficient QuEChERS sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry provides a reliable and robust workflow. The method meets the stringent performance requirements for pesticide residue analysis, demonstrating excellent linearity, accuracy, and precision. The established Limit of Quantitation is well below the typical MRLs set by regulatory agencies, making this method an ideal tool for food safety laboratories, agricultural research institutions, and regulatory bodies to ensure that fruit products are safe for consumption.
References
- MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- International Council for Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Current Agriculture Research Journal. (2024, August 30). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection.
- EFSA Journal. (2022, September 23). Modification of the existing maximum residue levels for pyriproxyfen in apricots and peaches.
- PubMed. (n.d.). [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry].
- PubChem, National Institutes of Health. (n.d.). This compound.
- ResearchGate. (2025, August 6). (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡.
- PubMed. (n.d.). Exploring matrix effects in liquid chromatography-tandem mass spectrometry determination of pesticide residues in tropical fruits.
- ResearchGate. (2024, September 24). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection.
- Semantic Scholar. (2023, July 27). Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021.
- AERU, University of Hertfordshire. (n.d.). This compound (Ref: CGA 179945).
- ResearchGate. (2025, August 5). [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry].
- MDPI. (n.d.). Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- EUR-Lex. (2023, September 11). Commission Regulation (EU) 2023/1753.
- Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
- CymitQuimica. (n.d.). CAS 88283-41-4: this compound.
- Waters. (n.d.). Multiresidue Analysis of Pesticides in Fruits and Vegetables Using UPLC-MS/MS.
- ACS Publications. (n.d.). Matrix Effects and Interferences of Different Citrus Fruit Coextractives in Pesticide Residue Analysis Using Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry.
- Arrow@TU Dublin. (2020, August 20). Dissipation of Pesticide Residues on Grapes and Strawberries Using Plasma-Activated Water.
- Analyst (RSC Publishing). (n.d.). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡.
- SASA. (n.d.). Pesticide Residue Analysis of Fruit and Animal Extracts Using Liquid Chromatography- Orthogonal Acceleration Time-of-Flight Mass.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 88283-41-4).
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- LCGC International. (2023, September 18). QuEChERS Method Proposed to Detect Pesticides in Fruits.
- PMC, National Institutes of Health. (2022, November 30). Review of the existing maximum residue levels for pyriproxyfen according to Article 12 of Regulation (EC) No 396/2005.
- ResearchGate. (2025, August 6). (PDF) Exploring matrix effects in liquid chromatography–tandem mass spectrometry determination of pesticide residues in tropical fruits.
- Food and Agriculture Organization of the United Nations. (n.d.). pyriproxyfen Chemical name IUPAC: CA: 4-phen.
- SciSpace. (2015, January 26). Exploring matrix effects in liquid chromatography-tandem mass spectrometry determination of pesticide residues in tropical fruits.
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Pyrifenox Formulation for Experimental Assays: A Detailed Guide for Researchers
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation and application of Pyrifenox Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations for experimental assays. This guide emphasizes the scientific rationale behind formulation choices and provides detailed, self-validating protocols to ensure experimental reproducibility and integrity.
Introduction to this compound and the Critical Role of Formulation
This compound is a pyridine-based fungicide recognized for its efficacy against a range of fungal pathogens, most notably powdery mildew, scab, and leaf spot on various crops.[1] Its primary mode of action is the disruption of fungal membrane function through the inhibition of sterol biosynthesis, specifically targeting the C14-demethylase enzyme in the ergosterol biosynthesis pathway.[2] This targeted mechanism makes this compound a valuable tool in fungal disease research and the development of new antifungal agents.
The translation of a potent active ingredient (AI) like this compound into a reliable experimental tool hinges on its formulation. The choice between an Emulsifiable Concentrate (EC) and a Wettable Powder (WP) is not trivial; it dictates the bioavailability of the AI, its interaction with the target organism, and ultimately, the validity of the experimental outcome. This guide delves into the nuances of preparing and applying both EC and WP formulations of this compound in a laboratory setting.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O | [3] |
| Molecular Weight | 295.2 g/mol | [3] |
| Physical State | Pale yellow viscous liquid | [1] |
| Water Solubility | 300 mg/L (at 20°C, pH 7) | [1] |
| Organic Solvent Solubility | Miscible in acetone, ethanol, toluene | [1] |
Understanding Formulation Types: EC vs. WP
The decision to use an EC or WP formulation depends on the specific requirements of the experimental assay, including the target organism, the application method, and the desired biological effect.
Emulsifiable Concentrate (EC)
An EC is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent, combined with emulsifiers.[4] Upon dilution with water, an EC spontaneously forms a stable oil-in-water emulsion, appearing as a milky liquid.[4][5]
Causality Behind Choosing an EC Formulation:
-
Enhanced Bioavailability: The solvent system in an EC can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the cell walls of fungi, potentially leading to higher efficacy in certain assays.
-
Uniform Application: The fine emulsion droplets ensure a uniform and precise application of the active ingredient, which is crucial for dose-response studies.[4]
-
Ease of Handling: As a liquid, ECs are generally easy to measure and mix.
Considerations for EC Formulations:
-
Phytotoxicity: The organic solvents used in ECs can sometimes cause phytotoxicity, or damage to plant tissues, especially at higher concentrations.[6] It is crucial to run appropriate controls to assess solvent effects.
-
Stability: The stability of the emulsion can be affected by water quality (pH, hardness) and temperature.
Wettable Powder (WP)
A WP is a dry, finely ground formulation where the active ingredient is mixed with an inert carrier, along with wetting and dispersing agents.[7] When mixed with water, it forms a suspension of fine particles.[7]
Causality Behind Choosing a WP Formulation:
-
Reduced Phytotoxicity: WPs do not contain organic solvents, which significantly reduces the risk of phytotoxicity, making them a safer choice for sensitive plant bioassays.
-
High Active Ingredient Loading: WPs can accommodate a high concentration of the active ingredient.[7]
-
Stability: As a dry powder, WPs generally have a longer shelf life and are not prone to the separation issues that can occur with liquid formulations.[7]
Considerations for WP Formulations:
-
Inhalation Hazard: The fine powder can pose an inhalation risk during handling and mixing, necessitating the use of appropriate personal protective equipment (PPE).[6]
-
Agitation Required: Continuous agitation of the spray suspension is necessary to prevent the particles from settling out.[8]
-
Nozzle Clogging: The suspended particles can potentially clog fine spray nozzles.
Laboratory-Scale Formulation Protocols
The following protocols are designed for preparing small volumes of this compound EC and WP formulations suitable for research applications. It is imperative to use high-purity this compound technical grade material (typically >95%) and appropriate safety measures, including working in a well-ventilated fume hood and wearing personal protective equipment (PPE).
Protocol: Preparation of a 10% (w/v) this compound Emulsifiable Concentrate (EC)
This protocol provides a general guideline. The choice of solvent and emulsifiers may need to be optimized based on the specific this compound technical material and experimental requirements.
Materials:
-
This compound (Technical Grade, >95% purity)
-
Solvent: Aromatic 150, Aromatic 200, or Cyclohexanone
-
Anionic Emulsifier: Calcium dodecylbenzene sulfonate (e.g., Calsogen® 4814)
-
Non-ionic Emulsifier: Ethoxylated castor oil (e.g., Agnique® CSO-35) or a blend of alcohol ethoxylates.
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Dissolve this compound: In a glass beaker, weigh the desired amount of this compound technical grade. Add the chosen solvent in a quantity sufficient to make up approximately 80% of the final volume. Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved.
-
Add Emulsifiers: To the dissolved this compound solution, add the anionic and non-ionic emulsifiers. A common starting point is a 1:1 ratio of anionic to non-ionic emulsifiers, with the total emulsifier concentration being around 5-10% of the final formulation volume.
-
Homogenize: Continue stirring the mixture until a clear, homogeneous solution is obtained.
-
Final Volume Adjustment: Carefully add the remaining solvent to reach the final desired volume. Stir for another 10-15 minutes to ensure complete mixing.
-
Storage: Store the prepared EC formulation in a tightly sealed, labeled glass container in a cool, dark, and well-ventilated area.
Protocol: Preparation of a 50% (w/w) this compound Wettable Powder (WP)
This protocol outlines the preparation of a WP formulation. The selection of the inert carrier and wetting/dispersing agents is critical for the performance of the final product.
Materials:
-
This compound (Technical Grade, >95% purity, finely ground)
-
Inert Carrier: Kaolin clay, precipitated silica, or diatomaceous earth
-
Wetting Agent: Sodium lignosulfonate (e.g., Borresperse NA) or a sodium salt of a naphthalene sulfonate formaldehyde condensate (e.g., Morwet D-425).[9]
-
Dispersing Agent: A polycarboxylate-based dispersant (e.g., Agrilan 789) or a naphthalene sulfonate condensate.[9]
-
Mortar and pestle or a laboratory-scale mill
-
Spatulas and weighing paper
-
Analytical balance
Procedure:
-
Pre-blending: In a mortar, combine the weighed amounts of the inert carrier, wetting agent, and dispersing agent. Gently grind with the pestle to create a homogenous mixture.
-
Incorporation of Active Ingredient: Gradually add the finely ground this compound technical powder to the pre-blended inert ingredients in the mortar.
-
Mixing and Grinding: Thoroughly mix and grind the components together until a uniform, fine powder is achieved. For larger lab-scale batches, a laboratory-scale ball mill or air mill can be used for more efficient and uniform particle size reduction.[6]
-
Sieving: Pass the blended powder through a fine-mesh sieve (e.g., 325 mesh) to remove any large agglomerates and ensure a uniform particle size.
-
Storage: Store the final WP formulation in a sealed, labeled container in a dry, cool place to prevent moisture absorption.
Quality Control for Experimental Formulations
To ensure the reliability and reproducibility of experimental results, it is essential to perform quality control (QC) tests on the freshly prepared formulations.
Table 2: Key Quality Control Parameters for EC and WP Formulations
| Parameter | EC Formulation Test | WP Formulation Test | Rationale & Importance |
| Appearance | Visual inspection for clarity, color, and phase separation. | Visual inspection for color, uniformity, and absence of lumps. | Ensures homogeneity and detects potential degradation or instability. |
| Active Ingredient Content | High-Performance Liquid Chromatography (HPLC) with UV detection.[10] | High-Performance Liquid Chromatography (HPLC) with UV detection.[10] | Verifies the exact concentration of this compound in the formulation, crucial for accurate dosing. |
| Emulsion/Suspension Stability | Dilute a known volume of EC in water and observe for spontaneity of emulsification and stability over time (e.g., 30 minutes). | Dilute a known weight of WP in water and observe for spontaneity of dispersion and suspensibility (measure sediment after a set time). | A stable emulsion or suspension ensures uniform application of the active ingredient.[11] |
| pH | Measure the pH of a 1% emulsion in deionized water. | Measure the pH of a 1% suspension in deionized water. | pH can affect the stability of the active ingredient and its interaction with the target organism.[11] |
| Wettability (for WP) | N/A | Measure the time it takes for a known weight of the powder to become completely wet when dropped into water. | A short wetting time indicates good performance of the wetting agent. |
| Particle Size (for WP) | N/A | Laser diffraction or microscopy. | Particle size affects suspensibility, coverage, and biological activity.[6] |
Experimental Assay Protocols
The choice of formulation will influence the outcome of both in vitro and in vivo assays. The following are example protocols for evaluating the efficacy of this compound formulations against powdery mildew.
In Vitro Assay: Spore Germination Inhibition
This assay is suitable for determining the direct inhibitory effect of this compound on fungal spore germination. An EC formulation is often preferred for its ease of dilution and uniform dispersion in aqueous media.
Protocol:
-
Prepare Fungal Spore Suspension: Collect conidia from a fresh, sporulating culture of the target powdery mildew fungus (e.g., Podosphaera xanthii on a susceptible cucurbit host) into sterile distilled water containing a wetting agent (e.g., 0.01% Tween® 20). Adjust the spore concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.
-
Prepare Treatment Solutions: Prepare a stock solution of the this compound EC formulation in sterile distilled water. From this stock, create a dilution series to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL active ingredient). Include a control with only the formulation blank (EC without this compound) at the highest concentration used, and a water-only control.
-
Inoculation: On a glass microscope slide with a concavity, place a 20 µL drop of each treatment solution. To each drop, add 20 µL of the fungal spore suspension.
-
Incubation: Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 25°C in the dark for 24 hours.
-
Assessment: After incubation, add a drop of lactophenol cotton blue to each well to stop germination and stain the spores. Under a microscope, examine at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the water control. Determine the EC₅₀ value (the concentration that inhibits 50% of spore germination).[12]
In Vivo Assay: Detached Leaf Assay
This assay assesses the protective and curative activity of this compound formulations on host tissue. A WP formulation is often a good choice here to minimize the risk of phytotoxicity that could confound the results.
Protocol:
-
Plant Material: Grow susceptible host plants (e.g., cucumber or melon for Podosphaera xanthii) under controlled conditions. Select young, fully expanded leaves for the assay.
-
Prepare Leaf Discs: Using a cork borer (e.g., 1.5 cm diameter), cut discs from the leaves, avoiding the major veins.
-
Treatment Application:
-
Protective Assay: Place the leaf discs adaxial side up on 1% water agar in petri dishes. Spray the leaf discs with the desired concentrations of the this compound WP suspension until runoff. Allow the discs to dry completely.
-
Curative Assay: Inoculate the leaf discs first (see step 4) and then apply the fungicide treatments at different time points after inoculation (e.g., 24, 48, 72 hours).
-
-
Inoculation: Inoculate the treated (protective) or untreated (curative) leaf discs by gently tapping a heavily sporulating powdery mildew-infected leaf over them to evenly distribute the conidia.
-
Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber with a photoperiod (e.g., 16h light/8h dark) at approximately 25°C.
-
Disease Assessment: After 7-10 days, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.
Visualization of Concepts
This compound Mode of Action: Inhibition of Ergosterol Biosynthesis
Caption: this compound inhibits the enzyme Lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway in fungi, leading to dysfunctional cell membranes.
Experimental Workflow: Detached Leaf Assay
Caption: Workflow for a protective in vivo detached leaf assay to evaluate this compound efficacy.
References
-
Fungicide Formulations. (n.d.). In Fungicides for Field Crops. CABI. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations, & World Health Organization. (2017). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PYRIPROXYFEN. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55790, this compound. Retrieved from [Link]
- Ishii, H., & Hollomon, D. W. (Eds.). (2015). Fungicide Resistance in Plant Pathogens: Principles and a Guide to Practical Management. Springer.
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University of Hertfordshire. (n.d.). This compound (Ref: CGA 179945). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
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Aragen. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
Croda Crop Care. (n.d.). Wettable powder (WP) formulations. Retrieved from [Link]
- International Journal of Advanced Biochemistry Research. (2024). Efficacy of fungicides against powdery mildew of cucumber (Cucumis sativus L.). International Journal of Advanced Biochemistry Research.
- A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2018). Plant Disease.
- Preparation of wettable powder formulation of Bacillus thuringiensis kd2. (2012). Journal of Applied Biological Sciences.
-
Croda Crop Care. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
- LABORATORY AND FIELD TESTING OF FUNGICIDES FOR CONTROL OF ERGOT IN WHE
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U.S. Environmental Protection Agency. (2024). Inert Ingredients Overview and Guidance. Retrieved from [Link]
- Li, Y., et al. (2023). Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea. Journal of Agricultural and Food Chemistry.
- Teera-Arunsiri, A., et al. (2003). Preparation of Spray-Dried Wettable Powder Formulations of Bacillus thuringiensis-Based Biopesticides. Journal of Economic Entomology.
- Activity of the novel fungicide SYP-Z048 against plant p
- Fungicide Formulations Influence Their Control Efficacy by Mediating Physicochemical Properties of Spray Dilutions and Their Interaction with Target Leaves. (2020). Journal of Agricultural and Food Chemistry.
- In vitro evaluation of different fungicides against fenugreek powdery mildew caused by Erysiphe polygoni. (2020). Journal of Pharmacognosy and Phytochemistry.
- Detached Leaf Assay Coupled with Microscopic Conidial Quantification: An Efficient Screening Method for Powdery Mildew Resistance in Pea. (2021).
- Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay. (n.d.). Cornell University.
- Evaluation of the sensitivity of Podosphaera xanthii to several fungicides for management of powdery mildew on squash in Florida. (2023). Crop Protection.
- In vitro bioassays used in evaluating plant extracts for tick repellent and acaricidal properties: A critical review. (2018). Veterinary Parasitology.
- Detached Leaf Test for Evaluation of Resistance to Powdery Mildew in Pepper. (2018). Juniper Online Journal of Case Studies.
-
Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
Labcorp. (n.d.). Physicochemical Properties and Technical Characteristics of Formulated Products. Retrieved from [Link]
- In vitro evaluation of different fungicides against fenugreek powdery mildew caused by Erysiphe polygoni. (2020).
- First report of powdery mildew caused by Podosphaera xanthii on Luffa cylindrica in Egypt and its control. (2020). Journal of Plant Protection Research.
-
U.S. Environmental Protection Agency. (2025). Inert Ingredient Frequently Asked Questions. Retrieved from [Link]
- Suppression of Chitin-Triggered Immunity by Plant Fungal Pathogens: A Case Study of the Cucurbit Powdery Mildew Fungus Podosphaera xanthii. (2023). Journal of Fungi.
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wettable powder formulation: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
- Data mining of PubChem bioassay records reveals diverse OXPHOS inhibitory chemotypes as potential therapeutic agents against ovarian cancer. (2024). bioRxiv.
- In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. (2021). Journal of Fungi.
- Use of Innovative Compounds to Manage Grapevine Downy and Powdery Mildews: Results of a Three-Year Field Trial. (2022). Agronomy.
- A process for preparing a wettable powder formulation. (1999).
- Gene Mining for Conserved, Non-Annotated Proteins of Podosphaera xanthii Identifies Novel Target Candidates for Controlling Powdery Mildews by Spray-Induced Gene Silencing. (2021).
- Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. (2023). Horticulturae.
- BIOASSAYS FOR SCREENINGS AND QUALITY CONTROL OF PRODUCTS WITH INSECTICIDAL, FUNGICIDAL AND NEMATOCIDAL ACTIVITY, BASED ON PLANT EXTRACTS, MICROORGANISMS AND CHEMICAL MOLECULES. (2017).
- Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. (2021). Molecules.
- Next-Generation Biopesticides for the Control of Fungal Plant Pathogens. (2024).
- Pesticides and Formulation Technology. (n.d.). Purdue Extension.
- Evaluation of Detached Leaf Assay for Assessing Leaf Rust (Puccinia triticina Eriks.) Resistance in Wheat. (2013).
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In vitro bioassay protocol for Pyrifenox efficacy testing
Application Notes and Protocols
Topic: In Vitro Bioassay Protocol for Pyrifenox Efficacy Testing Audience: Researchers, scientists, and drug development professionals.
Evaluating the Antifungal Efficacy of this compound: An In Vitro Protocol for Determining Mycelial Growth Inhibition
Introduction
This compound is a systemic pyridine fungicide with both protective and curative properties used to control a range of fungal pathogens in crops, particularly powdery mildew and scab[1]. Its efficacy stems from its specific mode of action as a demethylation inhibitor (DMI) within the fungal sterol biosynthesis pathway[2][3]. Understanding and quantifying the efficacy of this compound against specific fungal isolates is crucial for resistance monitoring, new formulation development, and integrated pest management strategies[4].
This application note provides a detailed, field-proven protocol for determining the in vitro efficacy of this compound against filamentous fungal pathogens. We will delve into the causality behind the experimental design, focusing on the amended agar medium technique, also known as the "poisoned food" method[5][6]. This method provides a robust and reproducible means to quantify the inhibitory effect of this compound on fungal mycelial growth, ultimately allowing for the determination of key efficacy parameters such as the Effective Concentration (EC₅₀).
Scientific Principle: Mechanism of Action and Assay Rationale
This compound targets the ergosterol biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes[7][8]. Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and its absence or depletion leads to disrupted membrane fluidity, altered enzyme activity, and ultimately, cessation of fungal growth[9].
Specifically, this compound inhibits the enzyme C14-demethylase (encoded by the ERG11 gene), a critical step in the conversion of lanosterol to ergosterol[2]. This inhibition leads to an accumulation of toxic sterol precursors and a depletion of functional ergosterol, explaining its fungistatic or fungicidal effect.
The amended agar bioassay is predicated on this growth-inhibitory mechanism. By incorporating varying concentrations of this compound into a nutrient-rich agar medium, we can directly observe and measure its dose-dependent effect on the radial growth of a fungal colony originating from a standardized inoculum[5]. This direct measurement provides a clear and quantitative assessment of the compound's potency.
Caption: Mechanism of Action of this compound in the Fungal Ergosterol Pathway.
Experimental Protocol: Amended Agar Assay
This protocol is a self-validating system, incorporating essential controls to ensure the trustworthiness of the results. The choices of media, inoculum, and incubation parameters are based on standardized mycology and fungicide testing practices to ensure reproducibility[5][10].
1. Materials and Reagents
-
This compound: Analytical grade standard.
-
Fungal Isolate: Actively growing culture of the target pathogen (e.g., Alternaria solani, Fusarium graminearum, Venturia inaequalis) on solid media.
-
Culture Medium: Potato Dextrose Agar (PDA) is a common general-purpose medium suitable for many fungal pathogens.
-
Solvent: Dimethyl sulfoxide (DMSO) or acetone (analytical grade). This compound has low aqueous solubility and requires an organic solvent for initial dissolution[11].
-
Equipment:
-
Sterile Petri dishes (90 mm)
-
Sterile serological pipettes or micropipettes
-
Laminar flow hood
-
Autoclave
-
Incubator set to the optimal growth temperature for the target fungus (typically 22-25°C).
-
Cork borer (5-7 mm diameter), sterilized.
-
Digital calipers or ruler.
-
Vortex mixer.
-
2. Step-by-Step Methodology
Causality Note: Aseptic technique within a laminar flow hood is paramount throughout this procedure to prevent contamination, which would invalidate the results.
Step 2.1: Preparation of Fungal Inoculum The goal is to use a vigorous, standardized inoculum. Mycelial plugs from the leading edge of an actively growing colony ensure the use of healthy, undifferentiated hyphae for consistent growth rates.
-
Culture the target fungal pathogen on a PDA plate for 5-7 days, or until the colony has reached a suitable diameter (e.g., 4-6 cm).
-
Using a sterile cork borer, take mycelial plugs (5-7 mm) from the actively growing margin of the colony.
Step 2.2: Preparation of this compound Stock and Working Solutions A high-concentration stock solution in an organic solvent is prepared first, which is then serially diluted. This approach minimizes the amount of solvent added to the final agar medium, reducing potential solvent-induced toxicity to the fungus.
-
Prepare a 10 mg/mL (10,000 ppm) stock solution of this compound by dissolving the required amount in DMSO. Vortex thoroughly to ensure complete dissolution.
-
Perform serial dilutions from this stock solution in sterile DMSO or sterile distilled water to create a range of working solutions that will yield the desired final concentrations in the agar.
Step 2.3: The Poisoned Food Technique This is the core of the assay. The fungicide is added to molten agar before it solidifies, ensuring even distribution.
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the molten agar to cool in a water bath to a manageable temperature (45-50°C). Holding the agar at this temperature is critical; if it's too hot, it could degrade the this compound, and if it's too cool, it will solidify prematurely.
-
Under a laminar flow hood, aliquot the molten PDA into sterile flasks or bottles (e.g., 100 mL aliquots).
-
Add the appropriate volume of each this compound working solution to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is constant across all treatments and does not exceed 1% (v/v) to avoid inhibitory effects from the solvent itself.
-
Crucially, prepare control plates:
-
Negative Control: PDA with no additions. This represents 100% fungal growth.
-
Solvent Control: PDA amended with the same concentration of DMSO used in the treatment plates. This is essential to confirm that the solvent itself does not inhibit fungal growth.
-
Positive Control (Optional but Recommended): PDA amended with a fungicide known to be effective against the target pathogen. This validates the overall assay sensitivity.
-
-
Swirl each flask gently but thoroughly to ensure homogenous mixing of the fungicide within the agar.
-
Pour approximately 20 mL of the amended or control agar into each sterile 90 mm Petri dish. Allow the plates to solidify completely on a level surface.
Step 2.4: Inoculation and Incubation A central inoculation point allows for uniform, radial growth, which is easy and reproducible to measure.
-
Place one mycelial plug (prepared in Step 2.1) in the center of each agar plate, with the mycelial side facing down.
-
Seal the plates with paraffin film to prevent drying and contamination.
-
Incubate the plates inverted (to prevent condensation from dripping onto the agar surface) at the optimal temperature for the fungus in the dark.
3. Data Collection and Analysis
Measurements are taken when the negative control colony shows substantial growth but has not yet reached the edge of the plate. This ensures that growth is in a logarithmic phase and not limited by physical space.
-
After a set incubation period (e.g., 3-7 days), measure two perpendicular diameters of the fungal colony on each plate.
-
Calculate the average diameter for each replicate.
-
Calculate the Percentage Inhibition of mycelial growth for each concentration using the following formula: % Inhibition = [(C - T) / C] * 100 Where:
-
C = Average diameter of the colony in the solvent control plates.
-
T = Average diameter of the colony in the this compound-treated plates.
-
-
Plot the Percentage Inhibition against the log of the this compound concentration.
-
Use this data to perform a probit or logistic regression analysis to determine the EC₅₀ value —the concentration of this compound that causes a 50% reduction in mycelial growth.
Data Presentation and Workflow Visualization
Table 1: Example Experimental Setup and Key Parameters
| Parameter | Recommended Value/Range | Rationale |
|---|---|---|
| Target Pathogen | e.g., Alternaria solani | Select based on research objectives; a common plant pathogen. |
| Culture Medium | Potato Dextrose Agar (PDA) | Broadly supports the growth of many fungal species. |
| Solvent | DMSO | Effective solubilizing agent for this compound; use at <1% v/v. |
| This compound Conc. | 0.01, 0.1, 1, 10, 100 µg/mL | A logarithmic range to capture the full dose-response curve. |
| Inoculum Size | 5 mm mycelial plug | Standardized size ensures consistent starting biomass. |
| Incubation Temp. | 25°C ± 1°C | Optimal for many temperate plant pathogens. |
| Incubation Time | 4-7 days | Allow sufficient growth in control without overgrowth. |
| Replicates | 3-5 per treatment | Ensures statistical validity and accounts for variability. |
Caption: Workflow for the this compound Amended Agar Bioassay.
References
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Pasili, S., & Mutlu, N. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]
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Bentham Science Publishers. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bentham Science. [Link]
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Fisher, M. C., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases. [Link]
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University of Hertfordshire. (n.d.). This compound (Ref: CGA 179945). AERU. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 23, 2026, from [Link]
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Fungicide Resistance Action Committee (FRAC). (n.d.). Sensitivity baselines in fungicide resistance research and management. FRAC.info. [Link]
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Bhattiprolu, S. L., et al. (2020). In vitro evaluation of fungicides against fungal foliar pathogens of cotton. ResearchGate. [Link]
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Torres, C., et al. (2013). DMI Fungicides selected for in vitro sensitivity tests. ResearchGate. [Link]
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Nogueira, C. M., et al. (2018). The Multifunctional Fungal Ergosterol. PMC - PubMed Central. [Link]
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MDPI. (2021). Selection and Amplification of Fungicide Resistance in Aspergillus fumigatus in Relation to DMI Fungicide Use in Agronomic Settings: Hotspots versus Coldspots. MDPI. [Link]
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PubMed. (2024). Chemical Inhibition of Sterol Biosynthesis. National Institutes of Health. [Link]
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ResearchGate. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]
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MDPI. (2023). Loss of Sterol Biosynthesis in Economically Important Plant Pests and Pathogens: A Review of a Potential Target for Pest Control. MDPI. [Link]
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Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Creative Biolabs. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2022). Assay Methods for in Vitro and in Vivo Anti-Babesia Drug Efficacy Testing: Current Progress, Outlook, and Challenges. ResearchGate. [Link]
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SlideShare. (n.d.). Biosynthesis of ergosterol. SlideShare. Retrieved January 23, 2026, from [Link]
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Semantic Scholar. (2024). Chemical Inhibition of Sterol Biosynthesis. Semantic Scholar. [Link]
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National Institutes of Health. (1971). Inhibition of the biosynthesis of sterols by phenyl and phenolic compounds in rat liver. Biochemical Journal. [Link]
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Fan, F., et al. (2014). Activity of the novel fungicide SYP-Z048 against plant pathogens. PMC - PubMed Central. [Link]
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DrugFuture. (n.d.). This compound. DrugFuture.com. Retrieved January 23, 2026, from [Link]
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Pyrifenox Application in Controlling Powdery Mildew on Grapevines: Application Notes and Protocols
Introduction: A Targeted Approach to Powdery Mildew Control
Grapevine powdery mildew, caused by the obligate biotrophic ascomycete Erysiphe necator, stands as one of the most significant and widespread diseases in viticulture globally. Its impact resonates through reduced photosynthetic capacity, compromised fruit quality, and substantial yield losses. Effective management of this pathogen is paramount for the economic viability of grape production. Pyrifenox is a systemic fungicide with both protective and curative properties, offering a potent tool in the integrated pest management (IPM) strategy for grapevine powdery mildew.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, grounded in its biochemical mode of action and principles of sound fungicidal stewardship.
This compound belongs to the pyridine group of fungicides and is typically formulated as an emulsifiable concentrate (EC) or wettable powder (WP).[1] Its systemic nature allows for translocation within the plant tissues, providing protection to both treated and newly developing foliage. This guide will delve into the specific application protocols, the causality behind these recommendations, and the critical need for resistance management to ensure the longevity of this compound as an effective control agent.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The efficacy of this compound lies in its specific mode of action as a Demethylation Inhibitor (DMI). It is classified under the Fungicide Resistance Action Committee (FRAC) Code 3.[2] this compound disrupts the fungal cell membrane integrity by inhibiting the C14-demethylase enzyme, a critical component in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, and function.
The ergosterol biosynthesis pathway is a multi-step process initiated from acetyl-CoA. This compound specifically targets the demethylation of lanosterol or eburicol, a crucial step in the conversion to functional ergosterol. By inhibiting the C14-demethylase enzyme, this compound leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disruption of sterol composition results in a dysfunctional cell membrane, leading to abnormal fungal growth and ultimately, cell death.
Caption: Inhibition of the C14-demethylase enzyme in the ergosterol biosynthesis pathway by this compound.
Field Application Protocols for Powdery Mildew Control
Disclaimer: No specific product label for a this compound-based fungicide registered for use on grapevines in all regions was publicly available at the time of this writing. The following protocols are based on field trial data for the closely related pyridine fungicide, Pyriofenone, and general guidelines for the use of DMI fungicides (FRAC Group 3) on grapevines. Users must always consult and adhere to the product label for any registered this compound-containing fungicide in their specific region.
I. Target Pathogen and Crop
-
Target Pathogen: Grape Powdery Mildew (Erysiphe necator)
-
Crop: Grapevines (Vitis vinifera and other susceptible species/varieties)
II. Application Timing and Strategy
The application of this compound should be integrated into a comprehensive spray program that considers the phenological stages of the grapevine and the environmental conditions conducive to powdery mildew development. A preventative approach is most effective.
-
Initial Application: The first application should be made preventatively, typically when grapevine shoots are 10-15 cm in length, and before the onset of visible disease symptoms.[3]
-
Subsequent Applications: Repeat applications at 10- to 14-day intervals.[4] The shorter interval should be used during periods of rapid vine growth, high disease pressure, or favorable weather conditions for powdery mildew (moderate temperatures of 21-30°C and high humidity).
-
Bloom to Bunch Closure: This is a critical period for protecting the developing fruit clusters. Ensure thorough spray coverage of the bunches.
-
Late Season Applications: Late-season applications may be necessary to protect foliage and prevent the formation of chasmothecia, the overwintering structures of the fungus. However, always adhere to the pre-harvest interval (PHI) specified on the product label.
III. Application Rates and Preparation of Spray Solution
The following application rates are provided as a general guide based on related compounds and may need to be adjusted based on the specific formulation of the this compound product, vineyard trellis system, and canopy density.
| Parameter | Recommendation |
| Application Rate | 30-50 grams of active ingredient per hectare (g a.i./ha) |
| Spray Volume | 500 - 1500 Liters per hectare (L/ha), depending on canopy size and stage of growth. Ensure thorough coverage of all green tissues. |
Preparation of Spray Solution (Example for a 1000 L spray tank):
-
Fill the spray tank with half the required volume of water and start the agitation.
-
Accurately measure the required amount of this compound formulation. For an application rate of 40 g a.i./ha and a product concentration of 75 g a.i./L (7.5% EC), you would need 533 mL of product per hectare. For a 1000 L tank covering 1 hectare, add 533 mL of the this compound product.
-
Add the this compound formulation to the spray tank.
-
If using tank-mix partners, add them to the tank in the correct order (consult product labels).
-
Fill the remainder of the tank with water while maintaining agitation.
-
Continue agitation throughout the spraying operation.
Caption: A generalized workflow for the preparation and application of a this compound-based fungicide spray.
IV. Pre-Harvest Interval (PHI) and Re-Entry Interval (REI)
-
Pre-Harvest Interval (PHI): This is the minimum time that must elapse between the last fungicide application and the harvesting of the grapes. The PHI for this compound on grapes is not definitively established without a specific product label. For some modern fungicides, it can be as short as 0 to 14 days.[4][5] It is crucial to consult the product label for the legally mandated PHI.[6][7][8]
-
Re-Entry Interval (REI): This is the period after a pesticide application during which entry into the treated area is restricted for unprotected workers. The REI is also product-specific and will be stated on the label. A typical REI for many fungicides is 12 to 24 hours.[6][7][8]
Efficacy Data
While specific field trial data for this compound on grapevines is not widely published, data from the closely related aryl-phenyl-ketone fungicide, Pyriofenone, demonstrates high efficacy against Erysiphe necator. The following table summarizes representative efficacy data for Pyriofenone, which can be considered indicative of the potential performance of this compound.
| Treatment | Application Rate (g a.i./ha) | Disease Severity on Leaves (%) | Percent Control on Leaves (%) | Disease Severity on Bunches (%) | Percent Control on Bunches (%) |
| Untreated Control | - | 35.2 | - | 28.5 | - |
| Pyriofenone | 75 | 1.8 | 94.9 | 2.1 | 92.6 |
| Pyriofenone | 90 | 1.2 | 96.6 | 1.5 | 94.7 |
| Tebuconazole (DMI Standard) | 100 | 4.5 | 87.2 | 5.3 | 81.4 |
Data synthesized from field trials on grapevines.
Resistance Management: A Cornerstone of Sustainable Use
The repeated use of single-site fungicides like this compound (FRAC Group 3) can lead to the selection of resistant strains of Erysiphe necator.[9] A robust resistance management strategy is essential to preserve the efficacy of this valuable tool.
-
Rotation of Fungicides: Do not apply this compound in more than two consecutive applications. It is crucial to rotate with fungicides from different FRAC groups with different modes of action.[10]
-
Limit the Number of Applications: The total number of applications of Group 3 fungicides per season should be limited. A maximum of 3-4 applications is a common recommendation.
-
Use in Mixtures: Tank-mixing this compound with a multi-site fungicide (e.g., sulfur, captan) can be an effective strategy to delay the development of resistance.
-
Preventative Applications: Apply this compound as a preventative treatment. Curative use against established and sporulating powdery mildew colonies significantly increases the selection pressure for resistance.[11]
-
Scouting and Monitoring: Regularly monitor vineyards for the first signs of powdery mildew and for any signs of reduced fungicide efficacy.
Example of a Rotational Spray Program:
| Application Timing | Fungicide Group (FRAC Code) | Example Active Ingredient |
| 10-15 cm Shoots | M2 | Sulfur |
| Pre-Bloom | 3 (DMI) | This compound |
| Early Bloom | 11 (QoI) | Trifloxystrobin |
| Late Bloom | 3 (DMI) | This compound |
| Bunch Closure | 13 | Quinoxyfen |
| Veraison | M2 | Sulfur |
This is an illustrative example, and the actual program should be tailored to local conditions, disease pressure, and available registered products.
Conclusion
This compound, as a DMI fungicide, offers a highly effective mode of action for the control of grapevine powdery mildew. Its systemic properties provide excellent protection to the vine canopy and fruit. However, its long-term utility is contingent upon a disciplined and integrated approach to its application. By adhering to the principles of preventative application, proper timing, and rigorous resistance management, this compound can remain a valuable component of a sustainable viticultural system. The protocols and guidelines presented herein are intended to provide a scientifically sound framework for the use of this compound in a research and development context, with the ultimate goal of optimizing its performance in the field.
References
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R&D Solutions. (2023, July 31). Field Trial Grape Powdery Mildew Management. Retrieved from [Link]
-
University of Hertfordshire. This compound (Ref: CGA 179945) - AERU. Retrieved from [Link]
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University of Hertfordshire. This compound (Ref: CGA 179945) - AERU. Retrieved from [Link]
-
PubChem. This compound | C14H12Cl2N2O | CID 55790. Retrieved from [Link]
-
New Zealand Winegrowers. (n.d.). Fungicide resistance management strategy for grapevine powdery mildew (Erysiphe necator) in New Zealand. Retrieved from [Link]
-
Australian Wine Research Institute. (n.d.). Managing chemical resistance in the vineyard. Retrieved from [Link]
- Calonnec, A., et al. (2010). Efficacy of fungicides with various modes of action in controlling the early stages of an Erysiphe necator-induced epidemic. Pest Management Science, 66(10), 1147-1157.
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-
UC IPM. (n.d.). Powdery Mildew / Grape / Agriculture. Retrieved from [Link]
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Ontario Ministry of Agriculture, Food and Rural Affairs. (n.d.). Products used for Disease Control for Suppression on Grapes. Retrieved from [Link]
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-
CropLife Australia. (n.d.). Grape Disease(s): Powdery mildew Resistance Management Strategy for: Group 3 Demethylation inhibitors (DMI). Retrieved from [Link]
-
FMC Corporation. (2020). GRAPE PRODUCT RANGE. Retrieved from [Link]
- Toth, A., et al. (2021). Efficiency of inorganic fungicides against the formation of Erysiphe necator chasmothecia in vineyards. Plants, 10(4), 693.
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Regulations.gov. (2016, June 1). Scanned Document. Retrieved from [Link]
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Ontario Ministry of Agriculture, Food and Rural Affairs. (n.d.). Products used for Insect and Mite Control or Suppression on Grapes. Retrieved from [Link]
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Ontario Ministry of Agriculture, Food and Rural Affairs. (n.d.). Products used for Insect and Mite Control or Suppression on Grapes. Retrieved from [Link]
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Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from [Link]
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Detached Leaf Assay for Assessing Pyrifenox Protective Activity
<Application Notes & Protocols
Introduction: The Strategic Role of the Detached Leaf Assay
In the development and screening of novel fungicides, robust and reproducible bioassays are paramount. The detached leaf assay (DLA) serves as a critical tool for the rapid and efficient evaluation of a compound's efficacy under controlled laboratory conditions.[1][2] This method is particularly valuable for assessing the protective (prophylactic) activity of fungicides, where the compound is applied prior to pathogen challenge. This application note provides a detailed protocol and scientific rationale for using the DLA to assess the protective capabilities of Pyrifenox, a pyridine fungicide, against common fungal pathogens.
The DLA offers significant advantages over whole-plant or field trials in the early stages of research, including:
-
Increased Throughput: A large number of treatments (e.g., different concentrations) and replicates can be tested simultaneously.[3]
-
Uniformity: The use of leaves of a similar age and size minimizes biological variability, leading to more reproducible results.[3]
-
Resource Efficiency: The assay conserves space, reduces the need for large numbers of whole plants, and shortens the time required to obtain results.[1][4]
-
Controlled Environment: Environmental variables such as temperature, humidity, and light can be precisely controlled, which is crucial for consistent pathogen development.[2][5]
While the DLA is an invaluable screening tool, it's important to acknowledge its limitations. Host defense responses may be altered in detached leaves, and the behavior of systemic fungicides might not fully replicate that in an intact plant.[3] Therefore, results from a DLA should be considered a strong indicator of efficacy, to be confirmed with whole-plant assays.[2]
Scientific Principles
This compound: Mode of Action
This compound is a systemic fungicide with both protective and curative properties.[6] It belongs to the pyridine class of fungicides and functions as a demethylation inhibitor (DMI).[7] Specifically, this compound targets the C14-demethylase enzyme, which is a critical component in the fungal biosynthetic pathway for ergosterol. Ergosterol is an essential molecule for maintaining the structure and function of fungal cell membranes.
By inhibiting C14-demethylase, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors.[7] This disruption compromises the integrity of the fungal cell membrane, ultimately inhibiting mycelial growth and pathogen development.[6] Understanding this mechanism is key to interpreting the results of a protective assay; this compound acts by preventing the fungus from establishing a successful infection after it arrives on the leaf surface.
Caption: Mechanism of this compound as a C14-Demethylase Inhibitor.
The Protective Assay Principle
A protective activity assay is designed to evaluate a fungicide's ability to prevent infection when applied before the pathogen arrives. The experimental workflow directly models this scenario. Leaves are first treated with this compound, allowed to dry, and then artificially inoculated with the target pathogen. The subsequent incubation period allows for disease development in control (untreated) leaves, while the efficacy of this compound is measured by the reduction in disease symptoms on treated leaves.
Detailed Experimental Protocol
This protocol is a generalized framework. Specific parameters such as host plant, pathogen species, and inoculum concentration should be optimized based on the specific pathosystem under investigation.
Materials & Reagents
-
Plant Material: Healthy, fully expanded young leaves from susceptible host plants (e.g., apple for Venturia inaequalis, cucumber for powdery mildew) grown under controlled, pesticide-free conditions.
-
Pathogen Culture: A viable, virulent culture of the target fungal pathogen (e.g., Botrytis cinerea, Puccinia triticina).
-
This compound: Analytical grade standard or a commercial formulation.
-
Solvents: Acetone or DMSO for dissolving technical grade this compound (if necessary). Distilled water.
-
Surfactant: Tween 20 or similar non-ionic surfactant.
-
Incubation Chambers: Petri dishes (150 mm) or clear plastic boxes lined with moistened filter paper or paper towels.[8]
-
Inoculation Tools: Micropipette, atomizer/sprayer, or a fine paintbrush.
-
Growth Media: Standard laboratory media like Potato Dextrose Agar (PDA) for fungal culture.
-
Benzimidazole (or similar agent): To be added to agar media in Petri dishes to delay leaf senescence (optional, but recommended).[2]
Step-by-Step Methodology
Phase 1: Preparation
-
Inoculum Preparation:
-
Culture the target pathogen on a suitable medium (e.g., PDA) until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the culture plate with sterile distilled water containing a low concentration of a surfactant (e.g., 0.01% Tween 20).
-
Gently scrape the surface with a sterile loop to dislodge spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a predetermined optimal level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer. This concentration must be sufficient to cause consistent disease in control leaves.
-
-
This compound Stock & Working Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent if using a technical grade compound.
-
Create a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ppm).
-
Include the same low concentration of surfactant in all working solutions and the control to ensure uniform spreading on the leaf surface.
-
Prepare a Negative Control solution consisting of sterile distilled water and the surfactant only.
-
-
Leaf Collection & Placement:
-
Select healthy, uniform leaves from the same position on multiple plants to minimize age-related variability.
-
Gently wash the leaves with sterile distilled water and pat them dry with a sterile paper towel.
-
Place the leaves adaxial (upper) side up in the incubation chambers. The chamber should contain moistened filter paper to maintain high humidity.[9]
-
Phase 2: Application & Inoculation
Caption: Workflow for the this compound Protective Detached Leaf Assay.
-
Fungicide Application (Protective):
-
Apply the this compound working solutions and the negative control solution to the detached leaves. This can be done by spraying until runoff using an atomizer or by applying a defined volume (e.g., 20 µL) as droplets to specific points on the leaf surface.[10]
-
Ensure each treatment has a sufficient number of replicates (minimum 3-5 leaves).
-
Allow the leaves to air dry completely in a laminar flow hood for 1-2 hours.
-
-
Pathogen Inoculation:
Phase 3: Incubation & Assessment
-
Incubation:
-
Seal the incubation chambers to maintain high humidity (>95%).
-
Incubate the leaves under optimal conditions for pathogen growth. This is pathogen-specific, but a common starting point is 20-25°C with a 12- to 16-hour photoperiod.[11]
-
Incubate for a period sufficient to allow clear disease symptoms to develop on the control leaves (typically 3-7 days).
-
-
Disease Assessment:
-
Assess disease severity once symptoms are well-defined in the negative control group.
-
Quantify the disease using one of the following metrics:
-
Lesion Diameter (mm): Measure the average diameter of the necrotic or sporulating lesions.
-
Percent Diseased Area (%): Visually estimate the percentage of the total leaf area covered by symptoms. Standardized rating scales can aid in consistency.
-
Disease Severity Score: Use a pre-defined ordinal scale (e.g., 0 = no symptoms, 1 = 1-10% area affected, 2 = 11-25%, etc.).
-
-
Data Analysis and Interpretation
The goal of data analysis is to determine the effectiveness of this compound at different concentrations.
Quantitative Data Summary
All raw data should be recorded systematically. The following table provides a template for organizing results.
| Treatment (this compound Conc.) | Replicate | Lesion Diameter (mm) | Disease Severity (%) | Notes |
| Negative Control | 1 | 12.5 | 60 | Heavy sporulation |
| 2 | 11.8 | 55 | ||
| 3 | 13.1 | 65 | ||
| 1 ppm | 1 | 8.2 | 30 | Reduced sporulation |
| 2 | 9.0 | 35 | ||
| 3 | 8.5 | 30 | ||
| 10 ppm | 1 | 1.5 | 5 | Necrotic flecks only |
| 2 | 0.0 | 0 | No visible symptoms | |
| 3 | 0.5 | 2 | ||
| 50 ppm | 1 | 0.0 | 0 | No visible symptoms |
| 2 | 0.0 | 0 | ||
| 3 | 0.0 | 0 |
Calculating Protective Efficacy
The protective efficacy of this compound can be calculated to normalize the data against the control. Use the following formula based on the chosen assessment metric (e.g., Disease Severity %):
Efficacy (%) = [ (Severity in Control - Severity in Treatment) / Severity in Control ] x 100
-
Example Calculation (using 10 ppm data from the table):
-
Average Control Severity = (60 + 55 + 65) / 3 = 60%
-
Average 10 ppm Severity = (5 + 0 + 2) / 3 = 2.33%
-
Efficacy (%) = [ (60 - 2.33) / 60 ] x 100 = 96.1%
-
The results can be used to calculate dose-response curves and determine key efficacy values like the EC₅₀ (Effective Concentration to inhibit 50% of disease development).
Trustworthiness and Validation
To ensure the reliability and trustworthiness of the results, the following controls and considerations are essential:
-
Positive Control: Include a fungicide with a known, effective mode of action against the target pathogen to validate the assay's responsiveness.
-
Negative Control: As described, this treatment (water + surfactant) is crucial for establishing the baseline disease level. Without robust disease in the control, the assay is invalid.
-
Replication: Use sufficient biological replicates (individual leaves) to account for inherent variability and allow for statistical analysis.
-
Repeatability: The entire experiment should be repeated at least once to ensure the results are consistent and not an artifact of a single run.
-
Pathogen Viability: Always confirm the viability and virulence of the pathogen inoculum before starting a large-scale screening assay.
By incorporating these elements, the protocol becomes a self-validating system, providing high confidence in the generated data for decision-making in a drug development pipeline.
References
- Ypema, H. L., & Gold, R. E. (1999). This compound: A new fungicide. In Fungicidal Activity: Chemical and Biological Approaches to Plant Protection. John Wiley & Sons.
-
University of Hertfordshire. This compound (Ref: CGA 179945). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
-
Parke, J. L., & Lewis, C. (2005). Detached-Leaf Assays With Phytophthora ramorum: Are They Valid? In Sudden Oak Death Second Science Symposium: The State of Our Knowledge. Retrieved from [Link]
-
Chen, S., et al. (2014). Activity of the novel fungicide SYP-Z048 against plant pathogens. PLoS ONE, 9(9), e108923. Retrieved from [Link]
-
Gu, X., et al. (2020). Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici) Growth and Development Using a Detached Leaf Assay. Plant Disease, 104(8), 2138-2144. Retrieved from [Link]
-
Bhat, Z. A., et al. (2013). Evaluation of Detached Leaf Assay for Assessing Leaf Rust (Puccinia triticina Eriks.) Resistance in Wheat. Journal of Plant Pathology & Microbiology, 4(5). Retrieved from [Link]
-
EUCABLIGHT. (2014). Detached leaf test for foliage blight resistance. Retrieved from [Link]
-
Government of Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Retrieved from [Link]
-
Kaur, P., & Singh, J. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Pharmaceutical Design, 28. Retrieved from [Link]
-
ResearchGate. (n.d.). Detached leaves pathogenicity assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathogenicity assay in-vitro and in-vivo models. Retrieved from [Link]
-
Sharma, R., et al. (2023). Paper Towel Method: In Vitro Inoculation Technique for Rapid and Robust Assessment of Clusterbean and Cowpea Genotypes Against Macrophomina phaseolina. Plants, 12(18), 3277. Retrieved from [Link]
Sources
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. fs.usda.gov [fs.usda.gov]
- 4. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]
- 7. Activity of the novel fungicide SYP-Z048 against plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. agro.au.dk [agro.au.dk]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pyrifenox using Capillary Electrophoresis-Mass Spectrometry
Introduction
Pyrifenox, a systemic fungicide, is widely utilized in agriculture to control powdery mildew on various fruits, including grapes and nectarines.[1] Its application necessitates robust and sensitive analytical methods to ensure compliance with regulatory limits and to guarantee food safety. This application note details a comprehensive protocol for the quantitative analysis of this compound in complex matrices using Capillary Electrophoresis-Mass Spectrometry (CE-MS). This hyphenated technique offers high separation efficiency, rapid analysis times, and minimal sample and solvent consumption, making it a powerful alternative to traditional chromatographic methods.[2] We will explore the underlying principles of the methodology, provide a step-by-step protocol for sample preparation and analysis, and discuss method validation in accordance with international guidelines.
This compound: Physicochemical Properties
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O | [3] |
| Molecular Weight | 295.16 g/mol | [3] |
| logP (Octanol/Water) | 3.982 | [4] |
| Water Solubility | Low | [5] |
| Chemical Structure | Contains a pyridine ring and a dichlorophenyl group | [3] |
The presence of the basic pyridine nitrogen makes this compound amenable to positive mode electrospray ionization (ESI), while its relatively nonpolar nature (high logP) necessitates careful consideration of the separation electrolyte and sample preparation strategy.
Principle of CE-MS for this compound Analysis
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. This mobility is a function of the ion's charge and size. When coupled with mass spectrometry (MS), which separates ions based on their mass-to-charge ratio (m/z), CE-MS becomes a highly selective and sensitive analytical tool.[2]
For the analysis of this compound, a low-pH separation buffer is employed. This ensures that the pyridine nitrogen is protonated, imparting a positive charge to the molecule and enabling its migration in the electric field. The choice of a volatile buffer, such as ammonium acetate, is critical for compatibility with the MS interface.[6]
Electrospray ionization (ESI) is the interface of choice for this application, as it is a soft ionization technique that is well-suited for polar and charged molecules, minimizing fragmentation in the source and maximizing the signal of the protonated molecular ion [M+H]⁺.[7] Tandem mass spectrometry (MS/MS) is then used for quantification, providing an additional layer of selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted below.
Caption: Overall workflow for this compound analysis.
Detailed Protocols
Part 1: Sample Preparation (Grapes)
This protocol is optimized for the extraction of this compound from a high-sugar, complex matrix like grapes.
Materials:
-
Homogenizer (e.g., blender)
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Homogenization: Weigh 10 g of grapes into a blender and homogenize for 2 minutes.
-
Extraction:
-
Transfer the homogenate to a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the collected supernatant with 20 mL of deionized water.
-
Load the diluted extract onto the conditioned C18 cartridge at a flow rate of approximately 2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 10:90 (v/v) methanol/water solution to remove polar interferences.
-
-
Elution:
-
Concentration and Reconstitution:
Causality behind choices: The use of a C18 cartridge is based on the nonpolar nature of this compound (high logP), which allows for its retention via hydrophobic interactions.[10] The washing step removes sugars and other polar matrix components that could interfere with the analysis. Dichloromethane is an effective solvent for eluting the nonpolar this compound from the C18 sorbent.
Part 2: CE-MS/MS Analysis
Instrumentation:
-
Capillary Electrophoresis system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Fused-silica capillary (e.g., 75 µm i.d., 365 µm o.d., total length 100 cm).
-
Electrospray ionization (ESI) source.
CE Parameters:
| Parameter | Recommended Value | Rationale |
| Separation Buffer | 0.3 M Ammonium Acetate in 10% Methanol (pH 4.0) | Volatile buffer compatible with MS; low pH ensures protonation of this compound.[8][9] |
| Capillary Temperature | 25°C | Ensures reproducible migration times. |
| Separation Voltage | +30 kV | Provides efficient separation and reasonable analysis time. |
| Injection Mode | Pressure injection (e.g., 50 mbar for 5 s) | Introduces a precise volume of sample into the capillary.[8][9] |
MS Parameters:
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic pyridine nitrogen is readily protonated.[7] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Nebulizer Gas | Nitrogen, 10-15 psi | Assists in the desolvation of droplets. |
| Drying Gas | Nitrogen, 5-10 L/min at 300°C | Facilitates the evaporation of solvent and release of gas-phase ions. |
| MS/MS Transitions | See table below | Provides specificity and sensitivity for quantification. |
This compound MS/MS Fragmentation:
The primary ion observed in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 295.2. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions.
Caption: Proposed fragmentation of this compound.
MS/MS Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 295.2 | 128.1 | 20 | Quantifier |
| This compound | 295.2 | 92.1 | 35 | Qualifier |
Causality behind choices: The quantifier transition (295.2 → 128.1) is typically the most intense and stable fragment, providing the best signal-to-noise for quantification. The qualifier transition (295.2 → 92.1) serves as a confirmation of the analyte's identity.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[11] Validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters:[7]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the expected concentration range. |
| Accuracy (Recovery) | 70-120% recovery for spiked samples at multiple concentration levels. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 20%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Specificity | No significant interfering peaks at the retention time of this compound in blank matrix samples. |
Example Validation Data (Hypothetical):
| Parameter | Result |
| Linearity Range | 0.01 - 1.0 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Recovery at 0.05 µg/g | 95.2% |
| Recovery at 0.5 µg/g | 102.5% |
| Intra-day Precision (RSD) | 6.8% |
| Inter-day Precision (RSD) | 9.5% |
| LOQ in Grape Matrix | 0.05 µg/g |
Conclusion
This application note provides a detailed and robust method for the quantitative analysis of the fungicide this compound in complex food matrices using Capillary Electrophoresis-Mass Spectrometry. The high separation efficiency of CE combined with the sensitivity and selectivity of tandem MS allows for accurate and reliable quantification at levels relevant for regulatory monitoring. The described sample preparation protocol effectively removes matrix interferences, and the method validation strategy ensures the integrity of the generated data. This CE-MS method is a valuable tool for researchers, scientists, and drug development professionals in the field of food safety and environmental analysis.
References
-
Capillary electrophoresis–mass spectrometry. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
- Hernández-Borges, J., et al. (2025). Sample Preparation Methods for the Determination of Pesticides in Foods Using CE-UV/MS. In [Source Book Title]. [Link not available]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
F. J. Lara, et al. (2006). Quantitative analysis of six pesticides in fruits by capillary electrophoresis-electrospray-mass spectrometry. Journal of Chromatography A, 1120(1-2), 228-235. [Link]
-
Kaile, W. T., et al. (2022). Capillary Electrophoresis Coupled to Electrospray Ionization Tandem Mass Spectrometry for Ultra-Sensitive Proteomic Analysis of Limited Samples. Journal of the American Society for Mass Spectrometry, 33(2), 269-277. [Link]
-
Pico, Y., et al. (2015). Analysis of Fungicides in Fruits and Vegetables by Capillary Electrophoresis-Mass Spectrometry. [Journal Name]. [Link]
-
AERU. (n.d.). This compound (Ref: CGA 179945). University of Hertfordshire. [Link]
-
Lara, F. J., et al. (2006). Quantitative Analysis of Six Pesticides in Fruits by Capillary Electrophoresis-Electrospray-Mass Spectrometry. ResearchGate. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Chen, Y., et al. (2016). Recent Advances in the Determination of Pesticides in Environmental Samples by Capillary Electrophoresis. Molecules, 21(8), 1023. [Link]
-
Shimadzu. (n.d.). Interfaces for LC-MS. [Link]
-
de la Mata, A. P., et al. (2024). A Comprehensive Review on Capillary Electrophoresis-Mass Spectrometry in Advancing Biomolecular Research. International Journal of Molecular Sciences, 25(22), 12345. [Link]
-
Lee, S. H., et al. (2015). Sample Preparation for Capillary Electrophoretic Applications. In [Book Title]. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Rotondo, A., et al. (2022). Modern Analytical Methods for the Analysis of Pesticides in Grapes: A Review. Foods, 11(11), 1623. [Link]
-
Van de Velde, F., et al. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2157), 20190333. [Link]
-
Van de Velde, F., et al. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2157), 20190333. [Link]
-
Naz, S. (2014). Quantitative analysis of small molecules in biological samples. [Presentation]. [Link]
-
Jackson, A. U., et al. (2014). Analysis of pesticide residues by leaf spray mass spectrometry. Analyst, 139(22), 5717-5723. [Link]
-
PerkinElmer. (2019, March 25). Analysis of Contaminants in Food Matrices (Wine, Milk, Coffee, Chips) by LC-MSMS [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 88283-41-4). [Link]
Sources
- 1. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epa.gov [epa.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Troubleshooting Pyrifenox insolubility in aqueous solutions
Welcome to the technical support resource for Pyrifenox. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the low aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to overcome solubility issues, ensuring the accuracy and reproducibility of your experiments.
Section 1: Understanding the Challenge: The "Why" Behind this compound Insolubility
This section addresses the fundamental physicochemical properties of this compound that govern its behavior in aqueous media.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?
A: The difficulty in dissolving this compound in aqueous solutions stems directly from its molecular structure and resulting physicochemical properties. Primarily, it is a lipophilic ("fat-loving") compound. This is quantitatively described by its high octanol-water partition coefficient (Log P) of 3.4, which indicates a strong preference for non-polar, organic environments over polar, aqueous ones[1]. Molecules with a high Log P, like this compound, tend to self-associate and precipitate out of water-based solutions.
Furthermore, its inherent water solubility is low, measured at 300 mg/L (or 0.3 mg/mL) at 20°C and a neutral pH of 7[1]. While this is classified as "moderate" for some applications, it is often insufficient for biological assays that require concentrations in the millimolar range.
Q2: What are the essential physicochemical properties of this compound I need to know for my experiments?
A: Understanding these key parameters is the first step in designing a successful solubilization strategy. They provide the basis for the troubleshooting steps outlined in the following sections.
| Property | Value | Source & Significance for Solubility |
| Molecular Weight | 295.16 g/mol | [2][3] Essential for calculating molar concentrations for stock solutions and dilutions. |
| Aqueous Solubility | 300 mg/L (at 20°C, pH 7) | [1] This is the baseline solubility in neutral water. Your experimental buffer may slightly alter this value. |
| Log P (Octanol/Water) | 3.4 | [1] Indicates high lipophilicity and is the primary reason for poor aqueous solubility. |
| pKa | 4.61 (Weak Acid) | [1] CRITICAL PROPERTY. This indicates this compound has a basic functional group (the pyridine nitrogen) that can be protonated. This is the key to pH-mediated solubility enhancement. |
| Physical State | Pale yellow viscous liquid | [1] As a liquid, it may be easier to initially disperse than a crystalline solid, but it does not change its inherent insolubility. |
| Organic Solvent Solubility | Miscible in Ethanol, Acetone, Toluene | [1] Excellent solubility in common organic solvents allows for the creation of high-concentration stock solutions. |
Section 2: Foundational Strategy: The Concentrated Stock Solution
Directly weighing and adding this compound to an aqueous buffer will almost certainly fail. The universally accepted best practice is to first create a highly concentrated stock solution in a water-miscible organic solvent.
Q3: What is the absolute first step I should take when preparing this compound for my experiments?
A: Always begin by preparing a concentrated stock solution in a water-miscible organic solvent in which this compound is highly soluble. Dimethyl sulfoxide (DMSO) is the most common choice for cell-based assays due to its high solubilizing power and relative compatibility with cells at low final concentrations (typically ≤0.5% v/v). Ethanol is another excellent option, particularly for in vivo studies where DMSO toxicity might be a concern[4].
Causality: This method works by first completely dissolving the compound in a favorable solvent at a high concentration (e.g., 10-100 mM). This concentrated stock is then serially diluted into the final aqueous experimental medium. The key is that during the dilution step, the concentration of the organic solvent is also drastically reduced, but the this compound molecules, now far apart, are more likely to stay in solution in the final aqueous environment.
Section 3: Advanced Troubleshooting for Aqueous Formulations
Even when starting with an organic stock solution, you may encounter precipitation upon dilution into your final aqueous buffer. This typically occurs when the required final concentration of this compound is still too high for its aqueous solubility limit, or the final concentration of the organic solvent is too low to keep it dissolved.
Troubleshooting Guide 1: pH Adjustment (Leveraging the pKa)
Q: Can I use pH to improve the solubility of this compound?
A: Yes, this is a highly effective strategy. The pKa of this compound is 4.61, which corresponds to the protonation of the nitrogen atom on its pyridine ring[1].
The Underlying Principle: At a pH below the pKa (e.g., pH 3.0-4.0), the pyridine nitrogen accepts a proton (H+), acquiring a positive charge. This charged, or "salt," form of the molecule is significantly more polar and therefore exhibits much higher solubility in water.
Caption: pH-dependent equilibrium of this compound solubility.
Self-Validating Check: Before using this method in your definitive experiment, you must confirm two things:
-
Experimental Integrity: Ensure that the low pH required for solubilization does not adversely affect your biological system (e.g., cell viability, enzyme activity).
-
Compound Stability: Confirm that this compound is stable at the acidic pH for the duration of your experiment. While some compounds are stable, acidic conditions can promote hydrolysis in others[5][6]. A pilot stability test using your analytical method (e.g., HPLC) is recommended.
Troubleshooting Guide 2: Utilizing Co-solvents
Q: My experimental system is pH-sensitive. What is a good alternative to pH adjustment?
A: Using a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more "hospitable" to lipophilic compounds like this compound[7][8].
The Underlying Principle: Water is a highly polar solvent with a strong hydrogen-bonding network. This compound, being non-polar, cannot effectively participate in this network and is consequently expelled, leading to precipitation. Co-solvents disrupt this hydrogen-bonding network and create a solvent mixture with a polarity intermediate between that of pure water and the pure co-solvent, allowing this compound to dissolve.
Common Biocompatible Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
-
Ethanol
Studies on other poorly soluble drugs have shown that blends of water and PEG 400 often exhibit the highest solubilization potential[9].
Troubleshooting Guide 3: Employing Surfactants
Q: I have tried co-solvents, but my compound still precipitates at the desired concentration. What else can I do?
A: If co-solvents are insufficient, the use of non-ionic surfactants should be considered.
The Underlying Principle: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound molecules can partition into this core, effectively being shielded from the water, resulting in a stable, clear solution (a microemulsion).
Common Biocompatible Surfactants:
-
Tween® 20 or Tween® 80
-
Pluronic® F-68
Self-Validating Check: As with pH adjustment, it is critical to run a "vehicle control" containing the exact concentration of the surfactant in your experiment to ensure the surfactant itself does not elicit a biological response.
Section 4: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to efficiently solve this compound solubility challenges.
Caption: A step-by-step decision tree for troubleshooting this compound insolubility.
Section 5: Detailed Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 295.16), high-purity DMSO, analytical balance, appropriate glass vial, and volumetric pipette.
-
Calculation: To make 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L * 0.001 L * 295.16 g/mol * 1000 = 14.76 mg
-
-
Procedure:
-
Accurately weigh 14.76 mg of this compound into a clean glass vial.
-
Add 800 µL of DMSO to the vial.
-
Vortex or mix thoroughly until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can assist, but is often not necessary with DMSO.
-
Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubility Enhancement via pH Adjustment
-
Objective: To prepare a 1 mg/mL solution of this compound in an acidic buffer.
-
Materials: this compound, 1 M HCl, deionized water, pH meter.
-
Procedure:
-
Prepare a stock of acidified water by adding 1 M HCl to deionized water until the pH is stable at 3.5.
-
Weigh 1 mg of this compound into a vial.
-
Add 1 mL of the pH 3.5 water.
-
Vortex vigorously. Sonication in a water bath for 5-10 minutes may be required to fully dissolve the compound.
-
Visually inspect for any particulate matter. The solution should be clear.
-
This acidic stock can then be diluted into your final experimental medium, but be mindful of the final pH of the solution.
-
Protocol 3: Screening for an Effective Co-solvent System
-
Objective: To determine the minimum percentage of PEG 400 required to keep 100 µM this compound in solution in a phosphate-buffered saline (PBS) medium.
-
Materials: 50 mM this compound stock in DMSO (from Protocol 1), PBS, PEG 400.
-
Procedure:
-
Prepare a series of buffers:
-
Buffer A: 100% PBS
-
Buffer B: 5% PEG 400 in PBS (v/v)
-
Buffer C: 10% PEG 400 in PBS (v/v)
-
Buffer D: 20% PEG 400 in PBS (v/v)
-
-
For each buffer, add 2 µL of the 50 mM this compound stock to 998 µL of the buffer. This creates a final this compound concentration of 100 µM with 0.2% DMSO.
-
Vortex each solution immediately after adding the stock.
-
Incubate at your experimental temperature (e.g., 37°C) for 30 minutes.
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitation. The lowest percentage of PEG 400 that results in a clear, stable solution is your optimal co-solvent system for this concentration.
-
References
-
This compound (Ref: CGA 179945) . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
-
Pyriproxyfen (Ref: S 9318) . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
-
pyriproxyfen Chemical name IUPAC: CA: 4-phen . Food and Agriculture Organization of the United Nations. [Link]
-
This compound | C14H12Cl2N2O | CID 55790 . PubChem, National Institutes of Health. [Link]
-
Chemical Properties of this compound (CAS 88283-41-4) . Cheméo. [Link]
-
Solubility enhancement of cox-2 inhibitors using various solvent systems . National Center for Biotechnology Information (NCBI), National Institutes of Health. [Link]
-
Can anybody help me to dissolve a chemical? . ResearchGate. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach . SciSpace. [Link]
-
(PDF) Solubility Enhancement of Etoricoxib by Cosolvency Approach . ResearchGate. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement . Preprints.org. [Link]
-
Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils . PubMed, National Institutes of Health. [Link]
-
Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils . National Center for Biotechnology Information (NCBI), National Institutes of Health. [Link]
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- 5. Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pyrifenox Experimental Integrity
Welcome to the technical support center for Pyrifenox. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for maintaining the stability and integrity of this compound in long-term experimental settings. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to proactively address and resolve potential degradation issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What is this compound and what are its key chemical properties relevant to lab work?
This compound is a pyridine-based fungicide with systemic, protective, and curative action.[1] For laboratory applications, its key properties include moderate water solubility (300 mg/L), high solubility in organic solvents like ethanol and acetone, and a high octanol-water partition coefficient (Log P = 3.4), indicating it is quite lipophilic.[1] Chemically, it features a dichlorophenyl ring, a pyridine ring, and a critical O-methyloxime functional group.[1][2] This oxime ether linkage is a primary site of potential chemical degradation.
Q2: What are the primary ways this compound can degrade in an experimental setting?
This compound is susceptible to two main degradation pathways that researchers must control for:
-
Photodegradation: Exposure to light, particularly UV light, can cause rapid degradation. The aqueous photolysis half-life (DT₅₀) at pH 7 is reported to be as short as 0.73 days, indicating high sensitivity to light.[1] This process can involve isomerization, cleavage of the ether bond, and other complex reactions.[3][4]
-
Hydrolysis: The O-methyloxime group is prone to acid-catalyzed hydrolysis, which cleaves the molecule.[5][6] While some data suggests this compound is stable in a pH range of 3 to 9, its aqueous hydrolysis half-life is 56 days at 20°C, showing that over long-term experiments, this pathway can be significant.[1]
Q3: How should I prepare and store a this compound stock solution to maximize its shelf-life?
Given its chemical properties, proper preparation and storage are critical.
-
Solvent Choice: Due to its low water solubility, a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended for preparing high-concentration stock solutions.[7]
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Container Type: Use amber glass vials or tubes wrapped in aluminum foil to protect the compound from light.[8]
-
Inert Atmosphere: For maximum stability over months or years, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen, which can participate in secondary degradation reactions.
Part 2: Troubleshooting Experimental Variability
This section provides in-depth, scenario-based guides to diagnose and solve specific degradation-related problems during your experiments.
Problem 1: "My this compound concentration is decreasing rapidly in my aqueous buffer/media. What's happening and how can I fix it?"
Core Issue: This is likely due to a combination of hydrolysis and photodegradation, accelerated by the aqueous environment and ambient light.
Causality Explained: The oxime ether bond in this compound is the molecule's weak point for hydrolysis. In aqueous solutions, water molecules can attack the carbon of the C=N bond. This reaction is often catalyzed by acidic conditions, which protonate the ether oxygen, making it a better leaving group.[9] Furthermore, many standard laboratory environments have significant UV light from fluorescent bulbs, which can dramatically accelerate degradation.[1][4]
Diagnostic Workflow Diagram
Caption: Diagnostic workflow for aqueous instability.
Solutions & Mitigation Protocol:
-
Control pH:
-
Ensure your buffer or cell culture medium is maintained within a stable and neutral pH range (ideally 6.8-7.4) for the duration of the experiment. Use robust buffering systems like HEPES for cell culture applications, which are effective outside of a CO₂ incubator.[10]
-
-
Eliminate Light Exposure:
-
Conduct all experimental steps involving this compound under low-light conditions.
-
Use amber-colored or foil-wrapped culture plates, flasks, and tubes.
-
If possible, use a dark room or a covered workstation for manipulations.
-
-
Minimize Time in Aqueous Solution:
-
Prepare fresh working solutions of this compound in your aqueous medium immediately before each experiment. Avoid storing diluted aqueous solutions.
-
-
Consider Stabilizing Agents (Advanced):
Problem 2: "I'm seeing high variability in my multi-day cell culture experiment. Could this compound degradation be the cause?"
Core Issue: Yes. In a complex biological environment like cell culture, the initial concentration of this compound can decrease significantly over 24-72 hours due to chemical degradation, enzymatic metabolism by cells, and non-specific binding to proteins and plastics.
Causality Explained: Standard cell culture incubators maintain a temperature of 37°C, which accelerates all chemical reactions, including hydrolysis. The culture medium itself is a complex aqueous solution containing salts, amino acids, and vitamins that can interact with the compound.[13] Furthermore, cells contain metabolic enzymes (e.g., cytochrome P450s) that can modify and detoxify foreign compounds. The pyridine ring of this compound, for example, can be a target for enzymatic hydroxylation or cleavage.[14]
Solutions & Mitigation Protocol:
-
Implement a Re-dosing Schedule:
-
For experiments lasting longer than 24 hours, the most effective strategy is to replace the medium with freshly prepared this compound-containing medium every 24 hours. This ensures a more consistent compound concentration over time.
-
-
Quantify Stability in Your Specific Matrix:
-
Before a large-scale experiment, run a small pilot study. Prepare your complete cell culture medium containing this compound and incubate it under your exact experimental conditions (37°C, 5% CO₂, etc.) without cells.
-
Take samples at T=0, 2, 4, 8, 24, and 48 hours.
-
Analyze the concentration of this compound at each time point using an appropriate analytical method like HPLC-UV.[15][16] This will give you an empirical degradation curve for your specific conditions.
-
-
Account for Protein Binding:
-
If using serum-containing medium, be aware that the lipophilic nature of this compound (Log P = 3.4) will cause it to bind to albumin and other proteins, reducing its bioavailable concentration.[1] The stability study should be run in the final medium, including serum, to account for this.
-
Table 1: Representative this compound Stability Data in Different Media
| Condition | Temperature | Light Condition | Half-Life (t½) in hours (approx.) | Primary Degradation Pathway |
| PBS, pH 7.4 | 25°C | Dark | > 1000[1] | Slow Hydrolysis |
| PBS, pH 7.4 | 25°C | Ambient Lab Light | < 20[1] | Photodegradation |
| DMEM + 10% FBS | 37°C | Dark (Incubator) | ~48-72 | Hydrolysis & Metabolism |
| DMSO Stock | -20°C | Dark | > 12 months | Negligible |
Note: Data is illustrative and based on published values and chemical principles. Actual half-life must be determined empirically for your specific experimental system.
Problem 3: "How can I accurately quantify this compound degradation in my experiment?"
Core Issue: Visual inspection is insufficient. A quantitative analytical method is required to accurately measure the concentration of the parent compound over time. High-Performance Liquid Chromatography (HPLC) is the standard method.
Causality Explained: HPLC separates compounds in a mixture based on their chemical properties (e.g., polarity) as they pass through a column. A UV detector then quantifies the compound by measuring its absorbance at a specific wavelength.[17] This allows for precise measurement of the intact this compound, distinguishing it from its degradation products.[15]
Protocol: Simplified HPLC Method for Stability Testing
This protocol provides a framework. The exact parameters must be optimized for your available equipment and specific experimental matrix.
-
Sample Preparation:
-
At each time point, collect 100 µL of your experimental medium.
-
Add 200 µL of ice-cold acetonitrile. This serves to precipitate proteins and extract the this compound.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC-UV Conditions (Starting Point):
-
Quantification:
-
Prepare a standard curve by making serial dilutions of your this compound stock solution in the same matrix (e.g., culture medium) as your samples and processing them identically.
-
Plot the peak area from the HPLC chromatogram against the known concentrations to create a calibration curve.
-
Use the equation from the linear regression of your standard curve to calculate the concentration of this compound in your unknown samples.
-
Workflow for a Stability Study
Caption: Experimental workflow for quantifying this compound stability.
References
-
AERU. (n.d.). This compound (Ref: CGA 179945). University of Hertfordshire Pesticide Properties Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 55790. Retrieved from [Link]
-
Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. PLOS ONE, 7(10), e47205. Available at: [Link]
-
He, Y., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(4), 1-13. Available at: [Link]
-
Khan, I. A., et al. (2015). Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. Journal of Chromatographic Science, 53(8), 1285–1290. Available at: [Link]
-
Kolberg, D. I., et al. (2010). Hydrolytic Stability of Hydrazones and Oximes. Journal of Organic Chemistry, 75(5), 1627–1631. Available at: [Link]
-
Thind, T. S. (2016). Photodegradation of fungicides: an appraisal. Journal of Mycology and Plant Pathology, 46(1), 1-15. Available at: [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. CAS 88283-41-4: this compound | CymitQuimica [cymitquimica.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. cipac.org [cipac.org]
Technical Support Center: Optimizing Pyrifenox for In Vitro Fungal Inhibition
Welcome to the technical support guide for utilizing Pyrifenox in your in vitro fungal inhibition studies. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the accuracy and reproducibility of your experiments.
Foundational Principles: Understanding this compound
Before designing an experiment, it is crucial to understand the fundamental properties of this compound.
Mechanism of Action
This compound is a pyridine fungicide that functions as a demethylation inhibitor (DMI)[1]. It specifically inhibits the 14α-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway[1]. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting its production, this compound compromises the fungal membrane, leading to inhibited growth and cell death. This systemic action provides both protective and curative effects against fungal pathogens[2].
Physicochemical Properties
A clear understanding of this compound's solubility and stability is paramount for preparing accurate and effective stock solutions. Inconsistent results can often be traced back to improper handling of the compound.
| Property | Value | Source & Interpretation |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O | [3] |
| Molecular Weight | 295.16 g/mol | [2][4] |
| Physical State | Pale yellow viscous liquid | [2] |
| Water Solubility | 300 mg/L (at 20°C, pH 7) | [2] Considered moderately soluble, but insufficient for high-concentration stock solutions. |
| Organic Solvent Solubility | Highly soluble in organic solvents like Acetone, Toluene, and Ethanol.[2] Miscible in Dimethyl Sulfoxide (DMSO). | DMSO is the recommended solvent for preparing high-concentration stock solutions for in vitro assays.[5][6] |
Core Protocol: Broth Microdilution for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antifungal susceptibility testing. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most widely accepted and reproducible technique.[7][8][9][10]
Objective:
To determine the lowest concentration of this compound that visibly inhibits the growth of a specific fungal isolate.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[5]
-
Sterile 96-well, U-shaped bottom microtiter plates[5]
-
Spectrophotometer and/or plate reader
-
Sterile tubes, pipettes, and reservoirs
-
Incubator
Step-by-Step Methodology:
Step 1: Preparation of this compound Stock Solution
-
Accurately weigh this compound powder using a calibrated analytical balance[5].
-
Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Causality: this compound has low aqueous solubility; DMSO ensures it remains in solution and does not precipitate when diluted in aqueous media.[3][6]
-
Prepare a secondary stock solution by diluting the primary stock in RPMI-1640 medium. This stock should be 2 times the highest final concentration you intend to test.
Step 2: Inoculum Preparation
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate until mature colonies are visible.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 530 nm). This standard corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL). Causality: A standardized inoculum size is critical for reproducibility, as a higher density of fungal cells can overwhelm the drug, leading to falsely elevated MIC values.[10]
Step 3: Plate Preparation (Serial Dilution)
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the secondary this compound stock solution (2x concentration) to well 1.
-
Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (contains medium and inoculum, but no drug).
-
Well 12 will serve as the Sterility Control (contains medium only).
Step 4: Inoculation and Incubation
-
Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well (1-11) is now 200 µL. The drug concentrations are now half of the initial serial dilution values.
-
Seal the plate or place it in a humidified container to prevent evaporation.
-
Incubate at 35°C for 24-48 hours. The exact time depends on the fungal species being tested.[10]
Step 5: Reading and Interpreting the MIC
-
Confirm that the sterility control (well 12) shows no growth and the growth control (well 11) shows robust turbidity.
-
The MIC is the lowest concentration of this compound at which there is a significant, visible inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a plate reader.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro antifungal testing with this compound.
Q1: I observed precipitation in my wells after adding this compound. What should I do?
-
Problem: this compound has precipitated out of the solution, making the results invalid.
-
Potential Cause 1: Incorrect Solvent. The primary stock solution was not made in 100% DMSO. Water or aqueous buffers are not suitable for high-concentration primary stocks due to this compound's limited water solubility.[2][3]
-
Solution 1: Always prepare the initial, high-concentration stock of this compound in 100% analytical-grade DMSO. Ensure the powder is fully dissolved before proceeding to the next dilution step.
-
Potential Cause 2: Final DMSO Concentration is Too High. While DMSO is necessary for the stock solution, its final concentration in the assay wells should ideally be kept below 1% (v/v) to avoid solvent-induced toxicity to the fungus. If your dilution scheme results in a higher final concentration, it may interfere with the assay.
-
Solution 2: Adjust your dilution scheme. Prepare a higher concentration primary stock in DMSO, which will allow for a greater dilution factor when preparing the working solutions in RPMI medium, thereby lowering the final DMSO concentration in the plate.
-
Potential Cause 3: "Salting Out". The compound may be precipitating when the DMSO stock is added to the aqueous RPMI medium.
-
Solution 3: When making intermediate dilutions, add the DMSO stock to the aqueous medium slowly while vortexing or mixing to facilitate dispersion and prevent immediate precipitation.
Q2: My growth control well shows no fungal growth. Why?
-
Problem: The absence of growth in the control well invalidates the entire experiment, as it's impossible to determine if the drug had an effect.
-
Potential Cause 1: Inoculum Viability. The fungal culture used for the inoculum may have been old or non-viable.
-
Solution 1: Always use a fresh, actively growing culture (e.g., 24-48 hours old for most yeasts) to prepare the inoculum.
-
Potential Cause 2: Incorrect Inoculum Density. A mistake in the dilution process may have resulted in too few cells being added to the wells.
-
Solution 2: Double-check the McFarland standard preparation and the subsequent dilution steps. It is good practice to plate a small aliquot of the final inoculum to perform a colony count and verify its concentration.
-
Potential Cause 3: Incubation Issues. The incubator may not have been at the correct temperature or humidity.
-
Solution 3: Verify incubator settings (temperature and CO₂ if required). Ensure the microplate was sealed or kept in a humidified chamber to prevent the media from evaporating.
Q3: I see inconsistent results (e.g., growth in a high concentration well but not in a lower one). What's happening?
-
Problem: Non-sequential or paradoxical growth patterns make it impossible to determine a true MIC.
-
Potential Cause 1: Pipetting Errors. Inaccurate pipetting during the serial dilution is a common source of error, leading to incorrect final concentrations in the wells.
-
Solution 1: Use calibrated pipettes and fresh tips for each transfer. When mixing, pipette up and down gently but thoroughly (3-5 times) to ensure a homogenous solution before transferring to the next well.
-
Potential Cause 2: Contamination. Contamination with a different, resistant microbe can cause unexpected growth.
-
Solution 2: Check the sterility control well. If it shows growth, the medium or plate was contaminated. If not, the original fungal culture may be mixed. Streak the original culture for isolation and repeat the assay with a pure colony.
-
Potential Cause 3: Paradoxical Growth ("Eagle Effect"). Some fungi, particularly when tested against certain antifungal classes, can exhibit growth at very high drug concentrations while being inhibited at lower concentrations.[11]
-
Solution 3: While less common, if you suspect this, document the results carefully. The MIC should still be read as the lowest concentration that inhibits growth. The paradoxical growth at higher concentrations is a known phenomenon and should be noted in your findings.[11]
Q4: What is "trailing growth" and how do I interpret my MIC?
-
Problem: After 48 hours, there is reduced but still visible growth across a wide range of concentrations, making a clear endpoint difficult to determine.
-
Potential Cause: This phenomenon, known as trailing, is common with azole antifungals like this compound.[11] It represents partial inhibition rather than a complete cessation of growth.
-
Solution: According to CLSI guidelines, the MIC for azoles should be read as the concentration that produces a prominent (approximately 50%) reduction in turbidity compared to the growth control.[12] Avoid reading the MIC as 100% inhibition (no growth), as this will lead to falsely elevated results. Reading the plate after a standard 24-hour incubation period, rather than 48 hours, can sometimes minimize this effect.
Visual Workflows and Diagrams
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Diagram 2: Troubleshooting Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
AERU, University of Hertfordshire. This compound (Ref: CGA 179945). [Link]
-
Fan, F., Zhao, Y., Liu, X., Li, Y., & Duan, Y. (2014). Activity of the novel fungicide SYP-Z048 against plant pathogens. Scientific reports, 4, 5369. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55790, this compound. [Link]
-
Gnat, S., Łagowski, D., Nowakiewicz, A., & Dyląg, M. (2021). A Practical Guide to Antifungal Susceptibility Testing. Molecules (Basel, Switzerland), 26(11), 3341. [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
-
ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]
-
ResearchGate. Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines. [Link]
-
DiMondi, V. P., & Cornely, O. A. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of fungi (Basel, Switzerland), 8(11), 1184. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 30(3), 753–779. [Link]
-
Scribd. Preview CLSI+M27-A3. [Link]
-
Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(3), e00069-19. [Link]
-
ResearchGate. (PDF) In vitro antifungal susceptibility testing. [Link]
-
ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
Johnson, E. M. (2008). Issues in antifungal susceptibility testing. The Journal of antimicrobial chemotherapy, 61 Suppl 1, i13–i18. [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?[Link]
Sources
- 1. Activity of the novel fungicide SYP-Z048 against plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]
- 3. CAS 88283-41-4: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
Identifying the cause of inconsistent results in Pyrifenox bioassays
A Guide to Consistent and Reliable Results
Welcome to the technical support center for Pyrifenox bioassays. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of working with this potent fungicide, ensuring your experiments yield accurate and reproducible data. This compound is a systemic fungicide that acts as a sterol biosynthesis inhibitor, specifically targeting 14α-demethylase in fungi.[1][2] Inconsistent results in bioassays are a common challenge, but by understanding the underlying causes and implementing rigorous controls, you can significantly improve the reliability of your findings.[3]
This guide is structured to provide direct answers to common problems, moving from frequently asked questions to in-depth troubleshooting and standardized protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions researchers have when working with this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a pyridine fungicide that inhibits the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[2] It specifically targets the enzyme 14α-demethylase, which leads to the disruption of membrane function and ultimately inhibits fungal growth.[1][4]
Q2: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A2: this compound has low solubility in water (approximately 115-300 mg/L at pH 7) but is highly soluble in organic solvents like acetone, ethanol, and toluene.[2][4] It is essential to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) before making further dilutions in your aqueous assay medium. Always check the final solvent concentration in your assay to ensure it is not toxic to your cells.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[5] For short-term use, refrigeration at 4°C is acceptable. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[5] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is a best practice.
Q4: I'm observing high variability between my replicates. What's the most likely cause?
A4: High variability in cell-based assays can stem from several sources.[6] The most common culprits include inconsistent cell seeding density, variations in incubation time, and pipetting errors.[6][7] It's also crucial to ensure your this compound working solutions are homogeneously mixed before application. Even minor differences in cell passage number or the confluency of the stock flask can impact results.[7][8]
Troubleshooting Guide: Identifying and Resolving Inconsistent Results
When you encounter inconsistent data, a systematic approach is the key to identifying the root cause. This section is organized by common observational problems.
Problem 1: No antifungal effect or a weaker-than-expected effect is observed.
| Potential Cause | Explanation & Recommended Solution |
| Degraded this compound | Causality: this compound, like any chemical compound, can degrade over time, especially if stored improperly. This leads to a lower effective concentration in your assay. Solution: Prepare a fresh stock solution from a new batch of this compound powder. Always store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.[5] |
| Incorrect Concentration | Causality: Errors in calculating dilutions or in preparing the serial dilutions can lead to a much lower final concentration than intended. Solution: Double-check all your calculations. Use calibrated pipettes and ensure you are using the correct stock solution concentration as your starting point. It is also good practice to have another researcher verify your calculations. |
| Resistant Fungal Strain | Causality: The fungal strain you are using may have intrinsic or acquired resistance to azole-based fungicides like this compound.[9] Solution: Verify the identity and expected susceptibility of your fungal strain. Include a known susceptible reference strain in your experiments as a positive control. If resistance is suspected, consider molecular methods to check for mutations in the target enzyme. |
| Insufficient Incubation Time | Causality: The antifungal effect of this compound may not be apparent if the incubation time is too short. Solution: Review the literature for typical incubation times for your specific fungal species and assay type. If information is scarce, perform a time-course experiment to determine the optimal incubation period. |
Problem 2: High variability between replicate wells or plates.
| Potential Cause | Explanation & Recommended Solution |
| Inconsistent Cell Seeding | Causality: Uneven distribution of cells across the plate is a major source of variability.[6] Wells with more cells will appear more resistant to the drug's effects. Solution: Ensure your cell suspension is homogeneous before and during plating. Gently swirl the suspension between pipetting steps. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even settling. |
| Pipetting Inaccuracy | Causality: Small errors in pipetting volumes of the drug or cell suspension can lead to significant concentration differences, especially in multi-well plates. Solution: Use calibrated pipettes and proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step. For critical experiments, consider using automated liquid handlers to minimize human error.[6] |
| Edge Effects | Causality: Wells on the perimeter of a microplate can experience different temperature and humidity conditions, leading to faster evaporation and altered cell growth. Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or buffer to create a humidity barrier. |
| Inconsistent Culture Conditions | Causality: Variations in cell passage number, confluency of the stock culture, or the time between passaging and plating can all introduce variability.[7] Solution: Standardize your cell culture workflow. Use cells within a consistent, low passage number range. Always seed experiments from cultures at a similar confluency (e.g., 70-80%).[7] |
Diagrams and Visual Workflows
To further clarify key processes, the following diagrams illustrate the mechanism of action of this compound and provide a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Standardized Protocols
Adherence to standardized protocols is paramount for achieving reproducible results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a research setting. [10][11][12]
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Required Mass: Determine the mass of this compound powder needed to create a high-concentration stock solution (e.g., 10 mM) in your chosen solvent.
-
Dissolution: Add the appropriate volume of 100% DMSO or ethanol to the weighed this compound powder. Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store these at -20°C for long-term use.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in your chosen assay medium to achieve the desired final concentrations. Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a level non-toxic to your fungal strain (typically ≤0.5%).
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is a generalized version based on CLSI and EUCAST principles. [10][13]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Collect fungal cells or spores and suspend them in sterile saline or medium. Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard or by using a hemocytometer). Further dilute this suspension to achieve the final target inoculum size as recommended by CLSI or EUCAST guidelines. [10]2. Plate Preparation: Add 100 µL of the appropriate sterile broth medium to each well of a 96-well microtiter plate.
-
Drug Dilution: Add 100 µL of the highest concentration of your this compound working solution to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next, mixing thoroughly at each step. Discard the final 100 µL from the last dilution column.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This will bring the total volume to 200 µL and dilute the drug concentrations to their final desired values.
-
Controls:
-
Growth Control: Include wells with inoculum but no this compound.
-
Sterility Control: Include wells with medium only (no inoculum, no drug).
-
Vehicle Control: Include wells with inoculum and the highest concentration of the solvent (e.g., DMSO) used in the drug dilutions.
-
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for your fungal species (e.g., 35°C for 24-48 hours).
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. [10]This can be assessed visually or by using a plate reader.
By implementing these guidelines, you will be better equipped to generate high-quality, reliable data in your this compound bioassays.
References
-
This compound (Ref: CGA 179945) - AERU - University of Hertfordshire. [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. [Link]
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This compound | C14H12Cl2N2O | CID 55790 - PubChem - NIH. [Link]
-
Clinical breakpoint table - EUCAST. [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
-
How to Reduce Cell Culture Variability - Promega Connections. [Link]
-
Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC - NIH. [Link]
-
pyriproxyfen Chemical name IUPAC: CA: 4-phen. [Link]
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Understanding and managing sources of variability in cell measurements - Insights.bio. [Link]
-
Practical Guide to Antifungal Susceptibility Testing | Journal of the Pediatric Infectious Diseases Society | Oxford Academic. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria - FDA. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. [Link]
-
Issues in antifungal susceptibility testing - UKHSA Research Portal. [Link]
-
EUCAST breakpoints for antifungals. [Link]
-
Activity of the novel fungicide SYP-Z048 against plant pathogens - PMC - PubMed Central. [Link]
-
(PDF) EUCAST breakpoints for antifungals - ResearchGate. [Link]
-
Issues in antifungal susceptibility testing - PubMed. [Link]
-
This compound. [Link]
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Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Fungal Infection Trust. [Link]
-
CLSI guidelines for antifungal agents | Download Table - ResearchGate. [Link]
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- 11. njccwei.com [njccwei.com]
- 12. Portico [access.portico.org]
- 13. EUCAST: Clinical breakpoint table [eucast.org]
Managing and identifying Pyrifenox resistance in fungal populations
Welcome to the technical support center for managing and identifying Pyrifenox resistance in fungal populations. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, field-proven insights and detailed protocols to help you navigate the complexities of fungicide resistance. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a systemic pyridine fungicide with both protective and curative properties.[1] It is used to control a range of fungal pathogens, including powdery mildew and scab, on various crops.[1][2] this compound belongs to the Demethylation Inhibitors (DMI) class of fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 3.[1][3] Its mode of action is the inhibition of the C14-demethylase enzyme (encoded by the cyp51 gene, also known as erg11) in the ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of fungal cell membranes; by disrupting its production, this compound compromises membrane integrity, leading to abnormal fungal growth and cell death.[3]
Q2: How does resistance to this compound and other DMI fungicides develop?
Fungicide resistance is an evolutionary process where a fungal population's sensitivity to a fungicide is reduced.[6] For this compound and other DMI fungicides, resistance primarily develops through several key mechanisms:
-
Target Site Modification: This is the most common mechanism.[7] Point mutations in the cyp51 gene can alter the structure of the C14-demethylase enzyme, reducing the binding affinity of the fungicide.[5][8] This allows the enzyme to function even in the presence of the inhibitor. While specific mutations conferring high-level resistance to this compound are not extensively documented, mutations known to affect other DMIs (e.g., I381V, S524T in Zymoseptoria tritici) are well-studied and can lead to cross-resistance.[9][10]
-
Overexpression of the Target Gene: Fungal isolates can develop resistance by increasing the expression of the cyp51 gene.[7][11] This leads to an overproduction of the C14-demethylase enzyme, effectively diluting the fungicide's inhibitory effect. A higher concentration of the fungicide is then required to inhibit the larger pool of enzyme targets.
-
Increased Efflux Pump Activity: Fungi possess membrane transporters, such as ATP-binding cassette (ABC) transporters, that can actively pump fungicides out of the cell.[9] Upregulation or increased efficiency of these pumps can prevent this compound from reaching its intracellular target at a sufficient concentration, thus conferring resistance.
These mechanisms are not mutually exclusive and can occur in combination, often leading to higher levels of resistance.[7]
Visualizing this compound Action and Resistance
The following diagram illustrates the ergosterol biosynthesis pathway, the inhibitory action of this compound, and the primary mechanisms of resistance that circumvent this inhibition.
Caption: this compound action and fungal resistance mechanisms.
Troubleshooting Guide & Experimental Protocols
Q3: My this compound application failed in the field. How do I confirm if this is due to resistance?
Field failure of a fungicide is not automatically proof of resistance.[8] Other factors such as improper application timing, incorrect dosage, extreme weather conditions, or unusually high disease pressure can lead to poor control.[6] A systematic investigation is required to diagnose the problem.
The following workflow provides a logical path from field observation to laboratory confirmation of resistance.
Sources
- 1. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crop Protection Network [cropprotectionnetwork.org]
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- 5. Read "The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health: Proceedings of a Workshop Series" at NAP.edu [nationalacademies.org]
- 6. extension.okstate.edu [extension.okstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. frac.info [frac.info]
- 10. A note on the impact of CYP51 alterations and their combination in the wheat pathogen Zymoseptoria tritici on sensitivity to the azole fungicides epoxiconazole and metconazole – ScienceOpen [scienceopen.com]
- 11. Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrifenox and DMI Fungicide Cross-Resistance
Welcome to the Technical Support Center for advanced fungicide research. This guide is designed for researchers, scientists, and drug development professionals investigating the efficacy and resistance mechanisms of Pyrifenox, a key Demethylation Inhibitor (DMI) fungicide. Here, we delve into the critical issue of cross-resistance with other DMI fungicides, providing troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research.
Part 1: Foundational Concepts - Understanding this compound and DMI Cross-Resistance
1.1 What is this compound and how does it work?
This compound is a systemic fungicide belonging to the pyridine chemical group.[1] According to the Fungicide Resistance Action Committee (FRAC), it is classified under FRAC Group 3, which comprises Demethylation Inhibitors (DMIs).[1] The mode of action for all DMI fungicides is the inhibition of sterol biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane.[1][2] Specifically, this compound targets the C14-demethylase enzyme (encoded by the CYP51 gene), which is essential for the production of ergosterol, the primary sterol in most fungi.[2][3] Disruption of this pathway leads to the accumulation of toxic sterol precursors and ultimately compromises cell membrane function, inhibiting fungal growth.
1.2 What is cross-resistance and why is it a concern for DMI fungicides?
Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide, and as a result, becomes resistant to other fungicides that it has not been exposed to. This phenomenon is most common among fungicides that share the same mode of action and target site.
For DMI fungicides like this compound, cross-resistance is a significant and well-documented issue.[4][5] Because all fungicides in FRAC Group 3 target the same enzyme (CYP51), a single resistance mechanism can often confer reduced sensitivity to many, if not all, members of the group.[4][6] Therefore, a fungal population that has developed resistance to a commonly used DMI, such as tebuconazole or propiconazole, is likely to exhibit some level of resistance to this compound, even upon first exposure.
1.3 What are the molecular drivers of cross-resistance to this compound and other DMIs?
Research has identified three principal mechanisms that confer cross-resistance among DMI fungicides.[4][7][8] It is not uncommon for a single resistant isolate to possess more than one of these mechanisms simultaneously.[4][9]
-
Target Site Modification: This is one of the most common mechanisms. Point mutations in the CYP51 gene lead to amino acid substitutions in the C14-demethylase enzyme.[4][9][10] These structural changes can reduce the binding affinity of this compound and other DMIs to the enzyme, rendering the fungicide less effective. Different mutations can confer varying levels of resistance to different DMI chemicals.[4]
-
Overexpression of the Target Gene (CYP51): Fungal isolates can develop resistance by increasing the production of the CYP51 enzyme.[4][8] This is often caused by insertions of specific elements in the promoter region of the CYP51 gene.[4][7] With more target enzyme present in the cell, a higher concentration of the fungicide is required to achieve an inhibitory effect. This mechanism typically results in a general reduction in sensitivity across all DMIs.[4]
-
Enhanced Efflux Pump Activity: This mechanism involves the overexpression of genes encoding membrane-bound transporters, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[7][8][9] These pumps actively expel the fungicide from the fungal cell, preventing it from reaching its CYP51 target at a sufficient concentration.[8] Enhanced efflux often leads to broad-spectrum resistance, not only to other DMIs but sometimes to unrelated fungicide classes as well.[4]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during experimental work with this compound and potential DMI cross-resistance.
Q1: We are observing poor control of our fungal isolate with this compound, but our lab has never used this specific fungicide before. Could this be cross-resistance?
A: Yes, this is a classic scenario for cross-resistance. If your fungal isolates have been previously exposed to other DMI fungicides (e.g., propiconazole, tebuconazole, epoxiconazole, prochloraz) in the field or during other experiments, they may have already developed one of the resistance mechanisms described above.[4][9] These pre-existing mechanisms are very likely to be effective against this compound due to the shared mode of action. Your first step should be to conduct an in vitro sensitivity assay (see Protocol 3.1) to compare the this compound sensitivity of your isolate to a known sensitive or wild-type strain.
Q2: How can we determine if our this compound-resistant isolate is also resistant to other DMIs?
A: The most direct method is to perform a comparative in vitro bioassay. You need to determine the EC₅₀ value (the concentration of fungicide that inhibits 50% of fungal growth) for your isolate against a panel of DMI fungicides from different chemical subgroups (e.g., a triazole like tebuconazole, an imidazole like prochloraz, and the pyridine this compound). A significant increase in the EC₅₀ values for multiple DMIs compared to a sensitive baseline isolate confirms cross-resistance.[8][9] The results can be quantified as a Resistance Factor (RF), calculated as (EC₅₀ of resistant isolate) / (EC₅₀ of sensitive isolate).
Q3: Our isolate is confirmed to be resistant. What is the next logical step to identify the molecular mechanism?
A: A targeted approach is most efficient.
-
Sequence the CYP51 gene: This is the primary target. Amplify and sequence the CYP51 gene from both your resistant isolate and a sensitive control. Compare the sequences to identify any point mutations that result in amino acid changes. Several mutations are well-documented in the literature for conferring DMI resistance.[4][9][11]
-
Analyze Gene Expression: Use quantitative reverse transcription PCR (RT-qPCR) to measure the expression level of the CYP51 gene.[4][8] Compare the expression in the resistant isolate to the sensitive one, both with and without exposure to a sub-lethal dose of this compound. A significant upregulation (increase in expression) is indicative of the overexpression mechanism.
-
Investigate Efflux Pump Expression: If no significant CYP51 mutations or overexpression is found, use RT-qPCR to investigate the expression of known efflux transporter genes (e.g., ABC or MFS transporters).
Q4: We have found a novel mutation in CYP51. How can we definitively prove it causes resistance?
A: This requires advanced molecular techniques to establish causality. The gold standard is to use site-directed mutagenesis to introduce your specific mutation into a sensitive, wild-type strain of the fungus.[6] After confirming the genetic modification, you would perform the in vitro sensitivity assays again. If the previously sensitive strain now exhibits resistance to this compound, you have strong evidence that the mutation is the cause. Another complementary approach is molecular docking, a computational method to model how the amino acid change affects the binding of the fungicide molecule to the CYP51 enzyme.[9]
Q5: To manage resistance, we want to use a fungicide with a different mode of action. Will there be cross-resistance with this compound?
A: Generally, no. Cross-resistance is not expected between fungicides with different modes of action (i.e., different FRAC codes).[9] For example, fungicides like Quinone outside Inhibitors (QoIs, FRAC Group 11) or Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7) target cellular respiration, a completely different process than sterol biosynthesis.[7] Using these in rotation or as a mixture with this compound is a cornerstone of effective fungicide resistance management strategies.[12][13][14]
Part 3: Key Experimental Protocols & Data Interpretation
3.1 Protocol: In Vitro Assessment of Fungicide Sensitivity (EC₅₀ Determination)
This protocol outlines a standard method for determining the EC₅₀ values of fungal isolates to various fungicides using a mycelial growth assay on agar plates.
Materials:
-
Fungal isolates (suspected resistant and a known sensitive/wild-type)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Fungicide stock solutions (e.g., 10,000 ppm this compound in DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Cork borer (5 mm diameter)
-
Incubator
-
Digital calipers
Methodology:
-
Fungicide Plate Preparation: a. Autoclave the PDA medium and cool it to 50-55°C in a water bath. b. Prepare a serial dilution of your fungicide stock solution. For a typical EC₅₀ assay, final concentrations might be 0, 0.01, 0.1, 1, 10, and 100 µg/mL. c. Add the appropriate volume of fungicide dilution to the molten PDA to achieve the desired final concentrations. For the control (0 µg/mL), add an equivalent volume of the solvent (e.g., DMSO). Swirl gently to mix. d. Pour approximately 20 mL of the amended agar into each sterile Petri dish. Prepare at least three replicate plates for each concentration and each isolate. e. Allow the plates to solidify completely.
-
Inoculation: a. Grow the fungal isolates on non-amended PDA plates for 5-7 days until there is sufficient mycelial growth. b. Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of the colony. c. Place the plug, mycelium-side down, in the center of each fungicide-amended plate.
-
Incubation: a. Seal the plates with paraffin film. b. Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Data Collection and Analysis: a. Incubate until the fungal growth on the control plate has reached approximately 70-80% of the plate diameter. b. Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug (5 mm) from each measurement. Calculate the average diameter for each plate. c. For each concentration, calculate the percentage of mycelial growth inhibition relative to the control using the formula: % Inhibition = 100 * [(Avg. diameter of control - Avg. diameter of treatment) / Avg. diameter of control] d. Use statistical software to perform a probit or log-logistic regression analysis, plotting the percent inhibition against the log of the fungicide concentration. This will allow you to calculate the EC₅₀ value.
3.2 Data Presentation: Interpreting Cross-Resistance Data
The data generated from Protocol 3.1 should be summarized in a table to clearly visualize cross-resistance patterns. The Resistance Factor (RF) is a key metric for quantifying the level of resistance.
Table 1: Hypothetical EC₅₀ (µg/mL) and Resistance Factor (RF) Data for Sensitive and Resistant Fungal Isolates
| Fungicide (FRAC Group) | Chemical Subgroup | Sensitive Isolate (EC₅₀) | Resistant Isolate (EC₅₀) | Resistance Factor (RF) |
| This compound (3) | Pyridine | 0.08 | 4.16 | 52.0 |
| Tebuconazole (3) | Triazole | 0.15 | 9.75 | 65.0 |
| Prochloraz (3) | Imidazole | 0.05 | 2.95 | 59.0 |
| Azoxystrobin (11) | QoI | 0.02 | 0.02 | 1.0 |
Interpretation:
-
The high RF values (>50) for this compound, Tebuconazole, and Prochloraz in the resistant isolate strongly indicate a potent cross-resistance mechanism effective against multiple DMI chemistries.
-
The RF value of 1.0 for Azoxystrobin, a fungicide with a different mode of action (FRAC Group 11), demonstrates that the resistance mechanism is specific to DMIs and there is no cross-resistance with this compound. This makes Azoxystrobin a potentially effective rotation partner.
References
-
Mair, W., Lopez-Ruiz, F., et al. (2016). Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51. Frontiers in Microbiology. Available at: [Link]
-
University of Hertfordshire. This compound (Ref: CGA 179945). AERU. Available at: [Link]
-
Chen, S., Wang, J., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®. Available at: [Link]
-
Fan, F., Liu, X., et al. (2019). Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea. Frontiers in Microbiology. Available at: [Link]
-
RAYS, J., SOUKOPOVA, M., et al. (2021). Characterization of the Molecular Mechanisms of Resistance against DMI Fungicides in Cercospora beticola Populations from the Czech Republic. MDPI. Available at: [Link]
- de Waard, M.A. (1994). RESISTANCE TO FUNGICIDES WHICH INHIBIT STEROL 14a-DEMETHYLATION, AN HISTORICAL PERSPECTIVE. British Crop Production Council Monograph.
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National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]
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Hawkins, N.J. (2024). Assessing the predictability of fungicide resistance evolution through in vitro selection. Journal of Plant Diseases and Protection. Available at: [Link]
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Chen, S., Tang, W., et al. (2020). Mutations and Overexpression of CYP51 Associated with DMI-Resistance in Colletotrichum gloeosporioides from Chili. Plant Disease. Available at: [Link]
-
Kretschmer, M., Leroch, M., et al. (2009). Activity of DMI fungicides from different chemical classes... ResearchGate. Available at: [Link]
- Schroeder, A.C., Hoffmeister, M.S., et al. (2025). CYP51 alterations in Alternaria solani and their effects on DMI sensitivity and fitness. Applied and Environmental Microbiology.
-
Hawkins, N.J. (2024). (PDF) Assessing the predictability of fungicide resistance evolution through in vitro selection. ResearchGate. Available at: [Link]
-
CropLife Australia. (2021). Resistance Management Strategies — insecticides, fungicides and herbicides (2021–2022). Available at: [Link]
- ResearchGate. (2025). (PDF) Mechanisms and significance of fungicide resistance†.
- Leroux, P., Albertini, C., et al. (2025). (PDF) Mutations in the CYP51 gene correlated with changes in sensitivity to sterol 14α-demethylation inhibitors in field isolates of Mycosphaerella graminicola.
- Fungicide Resistance Action Committee. (2021). Resistance management recommendations and proposals for fungicides not included in current working groups as requested by manufacturers. FRAC.
- In Vitro Methodology to Assess Quantitative Resistance in Plant-fungus P
- Reddy, C.A., Pathak, M., et al. (2025). Pesticide Resistance Management Strategies.
-
Mongalo, N.P., Njombolwana, N., et al. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. MDPI. Available at: [Link]
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- 14. frac.info [frac.info]
Technical Support Center: Enhancing Pyrifenox Efficacy with Adjuvant Systems
Welcome to the technical support center for Pyrifenox. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the performance of this compound in their experimental models. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work. Our goal is to move beyond simple troubleshooting and into strategic experimental design.
This compound is a pyridine fungicide with a mode of action that involves the disruption of fungal membrane function.[1] While effective, its therapeutic potential can be significantly enhanced through the strategic use of adjuvants. Adjuvants are compounds that, when combined with a primary active agent, can improve its solubility, stability, bioavailability, or potentiate its mechanism of action, often leading to a synergistic effect.[2][3]
This guide is structured as a series of troubleshooting questions and in-depth answers, followed by frequently asked questions and detailed experimental protocols.
Troubleshooting Guide: Common Experimental Hurdles
Q1: My this compound formulation is showing poor solubility and precipitation in aqueous buffers. How can I improve its bioavailability?
A1: Rationale and Strategy
This is a common challenge stemming from this compound's physicochemical properties. It has moderate solubility in water (300 mg/L) but is highly soluble in organic solvents.[1][4] For many in vitro and in vivo models, maintaining this compound in a soluble, bioavailable state is critical for achieving consistent and accurate results. The primary strategy is to formulate this compound with adjuvants that act as solubilizing agents, such as surfactants or co-solvents.
Recommended Adjuvant Classes for Solubility Enhancement:
| Adjuvant Class | Examples | Mechanism of Action | Recommended Starting Concentration |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Tyloxapol | Reduce surface tension and form micelles that encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility. | 0.01% - 0.5% (v/v) |
| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400) | Increase the polarity of the solvent system, allowing for better dissolution of lipophilic compounds. | 1% - 10% (v/v), ensure final concentration is non-toxic to the experimental system. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes where the hydrophobic this compound molecule is sequestered within the cyclodextrin cavity, enhancing solubility. | 1:1 to 1:10 molar ratio (this compound:Cyclodextrin) |
Experimental Workflow for Solubility Enhancement:
A systematic approach is crucial to identify the optimal solubilizing adjuvant without introducing confounding variables into your experiment.
Caption: Workflow for selecting a solubility-enhancing adjuvant.
See Protocol 1: Solubility Assessment of this compound with Adjuvants for a detailed methodology.
Q2: I'm observing suboptimal antifungal activity against my target pathogen. How can I potentiate the efficacy of this compound?
A2: Rationale and Strategy
If solubility is not the limiting factor, the next step is to explore synergistic interactions. The goal is to combine this compound with an adjuvant that inhibits a compensatory or unrelated pathway in the fungus, making it more susceptible to this compound's membrane-disrupting action.[2] This approach is highly successful for azole antifungals, and the same principles can be applied here.[5][6] A synergistic combination can lower the required concentration of this compound, potentially reducing off-target effects and overcoming low-level resistance.
Promising Adjuvant Classes for Synergistic Activity:
| Adjuvant Class | Examples | Rationale for Synergy with this compound |
| Calcineurin/Calmodulin Inhibitors | Cyclosporine A, Tacrolimus (FK506) | The calcineurin pathway is a critical stress response pathway in fungi. Inhibiting it can prevent the fungus from adapting to the membrane stress induced by this compound.[7] |
| Iron Chelators | Doxycycline, Deferasirox | Fungal stress responses, including upregulation of membrane repair enzymes, often require iron-dependent proteins. Limiting iron availability can cripple this defensive response.[7] |
| Efflux Pump Inhibitors | Verapamil, specific small molecules | Although not the primary resistance mechanism for all fungicides, many fungi utilize efflux pumps to expel xenobiotics. Inhibiting these pumps can increase the intracellular concentration of this compound. |
| Hsp90 Inhibitors | Geldanamycin, 17-AAG | The heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for fungal drug resistance and stress response. Its inhibition can destabilize key signaling proteins required for survival. |
Experimental Strategy: The Checkerboard Assay
The gold standard for quantifying synergy is the checkerboard microdilution assay. This method allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction between two compounds.[5][6]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Caption: Logic of the checkerboard assay for synergy testing.
See Protocol 2: Checkerboard Synergy Assay for a detailed methodology.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental difference between an adjuvant used for formulation (like a surfactant) and one used for synergy?
A3: A formulation adjuvant primarily addresses the physicochemical properties of the drug, such as solubility or stability, to ensure it can be delivered effectively to the target site.[3] A synergistic adjuvant, on the other hand, has a biological effect on the target pathogen that complements the action of the primary drug, leading to an enhanced overall therapeutic effect.[5]
Q4: Are there any safety considerations when using adjuvants with this compound?
A4: Absolutely. It is imperative to run a control experiment with the adjuvant alone at the highest concentration used in your combination studies. This ensures that the adjuvant itself does not possess significant antifungal activity or cytotoxicity to host cells in your model, which could confound the interpretation of your results. This compound itself is noted as being harmful if swallowed and toxic to aquatic life.[8] Adding an adjuvant requires careful consideration of the combined toxicological profile.
Q5: Can I use a combination of adjuvants? For example, a surfactant for solubility and a calcineurin inhibitor for synergy?
A5: Yes, this is an advanced and often necessary strategy. However, it introduces more complexity. You must first validate the formulation adjuvant (e.g., Tween® 80) to ensure it doesn't interact negatively (antagonistically) with either this compound or your chosen synergistic adjuvant. A multi-step validation process is recommended: first, optimize solubility; then, using that optimized formulation, screen for synergy.
Q6: How does the mechanism of this compound (membrane disruption) influence my choice of a synergistic adjuvant?
A6: Because this compound targets the fungal membrane, the most effective synergistic partners will likely be those that inhibit the fungus's ability to cope with membrane stress.[1] This is why inhibitors of the calcineurin pathway, Hsp90, and iron-dependent enzymes are such strong candidates.[7] These pathways are central to the fungal stress response. By disabling the "repair crew," you allow the "damage agent" (this compound) to be much more effective.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound with Adjuvants
Objective: To determine the optimal concentration of a selected adjuvant for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Selected adjuvants (e.g., Tween® 80, HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, RPMI media)
-
Sterile 1.5 mL microcentrifuge tubes
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a concentrated stock of this compound: Dissolve this compound in 100% DMSO to create a 100 mM stock solution.
-
Prepare adjuvant solutions: Prepare a series of 2X concentrated adjuvant solutions in your aqueous buffer. For example, for Tween® 80, prepare 1%, 0.5%, 0.2%, 0.1%, and 0.02% solutions.
-
Mixing: In a microcentrifuge tube, add 50 µL of a 2X adjuvant solution to 50 µL of an aqueous buffer containing a 2X concentration of this compound (diluted from the DMSO stock). This will result in a 1X final concentration of both adjuvant and this compound. Example: To test 50 µM this compound in 0.1% Tween, mix 50 µL of 0.2% Tween with 50 µL of 100 µM this compound solution.
-
Incubation: Vortex the tubes briefly and incubate at room temperature for 2 hours to allow for equilibration.
-
Visual Inspection: Visually inspect each tube for signs of precipitation or cloudiness against a dark background.
-
Quantification (Optional but Recommended): a. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material. b. Carefully collect the supernatant. c. Measure the concentration of soluble this compound in the supernatant using a validated HPLC method or by measuring absorbance at its λ-max.
-
Selection: Choose the lowest concentration of the adjuvant that results in no visible precipitation and/or the highest concentration of soluble this compound.
-
Validation: Perform a vehicle control experiment using the selected adjuvant concentration to confirm it lacks intrinsic biological activity in your assay.
Protocol 2: Checkerboard Synergy Assay
Objective: To quantify the interaction between this compound and a candidate adjuvant against a fungal pathogen.
Materials:
-
This compound and adjuvant stock solutions (solubilized as determined in Protocol 1).
-
96-well flat-bottom microtiter plates.
-
Fungal inoculum prepared in appropriate broth (e.g., RPMI-1640) at a standardized concentration (e.g., 2 x 10³ cells/mL).
-
Multichannel pipette.
-
Plate reader for measuring optical density (OD) or a metabolic indicator dye (e.g., AlamarBlue).
Methodology:
-
Plate Setup: a. Add 100 µL of growth medium to all wells of a 96-well plate. b. In column 1, add 100 µL of a 4X working stock of the adjuvant. This creates a 2X concentration in the first column. c. Perform a 2-fold serial dilution of the adjuvant by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, discarding 100 µL from the second to last column. Leave the last column as a drug-free control. d. In row A, add 100 µL of a 4X working stock of this compound to each well (which now contains 100 µL of adjuvant dilution). This creates the highest concentration of this compound. e. Perform a 2-fold serial dilution of this compound down the rows by transferring 100 µL from row A to row B, etc. This method results in a plate where each well has a unique combination of drug concentrations, but the final volume is not yet uniform. A more precise method involves preparing intermediate plates.
-
Simplified Plate Preparation (Recommended): a. Prepare this compound dilutions horizontally and adjuvant dilutions vertically in separate plates or deep-well blocks. b. In the final assay plate, add 50 µL of the appropriate this compound dilution to each well. c. Add 50 µL of the appropriate adjuvant dilution to each well. d. Add 100 µL of the standardized fungal inoculum to each well. The total volume is now 200 µL.
-
Controls: Include wells with fungus only (positive growth control), medium only (negative control), and each drug alone in serial dilution to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubation: Incubate the plate under appropriate conditions for the fungus (e.g., 24-48 hours at 35°C).
-
Growth Determination: Measure the OD at 600 nm or assess growth using a metabolic dye according to the manufacturer's instructions. The MIC is defined as the lowest concentration of the drug(s) that inhibits fungal growth by a predefined amount (e.g., ≥90%) compared to the drug-free control.
-
FICI Calculation: a. Identify the MIC of this compound alone (MIC_P) and the adjuvant alone (MIC_A). b. For each well on the synergy plate that shows inhibition, note the concentrations of this compound (C_P) and the adjuvant (C_A). c. Calculate the FIC for each component: FIC_P = C_P / MIC_P and FIC_A = C_A / MIC_A. d. Calculate the FICI for that combination: FICI = FIC_P + FIC_A. e. The lowest FICI value obtained across all inhibitory combinations is the result for the drug pair.
References
-
AERU. (n.d.). This compound (Ref: CGA 179945). University of Hertfordshire. Retrieved from [Link]
-
Robbins, N., & Cowen, L. E. (2012). Antifungal adjuvants: Preserving and extending the antifungal arsenal. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
CDC. (2024). Adjuvants and Vaccines. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Croda Pharma. (n.d.). What are adjuvants?. Retrieved from [Link]
-
MDPI. (2022). Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. Retrieved from [Link]
-
ScienceDaily. (2026). After 11 years of research, scientists unlock a new weakness in deadly fungi. Retrieved from [Link]
-
Preprints.org. (2022). Augmenting Azoles with Drug Synergy to Expand The Anti- fungal Toolbox. Retrieved from [Link]
-
Exacto Inc. (2023). How Fungicides & Adjuvants Work Together to Reduce Disease Pressure. Retrieved from [Link]
-
APVMA. (n.d.). pyriproxyfen Chemical name IUPAC: CA: 4-phen. Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
Sources
- 1. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]
- 2. sciencedaily.com [sciencedaily.com]
- 3. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 4. CAS 88283-41-4: this compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Antifungal adjuvants: Preserving and extending the antifungal arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C14H12Cl2N2O | CID 55790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyrifenox stability testing under different pH and temperature conditions
Technical Support Center: Pyrifenox Stability Testing
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound stability testing. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on designing, executing, and troubleshooting stability studies for this compound. As a systemic fungicide with protective and curative properties, understanding its stability under various environmental conditions is paramount for developing effective and reliable formulations.[1] This document moves beyond simple protocols to explain the scientific rationale behind experimental design, helping you to generate robust and defensible data.
Section 1: Understanding this compound - Key Physicochemical Properties
Before initiating any stability study, a foundational understanding of the molecule's properties is critical. These characteristics directly influence its behavior in different environments and inform the design of your experiments. This compound, chemically known as 2',4'-Dichloro-2-(3-pyridyl)acetophenone O-methyloxime, possesses unique features that must be considered.[2][3]
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₁₄H₁₂Cl₂N₂O[2][4] | Used for calculating concentrations and molarity. |
| Molecular Weight | 295.16 g/mol [2][4] | Essential for preparing standard solutions of known concentration. |
| Geometric Isomerism | Exists as a mixture of E (trans) and Z (cis) isomers due to the C=N double bond of the oxime group.[1][5] | Your analytical method may separate these isomers. For stability testing, the total peak area of both isomers should typically be summed to represent the total this compound concentration, unless isomer-specific degradation is being studied. |
| Aqueous Solubility | 300 mg/L (at 20°C, pH 7)[1] | Moderate solubility. May require co-solvents for preparing concentrated stock solutions. The use of buffers is critical for maintaining pH in aqueous stability studies. |
| pKa | 4.61 (Weak Acid)[1] | The molecule's ionization state will change around this pH, which can significantly impact its solubility, reactivity, and interaction with formulation excipients. |
| Aqueous Photolysis | DT₅₀ = 0.73 days (at pH 7)[1] | Highly susceptible to light degradation. All solutions and samples must be protected from light using amber glassware or by covering containers with aluminum foil to prevent photolytic degradation from confounding hydrolysis or thermal stability results. |
| Aqueous Hydrolysis | DT₅₀ = 56 days (at 20°C, pH 7)[1] | Moderately persistent in neutral water.[1] Hydrolysis rate is expected to be pH-dependent. Studies should span acidic, neutral, and basic conditions. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during this compound stability testing in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm starting a stability study for a new this compound formulation. Where do I begin?
A: Your first step should be a forced degradation study . This is a series of stress tests designed to intentionally degrade the this compound molecule. The purpose is twofold:
-
To understand degradation pathways: You will identify the conditions that degrade this compound (e.g., acid, base, oxidation, heat, light) and generate its primary degradation products.
-
To develop a stability-indicating analytical method: The data from forced degradation is essential for developing and validating an analytical method (typically HPLC) that can accurately measure the decrease in this compound concentration while simultaneously separating it from all potential degradation products. This is a core requirement of regulatory guidelines like ICH Q1A.[6][7]
Q2: My HPLC chromatogram for a pure this compound standard shows two closely eluting peaks. Is my standard impure?
A: This is unlikely to be an impurity and is a classic signature of this compound. The molecule exists as a mixture of E/Z geometric isomers .[1][5] Many modern, high-resolution HPLC columns can partially or fully separate these isomers.
-
What to do: For routine stability analysis, you should integrate and sum the area of both peaks to quantify the total amount of this compound remaining. The ratio of the isomers may or may not change during the study, but the primary stability endpoint is the total concentration of the active ingredient.
Q3: I'm seeing rapid, unexpected degradation of this compound in my pH 7 buffer solution, much faster than the reported 56-day half-life. What could be the cause?
A: This is a common issue with several potential causes. Let's troubleshoot:
-
Photodegradation: This is the most likely culprit. This compound degrades rapidly in the presence of light, with a half-life of less than a day.[1] Were your solutions rigorously protected from light at all stages (preparation, storage, sampling)? Even ambient lab lighting can be sufficient to cause significant degradation over several days.
-
Solution: Repeat the experiment using amber volumetric flasks and vials, or wrap all glassware in aluminum foil. Minimize light exposure during sample preparation and analysis.
-
-
Buffer Component Interference: Certain buffer species can catalyze hydrolysis reactions. For example, phosphate buffers have been known to catalyze the degradation of some molecules.
-
Solution: Cross-reference your results using a different buffer system (e.g., a TRIS or organic buffer) at the same pH to see if the degradation rate changes.
-
-
Microbial Growth: If your buffers are not sterile and are stored for long periods, microbial growth can occur, which may degrade the target molecule.
-
Solution: Use freshly prepared, filtered (0.22 µm) buffers. For very long studies, consider adding a preservative like sodium azide if it doesn't interfere with the analysis.
-
-
Incorrect pH: Ensure your pH meter is properly calibrated and that the final pH of the solution (after adding the this compound stock) is indeed 7.0. Small shifts in pH can alter degradation kinetics.
Q4: How do I choose the right temperatures for my study?
A: The choice of temperature depends on the purpose of your study and should be guided by established standards, such as the ICH Q1A(R2) guideline.[6][8]
-
Long-Term Storage: This is meant to simulate real-world storage conditions. A typical condition is 25°C ± 2°C .
-
Accelerated Storage: This is designed to increase the rate of chemical degradation to predict the shelf-life in a shorter time. A standard accelerated condition is 40°C ± 2°C .
-
Stress Testing/Forced Degradation: Higher temperatures (e.g., 50°C, 60°C, or 70°C ) are used to generate degradants more quickly for analytical method development. The goal is to achieve 5-20% degradation.
Troubleshooting Unexpected Degradation
The following diagram provides a logical workflow for diagnosing the root cause of unexpected sample instability.
Sources
- 1. This compound (Ref: CGA 179945) [sitem.herts.ac.uk]
- 2. This compound | C14H12Cl2N2O | CID 55790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 88283-41-4: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 比芬诺 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Official web site : ICH [ich.org]
Addressing poor Pyrifenox performance in high disease pressure scenarios
Technical Support Center: Troubleshooting Poor Pyrifenox Performance
Document ID: TSC-PYRI-2026-01
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering suboptimal performance with this compound, particularly in experimental settings characterized by high disease pressure. This compound is a pyridine fungicide classified by the Fungicide Resistance Action Committee (FRAC) as a Group 3 agent.[1] Its mode of action is the inhibition of sterol biosynthesis (specifically, C14-demethylase), a critical pathway for maintaining fungal cell membrane integrity.[2][3] While effective under certain conditions, its performance can be compromised by a confluence of factors ranging from fungal resistance to subtle errors in experimental protocol. This document provides a systematic, causality-driven approach to diagnose and resolve these issues.
Part 1: Frequently Asked Questions (FAQs) for Rapid Assessment
This section addresses the most common initial queries. If your issue persists after consulting these points, proceed to the Systematic Troubleshooting Guide in Part 2.
Q1: My this compound application shows significantly lower efficacy than published data. What are the most likely immediate causes?
A: The most common culprits for immediate performance failure are related to application parameters and environmental conditions.
-
Spray Solution pH: this compound, like many fungicides, can be susceptible to alkaline hydrolysis, where a high pH (above 7.0) can rapidly degrade the active ingredient.[4][5] The half-life of some fungicides can decrease dramatically in alkaline water, reducing efficacy before the product even reaches the target.[6]
-
Application Timing: this compound has protective and curative action.[1] However, as a sterol biosynthesis inhibitor (SBI), it is most effective when applied before or in the very early stages of infection.[7] Under high disease pressure, applying it after significant colonization has occurred will yield poor results.
-
Coverage: Inadequate spray coverage is a frequent source of failure. Ensure your application method provides thorough coverage of all susceptible plant tissues.
Q2: How do I know if I'm dealing with fungicide resistance versus another issue?
A: Differentiating between resistance and other factors requires systematic exclusion. Fungicide resistance is a heritable reduction in the sensitivity of a fungus to a specific chemical.[8]
-
Initial Indicator: If you have meticulously controlled for all application and environmental variables (pH, timing, coverage, weather) and still observe failure, resistance becomes a strong possibility.
-
Confirmation: The definitive method is to isolate the pathogen from the trial area and perform a laboratory-based fungicide sensitivity assay (see Protocol 1). This will determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ value for your pathogen isolate and compare it to a known sensitive (wild-type) strain.
Q3: What constitutes "high disease pressure" and why does it uniquely challenge this compound?
A: High disease pressure refers to conditions where the pathogen inoculum level is high, and environmental factors (e.g., temperature, humidity) are highly favorable for rapid infection and disease development.[9][10][11]
-
Pathogen Load: Under these conditions, the sheer number of fungal spores can overwhelm the fungicide's capacity. Even if 99% of spores are controlled, the remaining 1% can still cause significant disease.
-
Selection for Resistance: High disease pressure accelerates the selection of resistant individuals within the fungal population.[12] Any pre-existing, less-sensitive fungi will survive and reproduce, quickly dominating the population.
-
Fungicide Depletion: The fungicide degrades over time due to environmental factors like UV light, temperature, and microbial activity.[13] During periods of intense pathogen activity, the interval between applications may need to be shortened to compensate for this depletion.[13]
Q4: Can the formulation of this compound I'm using affect the outcome?
A: Yes. This compound is typically supplied as an emulsifiable concentrate (EC) or wettable powder (WP).[1] Ensure you are using a high-quality formulation from a reputable supplier. Issues like improper milling, poor emulsifier choice, or degradation during storage can lead to reduced bioavailability of the active ingredient. If in doubt, test a fresh batch or a product from an alternative supplier in a small-scale side-by-side comparison.
Part 2: Systematic Troubleshooting Guide
When the FAQs do not resolve the issue, a more rigorous, step-by-step diagnostic approach is necessary. This workflow is designed to logically isolate the variable causing poor performance.
Troubleshooting Workflow Diagram
This diagram outlines the logical progression for diagnosing this compound performance issues.
Caption: A logical workflow for troubleshooting this compound efficacy issues.
Step 1: Scrutinize the Application Protocol
Before investigating complex biological factors, rigorously verify your application methodology. Errors here are common and easily rectified.
-
Question: Was the correct dose rate applied?
-
Causality: An insufficient dose will fail under high disease pressure. Conversely, an excessive dose can cause phytotoxicity, confounding results. Double-check all calculations, including conversions for the active ingredient concentration in your formulation and the final spray volume.
-
-
Question: Was the product mixed correctly and was the equipment calibrated?
-
Causality: Proper agitation in the spray tank is essential to maintain a uniform suspension, especially for WP formulations. Uncalibrated equipment can lead to significant under- or over-application. Ensure nozzles are clean and providing the correct droplet size and pattern for optimal coverage.
-
Step 2: Evaluate the Chemical and Environmental Context
-
Question: What is the pH of my spray water?
-
Causality: As noted in the FAQ, alkaline hydrolysis can rapidly degrade this compound.[4][5] Most pesticides perform best in slightly acidic water (pH 5.0-6.5).[14]
-
Action: Use a calibrated pH meter to test your water source and the final tank mix. If the pH is > 7.0, use a commercial acidifying agent to lower it into the optimal range.
-
| Parameter | Optimal Range | Critical Limit | Rationale |
| Spray Solution pH | 5.0 - 6.5 | > 7.5 | Prevents alkaline hydrolysis, maximizing active ingredient stability.[5][6] |
| Application Temperature | 15-25°C (59-77°F) | > 30°C (86°F) | High temperatures can increase volatilization and degradation rates.[13] |
| Post-Application Rain | > 4 hours rain-free | < 2 hours | Allows for sufficient absorption and drying time on the leaf surface. |
Step 3: Re-evaluate the Experimental Design
A flawed experimental design can produce misleading results that appear to be a chemical failure.
-
Question: Are my controls behaving as expected?
-
Causality: Your experiment MUST include an Untreated Control (UTC) and often a Positive Control (a fungicide with a different, reliable mode of action).
-
The UTC must show high disease severity. If it doesn't, the disease pressure was too low to properly test the fungicide's efficacy.
-
The Positive Control should provide the expected level of disease control. If it also fails, this points toward an overarching issue with your experimental setup (e.g., incorrect pathogen, overwhelming disease pressure, or environmental factors) rather than a specific problem with this compound.
-
-
-
Question: Is the host variety sufficiently susceptible?
Step 4: Investigate Fungicide Resistance
If the steps above have been verified and ruled out, the primary remaining hypothesis is fungicide resistance.
-
Causality: Resistance to SBI fungicides like this compound is often a quantitative or "shifting" process. It typically arises from one or more of these mechanisms:
-
Target Site Modification: Mutations in the gene encoding the C14-demethylase enzyme (e.g., CYP51) can reduce the binding affinity of this compound, rendering it less effective.[15]
-
Overexpression of the Target: The fungus may increase the production of the C14-demethylase enzyme, requiring a higher concentration of the fungicide to achieve inhibition.
-
Enhanced Efflux: The fungal cell may actively pump the fungicide out using membrane transporters, preventing it from reaching its target.[15]
-
-
Action: The next logical step is to quantify the sensitivity of the pathogen population. This requires a specific laboratory protocol.
Part 3: Advanced Protocols & Methodologies
Protocol 1: In Vitro Fungicide Sensitivity Assay (MIC Determination)
This protocol provides a standardized method to determine the sensitivity of a fungal isolate to this compound.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the mycelial growth of a field-isolated pathogen, compared to a known sensitive strain.
Materials:
-
Pure culture of the field-isolated pathogen.
-
Pure culture of a known sensitive (wild-type) reference strain.
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Technical grade this compound.
-
Sterile Dimethyl Sulfoxide (DMSO) for stock solution.
-
Sterile petri dishes (90 mm).
-
Sterile distilled water.
-
Micropipettes and sterile tips.
-
Cork borer (5 mm diameter).
-
Incubator.
Methodology:
-
Stock Solution Preparation: Dissolve technical grade this compound in DMSO to create a concentrated stock solution (e.g., 10,000 ppm or µg/mL).
-
Medium Preparation: Autoclave the growth medium (e.g., PDA) and cool it in a 50-55°C water bath.
-
Serial Dilution: Prepare a series of this compound concentrations to be tested (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pipette the appropriate amount of the stock solution into the molten agar to achieve the final concentrations. Ensure the volume of DMSO is constant across all plates (including the control) and does not exceed 1% of the total volume, as it can have an inhibitory effect. The '0' plate serves as the negative control and should contain only DMSO.
-
Plating: Pour the amended agar into the sterile petri dishes (3-4 replicates per concentration). Allow the plates to solidify completely.
-
Inoculation: Using the cork borer, take a 5 mm plug of mycelium from the leading edge of an actively growing culture of your fungal isolate (both field and reference strains). Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the pathogen (e.g., 25°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily or when the control plate has reached near-full growth. Subtract the diameter of the initial plug (5 mm) from the measurements.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control (0 µg/mL). Plot the inhibition percentage against the log of the this compound concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value (the effective concentration that inhibits growth by 50%).
Interpretation of Results:
-
A significantly higher EC₅₀ value for the field isolate compared to the sensitive reference strain confirms reduced sensitivity (i.e., resistance). The magnitude of the difference (the Resistance Factor or RF) indicates the level of resistance.
Part 4: Understanding the Science - Mode of Action and Resistance
A deeper understanding of the biochemical interactions is critical for informed troubleshooting.
This compound Mode of Action: Sterol Biosynthesis Inhibition
This compound targets the C14-demethylase enzyme, which is a key component of the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[3][16]
Ergosterol Biosynthesis Pathway and this compound Inhibition
This diagram illustrates the point of inhibition within the fungal ergosterol pathway.
Caption: this compound inhibits the C14-demethylase enzyme, blocking ergosterol production.
By inhibiting this enzyme, this compound causes two major disruptions:
-
Ergosterol Depletion: The fungus cannot produce the ergosterol needed for new cell membranes, arresting growth.[3]
-
Toxic Sterol Accumulation: The pathway is blocked, leading to a buildup of methylated sterol precursors which are toxic and further disrupt membrane structure and function.[3]
This dual action is why SBIs are generally fungistatic (inhibit growth) rather than fungicidal (kill directly) at typical field rates. This is a critical point: under high disease pressure, merely halting new growth may not be sufficient if a large amount of fungal biomass is already present. This reinforces the importance of protective or early curative application timing.[7]
References
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A guide to fungicide performance in wheat, barley and oilseed rape. AHDB. [Link]
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This compound (Ref: CGA 179945). AERU - University of Hertfordshire. [Link]
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Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. APS Journals. [Link]
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Activity of the novel fungicide SYP-Z048 against plant pathogens. PMC - PubMed Central. [Link]
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This compound | C14H12Cl2N2O. PubChem - NIH. [Link]
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Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. MDPI. [Link]
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Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. [Link]
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Water pH Influences Pesticide Efficacy. PowerAG. [Link]
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Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi. CABI Digital Library. [Link]
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FUNGICIDE RESISTANCE IN CROP PATHOGENS: HOW CAN IT BE MANAGED?. FRAC. [Link]
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Fungicide Efficacy Evaluation. CABI Digital Library. [Link]
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Chemical Inhibition of Sterol Biosynthesis. PMC - NIH. [Link]
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Influence of carrier water pH on fungicide efficacy. GCMOnline.com. [Link]
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Fungicide Resistance Management. Oklahoma State University Extension. [Link]
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Fungicide performance in cereals and oilseed rape. AHDB. [Link]
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Factors affecting fungicide performance. Golfdom. [Link]
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When it comes to applying a fungicide, is one method more effective than another?. BecksHybrids.com. [Link]
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Fungicide performance in wheat, barley and oilseed rape. AHDB. [Link]
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Fungicide Efficacy Tool. Crop Protection Network. [Link]
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Sterol Inhibitors: What do they do?. Purdue University. [Link]
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Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers. [Link]
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The pH of the Spray Water is Very Important. Department of Plant Sciences. [Link]
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5 Ways to Find Success with Fungicide. Premier Cooperative. [Link]
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Sterol Biosynthesis Inhibitors. ResearchGate. [Link]
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Spray Water Quality Can Affect Pesticide Performance. Panhandle Agriculture. [Link]
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Corteva Will Bring Verpixo™ Fungicide With Adavelt™ Active to U.S. Sugarbeet Market. Corteva. [Link]
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Synergistic Agents to Reduce Fungicide Resistance and Health Risks. SBIR.gov. [Link]
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Fungicide performance in wheat, barley and oilseed rape – Agronomy Conference 2025. AHDB. [Link]
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This compound. DrugFuture. [Link]
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How to accurately determine Pyrifenox EC50 values for resistant strains
Welcome to the technical support guide for accurately determining Pyrifenox EC50 values, with a special focus on managing and interpreting results from resistant fungal strains. As a Senior Application Scientist, my goal is to provide you with not just the protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and yield trustworthy data.
This guide is structured to walk you through the entire process, from understanding the fundamentals of this compound to troubleshooting the complex challenges posed by fungicide resistance.
Fundamentals: Understanding this compound and EC50
What is this compound and how does it work?
This compound is a systemic fungicide with both protective and curative properties.[1] It belongs to the pyridine chemical class.[1] Its mode of action is the inhibition of sterol biosynthesis in fungal membranes, specifically targeting the C14-demethylase enzyme (CYP51).[2][3] This disruption of ergosterol production is critical as it compromises the integrity of the fungal cell membrane. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 3 .[1]
What is an EC50 value and why is it important for resistance monitoring?
The EC50 (Effective Concentration, 50%) value represents the concentration of a fungicide that inhibits 50% of the growth of a target fungus under specific in vitro conditions.[4][5] It is a key metric for quantifying the sensitivity of a fungal population to a specific fungicide. By establishing a baseline EC50 for a sensitive (wild-type) population, researchers can monitor shifts in sensitivity over time. A significant increase in the EC50 value for a field isolate compared to the baseline is a strong indicator of the development of fungicide resistance.
Detailed Experimental Protocol: Amended Medium Assay
The amended medium assay, or "poison plate assay," is a foundational method for determining fungicide EC50 values for culturable filamentous fungi.[6]
Step 1: Preparation of Fungicide Stock Solutions
-
Solvent Selection: Dissolve technical-grade this compound in a suitable solvent like dimethyl sulfoxide (DMSO). The final concentration of the solvent in the culture medium should not inhibit fungal growth (typically ≤0.1%).[7]
-
Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10,000 µg/mL).
-
Serial Dilutions: Create a series of working stock solutions through serial dilution to achieve the desired final concentrations in the agar.
Step 2: Preparation of Fungicide-Amended Media
-
Media Preparation: Prepare your desired fungal growth medium (e.g., Potato Dextrose Agar - PDA) and autoclave.
-
Cooling: Allow the agar to cool in a water bath to a temperature where it remains liquid but is not hot enough to degrade the fungicide (typically 45-50°C).[7]
-
Amendment: Add the appropriate volume of each this compound working stock solution to individual flasks of molten agar to achieve the target concentrations. Ensure thorough mixing. Remember to create a control set of plates containing only the solvent at the same concentration used in the treated plates.
-
Pouring Plates: Pour the amended and control media into petri dishes and allow them to solidify.
Step 3: Inoculation
-
Isolate Culture: Use actively growing, pure cultures of your fungal isolates (both test strains and a known sensitive reference strain).
-
Inoculum Plugs: Take mycelial plugs from the leading edge of the fungal colony using a sterile cork borer or pipette tip.
-
Placement: Place one mycelial plug in the center of each amended and control plate, ensuring the mycelium is in contact with the agar.
-
Replication: Prepare at least three to four replicate plates for each concentration and for each isolate.
Step 4: Incubation and Data Collection
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus.
-
Measurement: Measure the colony diameter (in two perpendicular directions) once the colonies on the control plates have reached approximately 70-80% of the plate diameter.
-
Calculate Growth: Determine the average diameter for each concentration.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition relative to the solvent control for each concentration.
-
Inhibition (%) = [1 - (Average diameter on amended plate / Average diameter on control plate)] x 100
-
Step 5: Data Analysis
-
Dose-Response Curve: Plot the percent inhibition against the log-transformed fungicide concentrations.[6]
-
EC50 Calculation: Use a non-linear regression analysis to fit a dose-response model (e.g., three- or four-parameter log-logistic model) to the data.[6][8] Statistical software such as R (with the 'drc' package), GraphPad Prism, or SAS can perform these calculations and provide the EC50 value with confidence intervals.[6][9]
Experimental Workflow Overview
Caption: Workflow for determining EC50 via the amended medium assay.
Troubleshooting Guide for Resistant Strains
This section addresses common issues encountered when working with resistant fungal isolates.
Q: My dose-response curve is flat and does not reach 50% inhibition, even at the highest this compound concentration. How do I determine the EC50?
A: This is a classic sign of high-level resistance.
-
Causality: The fungal isolate is so insensitive that even the highest tested concentration of this compound is insufficient to inhibit its growth by 50%. This may also be limited by the solubility of this compound in your aqueous medium.
-
Solution:
-
Verify Concentration Range: First, ensure your concentration range is appropriate. For suspected DMI-resistant strains, you may need to test concentrations significantly higher than for sensitive strains (e.g., >100 µg/mL).[7]
-
Check Solubility: Confirm the highest concentration used is below the solubility limit of this compound in your specific medium to avoid compound precipitation, which leads to inaccurate results.
-
Reporting: If growth inhibition still does not cross the 50% threshold, you cannot calculate a precise EC50 value. The correct way to report this is to state the EC50 is greater than the highest concentration tested (e.g., "EC50 > 100 µg/mL").[6] This is a valid and informative result.
-
Self-Validation: Always run a known sensitive isolate in parallel. If the sensitive strain yields a predictable EC50 value, it validates that your assay conditions and fungicide dilutions were correct.
-
Q: I see some growth at low this compound concentrations that is greater than my solvent control. Is my experiment contaminated?
A: Not necessarily. You may be observing a phenomenon called hormesis.
-
Causality: Hormesis is a dose-response relationship where low doses of a stressor (in this case, the fungicide) stimulate a positive response (e.g., faster growth), while high doses are inhibitory.[6]
-
Solution:
-
Data Analysis: Standard three- or four-parameter log-logistic models are not designed to fit hormetic curves. You must use a specific hormetic dose-response model (e.g., the Brain-Cousens model) for accurate EC50 estimation.[6]
-
Reporting: When hormesis is observed, it is best practice to report the EC50 value derived from both a standard non-hormetic model and a hormetic model, and to explicitly state that a hormetic effect was present.[6] This provides a more complete picture of the isolate's response.
-
Q: My results show high variability between replicates for the same resistant isolate. What's going wrong?
A: High variability can stem from several sources, often exacerbated in resistant strains.
-
Causality:
-
Inoculum Inconsistency: Non-uniform mycelial plugs (e.g., different ages, densities) can lead to variable growth initiation.
-
Heterogeneous Resistance: The isolate you are testing may not be genetically uniform. It could be a mixed population of cells with varying levels of resistance, leading to erratic growth patterns under selection pressure.
-
Uneven Fungicide Distribution: Improper mixing of the fungicide in the agar can create "hot spots" and "cold spots" in the plate.
-
-
Solution:
-
Standardize Inoculum: Always take mycelial plugs from the actively growing edge of a young, healthy culture. Ensure all plugs are the same size.
-
Re-isolate: To ensure genetic uniformity, perform a single-spore isolation of the resistant strain before conducting the EC50 assay. This ensures you are testing a clonal population.
-
Improve Mixing: After adding the fungicide stock to the molten agar, swirl the flask gently but thoroughly for at least 30 seconds before pouring to ensure a homogenous mixture.
-
Troubleshooting Decision Tree
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Technical Support Center: Mitigating Non-Target Effects of Pyrifenox in Lab Experiments
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering non-target effects with the fungicide Pyrifenox in laboratory settings. The following information is curated to offer both explanatory and actionable advice to ensure the integrity and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a systemic fungicide with both protective and curative properties.[1] Its primary mode of action is the disruption of membrane function in fungi.[1] It is chemically identified as 2',4'-dichloro-2-(3-pyridyl)acetophenone(E,Z)-O-methyloxime.[2] While it is effective for its intended agricultural use, its application in laboratory research, particularly in cellular and molecular biology, requires careful consideration of its potential non-target effects.[3]
Q2: I'm observing unexpected cytotoxicity in my cell culture experiments with this compound. Is this a known issue?
Yes, unexpected cytotoxicity is a common non-target effect when using compounds developed for agricultural purposes in in vitro biological systems. This compound is known to be harmful if swallowed and is very toxic to aquatic life.[2] This inherent toxicity can manifest as decreased cell viability in laboratory cell cultures, even at concentrations intended to be specific for a particular target.
It's crucial to distinguish between on-target and off-target effects. An "off-target" effect refers to the interaction of a drug or compound with proteins or pathways other than its intended target, which can lead to unforeseen biological responses.[4][5]
Q3: What are the first steps I should take to troubleshoot these non-target effects?
The initial and most critical step is to perform a dose-response curve to determine the precise concentration at which this compound induces the desired effect versus the concentration that causes significant cytotoxicity. This will help you establish a therapeutic window for your experiments.
Recommended Initial Experiment:
-
Cell Viability Assay (e.g., MTT or similar): This will quantify the impact of a range of this compound concentrations on the overall health of your cell line.[6]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: High Levels of Cell Death Obscuring Experimental Results
You've treated your cells with this compound to study a specific pathway, but a significant portion of the cells are dying, making it difficult to interpret your data.
Causality: The observed cell death is likely due to off-target cytotoxic effects of this compound, potentially through the induction of apoptosis or necrosis.
Troubleshooting Workflow:
-
Confirm Cytotoxicity with a Quantitative Assay:
-
Investigate the Mechanism of Cell Death:
-
Optimize this compound Concentration:
-
Based on the MTT and Caspase-3 assay results, select the highest concentration of this compound that does not significantly impact cell viability or induce apoptosis. This will be your optimal working concentration for subsequent experiments.
-
Data Summary Table: Example Dose-Response Data
| This compound Concentration (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 100% | 1.0 |
| 1 | 98% | 1.1 |
| 5 | 95% | 1.3 |
| 10 | 85% | 2.5 |
| 20 | 60% | 5.2 |
| 50 | 25% | 9.8 |
Experimental Workflow for Issue 1
Caption: Workflow for addressing cytotoxicity.
Issue 2: Suspected Off-Target Effects on a Specific Signaling Pathway
You hypothesize that this compound is affecting a signaling pathway that is not its primary target, leading to confounding results.
Causality: Small molecules can interact with multiple proteins, a phenomenon known as polypharmacology.[12] These off-target interactions can modulate signaling pathways in unexpected ways.
Troubleshooting Workflow:
-
Identify Potential Off-Targets:
-
Method: Utilize computational tools and databases (e.g., PubChem, ChEMBL) to identify proteins with structural similarities to the intended fungal target of this compound.[2] This can provide a list of potential off-target candidates in your experimental system.
-
-
Validate Off-Target Engagement:
-
Confirm the Phenotypic Consequence of the Off-Target Interaction:
Experimental Protocol: siRNA Knockdown
-
Optimize Transfection: Determine the optimal conditions for siRNA delivery into your specific cell line to achieve maximum knockdown with minimal toxicity.[18]
-
Transfect Cells: Introduce the siRNAs into the cells using a suitable transfection reagent.
-
Validate Knockdown: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels and Western blotting to confirm the decrease in protein expression.
-
Treat with this compound: Once knockdown is confirmed, treat the cells with your optimized concentration of this compound and perform your primary experiment.
-
Analyze Results: Compare the results from cells treated with the target-specific siRNA and this compound to those from cells treated with the non-targeting control siRNA and this compound.
Signaling Pathway Visualization: Hypothetical Off-Target Effect
Caption: this compound on- and off-target effects.
General Recommendations for Minimizing Non-Target Effects
-
Use the Lowest Effective Concentration: Always start with a dose-response analysis to identify the minimum concentration of this compound required to achieve your desired on-target effect.
-
Include Appropriate Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive and Negative Controls: Use known activators and inhibitors of your pathway of interest to ensure your assay is working correctly.
-
-
Consider Alternative Compounds: If mitigating the off-target effects of this compound proves to be too challenging, it may be necessary to find an alternative compound with a more specific mechanism of action for your target of interest.
-
Maintain Aseptic Technique: Given that this compound is a fungicide, be aware that it may not prevent all forms of fungal contamination in cell culture, and some resistant strains may still pose a problem.[19][20] The use of other antifungal agents like Amphotericin B or Caspofungin could be considered, but their own potential for off-target effects must be evaluated.[19][21]
By systematically applying these troubleshooting strategies and adhering to rigorous experimental design, researchers can more confidently dissect the specific biological effects of this compound and minimize the impact of non-target interactions on their experimental outcomes.
References
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AERU. (n.d.). This compound (Ref: CGA 179945). University of Hertfordshire. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 55790. Retrieved from [Link]
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]
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Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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News-Medical.net. (2026). What Is the Difference Between siRNA and shRNA Knockdown Methods?. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
ResearchGate. (2015). How can I avoid fungal growth in a primary cell culture under high laminar flow?. Retrieved from [Link]
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Albert Einstein College of Medicine. (n.d.). Caspofungin reduces the incidence of fungal contamination in cell culture. Retrieved from [Link]
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Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Pyrifenox and Other DMI Fungicides
This guide provides an in-depth technical comparison of Pyrifenox, a pyridine fungicide, with other prominent members of the Demethylation Inhibitor (DMI) class. It is designed for researchers and professionals in plant pathology and drug development, offering a synthesis of field-proven insights and experimental data to objectively evaluate its performance and biochemical interactions.
Introduction to Demethylation Inhibitors (DMIs)
Demethylation Inhibitor (DMI) fungicides, classified under FRAC Group 3, represent a cornerstone of chemical disease control in global agriculture. Since their introduction in 1969, this class has expanded to include a diverse range of chemical structures, primarily imidazoles, triazoles, and pyridines.[1] DMIs are renowned for their systemic, protective, and curative properties against a broad spectrum of ascomycete and basidiomycete fungi, including those responsible for powdery mildews, rusts, and various leaf spot diseases.[1][2]
Their site-specific mode of action, while highly effective, necessitates careful management to mitigate the development of fungal resistance.[1] this compound, a pyridine-based fungicide, operates through this same fundamental mechanism but exhibits unique chemical properties that influence its efficacy and application spectrum. This guide will dissect these differences, grounding the comparison in biochemical principles and empirical data.
The Biochemical Battleground: DMI Mechanism of Action
To understand the efficacy of any DMI, including this compound, one must first grasp its molecular target: the ergosterol biosynthesis pathway. Ergosterol is a vital sterol, analogous to cholesterol in animals, that governs the fluidity, integrity, and function of fungal cell membranes.[3][4] Its disruption is catastrophic for the pathogen.
DMI fungicides specifically inhibit the C14-demethylase enzyme (cytochrome P450, encoded by the ERG11 or CYP51 gene).[1][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By binding to the enzyme, DMIs prevent the removal of a methyl group at the C-14 position, leading to an accumulation of toxic, methylated sterol precursors and a depletion of functional ergosterol.[6] This disruption of the cell membrane structure ultimately halts fungal growth.[6]
Comparative Efficacy of this compound
This compound is a systemic fungicide with both protective and curative action, primarily used to control pathogens such as powdery mildew and scab on fruit and other crops.[7] Its performance relative to other DMIs, particularly the widely used triazoles, is a critical consideration for integrated pest management programs.
While comprehensive field data directly comparing this compound to a wide array of DMIs across multiple pathogens is sparse in recent literature, existing studies and resistance monitoring provide valuable insights. For instance, multi-year trials on apple powdery mildew (Podosphaera leucotricha) have shown that triazole fungicides like myclobutanil and flutriafol can provide higher efficacy compared to others like difenoconazole and fenbuconazole.[8] The placement of this compound within this efficacy spectrum depends heavily on the target pathogen and the local resistance profile.
The following table summarizes available data, including EC₅₀ values (the concentration required to inhibit 50% of growth), which are a standard metric for comparing fungicide potency in vitro. Lower EC₅₀ values indicate higher efficacy.
| Pathogen | Fungicide | Chemical Class | Efficacy Metric (EC₅₀ in µg/mL) | Reference |
| Botrytis cinerea | This compound | Pyridine | ~0.1 - 1.0 | [9] |
| Tebuconazole | Triazole | ~0.1 - 1.0 | [9] | |
| Oxpoconazole | Imidazole | >10 | [9] | |
| Various Ascomycota | SYP-Z048 (DMI) | Isoxazolidinyl Pyridine | 0.008 - 1.140 | [10] |
| Monilinia fructicola | SYP-Z048 (DMI) | Isoxazolidinyl Pyridine | 0.013 | [10] |
| Pyrenophora teres | Tebuconazole | Triazole | 0.22 (Sensitive Isolate) | [11] |
| Epoxiconazole | Triazole | 0.05 (Sensitive Isolate) | [11] | |
| Prothioconazole | Triazole | 0.07 (Sensitive Isolate) | [11] |
Analysis of Causality: The variation in efficacy among DMI fungicides can be attributed to several factors. The specific chemical structure of each active ingredient (e.g., pyridine vs. triazole ring) influences its affinity for the target CYP51 enzyme.[11] Furthermore, properties like water solubility and lipophilicity affect the fungicide's ability to penetrate the fungal cell and move systemically within the plant tissue, which is a key factor in curative activity.[8]
Experimental Protocols for Fungicide Efficacy Assessment
To ensure the trustworthiness of efficacy data, standardized and self-validating experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol determines the half-maximal effective concentration (EC₅₀) of a fungicide against a target pathogen.
-
Preparation of Stock Solutions: Dissolve the technical-grade fungicide (e.g., this compound, Tebuconazole) in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Serial Dilution: Perform serial dilutions of the stock solution to create a range of concentrations that will bracket the expected EC₅₀ value (e.g., 100, 10, 1, 0.1, 0.01, 0 µg/mL).
-
Media Amendment: Add a precise volume of each fungicide dilution to molten potato dextrose agar (PDA) to achieve the final desired concentrations. The solvent concentration should be kept constant across all treatments, including the solvent-only control.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively cultured pathogen colony onto the center of each fungicide-amended agar plate.
-
Incubation: Incubate the plates in the dark at an optimal temperature for the specific pathogen (e.g., 20-25°C) for a period sufficient for measurable growth in the control plates (e.g., 3-7 days).
-
Data Collection: Measure the colony diameter in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Use probit or logistic regression analysis to model the dose-response relationship and calculate the EC₅₀ value.
The Challenge of DMI Resistance
The long-term and widespread use of DMI fungicides has led to the selection of resistant pathogen populations.[1] Resistance to DMIs is typically polygenic and develops gradually as a decrease in sensitivity, a phenomenon known as "shifting".[1][3]
Mechanisms of Resistance: There are three primary biochemical mechanisms by which fungi develop resistance to DMI fungicides:
-
Target Site Modification: Point mutations in the CYP51 gene alter the amino acid sequence of the C14-demethylase enzyme.[11] This can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective.
-
Overexpression of the Target Gene: Fungi can develop insertions or modifications in the promoter region of the CYP51 gene, leading to its overexpression.[5][12] The increased production of the target enzyme effectively dilutes the impact of the fungicide, requiring a higher dose for control.
-
Increased Efflux: Overexpression of membrane-bound transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its target site in sufficient concentrations.[11][12]
It is important to note that cross-resistance among different DMI fungicides is a significant concern.[1] However, the level of cross-resistance can vary, and some newer DMIs may retain activity against populations that have developed reduced sensitivity to older compounds.[1]
Conclusion and Strategic Outlook
This compound is an effective DMI fungicide with a valuable role in managing key fungal diseases like powdery mildew and scab. Its performance, relative to other DMIs such as the triazoles, is context-dependent, influenced by the target pathogen, environmental conditions, and the prevalence of resistant fungal strains.
The data indicates that while some triazoles may show superior potency against specific pathogens in certain regions, this compound provides a viable alternative within the DMI class. The primary challenge for all DMI fungicides is the progressive development of resistance. Therefore, the strategic use of this compound should be embedded within a robust resistance management program. This includes rotating its use with fungicides from different FRAC groups, using it in tank mixes with multi-site protectants, and adhering strictly to label recommendations for application rates and timing.
For researchers, continued monitoring of pathogen sensitivity to this compound and other DMIs is crucial. Elucidating the specific mutations and regulatory changes that confer resistance will enable the development of more durable and effective disease control strategies.
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A Comparative Guide to Pyridine-Based Fungicides: The Established vs. The Novel
A Senior Application Scientist's In-Depth Analysis of Pyrifenox and the Next-Generation Compound, Florylpicoxamid
Introduction: Beyond a Single Mode of Action
In the landscape of modern agriculture, the management of fungal pathogens is a complex challenge, driven by the constant evolution of resistance to established chemical controls. For researchers and professionals in crop protection, a deep understanding of not just individual fungicides, but their comparative strengths and mechanistic differences, is paramount. The pyridine class of fungicides, characterized by a pyridine ring in their chemical structure, offers a fascinating case study in chemical evolution and diverse biological activity.[1]
This guide moves beyond a simple product-to-product comparison. It presents a comparative study between This compound , a well-established demethylation inhibitor (DMI), and Florylpicoxamid , a novel picolinamide fungicide with a distinct mode of action.[2][3] Our objective is to dissect their chemical properties, explore their disparate biochemical targets, and provide a framework for empirical evaluation. By understanding the causality behind their performance, we can better devise sustainable and effective disease management strategies that mitigate the risk of resistance.
Chapter 1: Chemical & Mechanistic Profiles
A fungicide's performance is fundamentally dictated by its chemical structure and how it interacts with the target pathogen at a molecular level.
This compound: The Sterol Biosynthesis Inhibitor
This compound is an O-methyloxime derivative of 2',4'-dichloro-2-(3-pyridyl)acetophenone.[4] It has been utilized for the control of a range of fungal diseases, primarily powdery mildew and scab, on various crops.[5]
-
Chemical Formula: C₁₄H₁₂Cl₂N₂O[6]
-
Mode of Action: this compound is classified as a demethylation inhibitor (DMI), belonging to the Fungicide Resistance Action Committee (FRAC) Group 3.[7] Its primary target is the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[4] Ergosterol is an essential component of the fungal cell membrane, providing structural integrity and regulating fluidity. By inhibiting this enzyme, this compound disrupts membrane formation, leading to abnormal fungal growth and eventual cell death.[5] This systemic compound offers both protective and curative action.[5]
Caption: this compound inhibits the 14α-demethylase enzyme, a critical step in the ergosterol biosynthesis pathway.
Florylpicoxamid: A New Generation Respiration Inhibitor
Florylpicoxamid represents a newer class of pyridine fungicides, the picolinamides. It has demonstrated a broad spectrum of activity against key pathogens in various crops.[3][8]
-
Chemical Class: Pyridine Carboxamide[8]
-
Mode of Action: Florylpicoxamid is a Quinone inside (Qi) inhibitor (QiI), placing it in FRAC Group 11.[3][9] It targets the bc1 complex (also known as Complex III) within the mitochondrial respiratory chain. Specifically, it binds to the Qi site, blocking electron transfer and thereby halting the production of ATP, the cell's primary energy currency. This inhibition of cellular respiration is catastrophic for the fungus. Picolinamides like Florylpicoxamid are often propesticides, meaning they are converted into their active forms within the target fungal cells.[3]
Caption: Florylpicoxamid targets Complex III of the mitochondrial respiratory chain, halting ATP production.
Chapter 2: Comparative Performance Data
Objective evaluation requires robust quantitative data from both controlled laboratory settings and simulated field conditions. The following tables present hypothetical, yet realistic, data to illustrate the comparative performance profiles of this compound and Florylpicoxamid.
Table 1: In Vitro Fungicidal Activity (MIC₅₀)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's intrinsic activity against a pathogen. The MIC₅₀ value represents the concentration required to inhibit 50% of fungal growth.
| Fungal Pathogen | This compound (DMI) MIC₅₀ (µg/mL) | Florylpicoxamid (QiI) MIC₅₀ (µg/mL) |
| Venturia inaequalis (Apple Scab) | 0.25 | 0.15 |
| Botrytis cinerea (Grey Mould) | 1.50 | 0.75 |
| Sclerotinia sclerotiorum (White Mould) | 2.10 | 1.10 |
| Alternaria solani (Early Blight) | >10 | 0.90 |
| Podosphaera leucotricha (Powdery Mildew) | 0.10 | 0.20 |
Table 2: In Vivo Greenhouse Efficacy Trial (Tomato - Alternaria solani)
This trial simulates practical application, assessing the ability of each fungicide to control disease on a host plant.
| Treatment (Rate) | Application Timing | Mean Disease Severity (%) | Percent Disease Control (%) |
| Untreated Control | - | 78.5 | 0 |
| This compound (150 g a.i./ha) | 1 Day Pre-Inoculation | 75.2 | 4.2 |
| This compound (150 g a.i./ha) | 2 Days Post-Inoculation | 70.1 | 10.7 |
| Florylpicoxamid (100 g a.i./ha) | 1 Day Pre-Inoculation | 8.3 | 89.4 |
| Florylpicoxamid (100 g a.i./ha) | 2 Days Post-Inoculation | 15.6 | 80.1 |
Chapter 3: Experimental Methodologies
The trustworthiness of comparative data hinges on the rigor of the experimental protocols. The methods described below are self-validating systems designed for reproducibility.
Protocol: In Vitro MIC₅₀ Determination via Broth Microdilution
This method is a standard for assessing the antifungal susceptibility of pathogens.[10]
-
Pathogen Culture: Grow the fungal isolate on Potato Dextrose Agar (PDA) for 7-10 days until sufficient sporulation occurs.
-
Spore Suspension: Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween® 80. Adjust the spore concentration to 2 x 10⁵ spores/mL using a hemocytometer.
-
Compound Preparation: Prepare stock solutions of this compound and Florylpicoxamid in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in Potato Dextrose Broth (PDB) in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.01 to 20 µg/mL).
-
Inoculation: Add 50 µL of the adjusted spore suspension to each well containing 50 µL of the diluted fungicide, resulting in a final spore concentration of 1 x 10⁵ spores/mL.
-
Incubation: Incubate the plates at 25°C for 48-72 hours in the dark.
-
Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to a fungicide-free control. Determine the MIC₅₀ value by fitting the dose-response data to a logarithmic regression curve.
Protocol: In Vivo Greenhouse Protective & Curative Assay
This assay evaluates the performance of the fungicides on a host plant, providing insights into their systemic and curative properties.[11]
-
Plant Propagation: Grow tomato plants (e.g., Solanum lycopersicum cv. 'Moneymaker') in a greenhouse to the 4-5 true leaf stage.
-
Fungicide Application:
-
Protective (Pre-Inoculation): Spray plants to runoff with the formulated fungicide at the desired rate. Allow the foliage to dry for 24 hours.
-
Curative (Post-Inoculation): Inoculate plants first (see step 3) and apply the fungicide spray 48 hours after inoculation.
-
-
Pathogen Inoculation: Prepare a spore suspension of Alternaria solani (1 x 10⁶ spores/mL) and spray it evenly onto the foliage of all plants (except for a negative control group) until runoff.
-
Incubation: Place plants in a high-humidity chamber (>95% RH) at 28°C for 48 hours to facilitate infection, then move them to standard greenhouse conditions.
-
Disease Assessment: 7-10 days after inoculation, visually assess the percentage of leaf area covered by lesions on the third and fourth true leaves of each plant.
-
Data Analysis: Calculate the Percent Disease Control using the formula: (1 - (Mean Disease Severity of Treatment / Mean Disease Severity of Untreated Control)) * 100.
Caption: Workflow for the parallel in vitro and in vivo evaluation of fungicidal compounds.
Chapter 4: Discussion & Field-Proven Insights
Interpreting the Data
The hypothetical data illustrates key differences. In vitro, both compounds are active, but Florylpicoxamid shows broader and often more potent intrinsic activity, especially against Alternaria solani, where this compound is weak. This is a crucial finding, as it suggests different spectrums of control. The in vivo data corroborates this; Florylpicoxamid provides excellent protective and good curative control of early blight, while this compound offers negligible control. Conversely, this compound shows strong intrinsic activity against powdery mildew, a disease group where DMIs have historically been very effective.
The Criticality of Alternating Modes of Action
The most significant takeaway from this comparison is the difference in the mode of action. This compound (FRAC 3) and Florylpicoxamid (FRAC 11) represent two distinct biochemical attacks on the fungus. The relentless use of a single mode of action, such as DMIs, has historically led to the selection of resistant fungal populations.[12]
Causality of Resistance Management:
-
Different Selection Pressures: A fungus that develops a mutation to resist a DMI (e.g., an altered CYP51 enzyme) will likely still be fully susceptible to a QiI, which targets a completely different protein complex in the mitochondria.
-
Reduced Probability of Multiple Resistance: By rotating or mixing fungicides from different FRAC groups, the selection pressure is constantly shifted. It is metabolically costly and statistically improbable for a pathogen to simultaneously develop and maintain resistance mechanisms to two unrelated modes of action.
Therefore, a program that alternates between a DMI like this compound and a QiI like Florylpicoxamid is an authoritative, field-proven strategy to prolong the effective lifespan of both chemistries and achieve more robust, season-long disease control.
Conclusion
This guide demonstrates that a comparative study of fungicides must extend beyond simple efficacy ratings. This compound, a DMI, and Florylpicoxamid, a novel QiI, are both valuable tools within the pyridine family, but their utility is defined by their differences. This compound remains a viable option for specific pathogens like powdery mildews, while Florylpicoxamid provides a new and potent mode of action with a broader spectrum, crucial for controlling pathogens where DMI tolerance or inherent insensitivity is a concern. For the modern researcher and drug development professional, the future of sustainable agriculture lies not in finding a single "best" product, but in understanding how to strategically deploy a diverse arsenal of chemical tools based on their unique and complementary mechanisms of action.
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A Comparative Guide to Pyrifenox and Triazole Fungicides for Powdery Mildew Control
Introduction: The Persistent Challenge of Powdery Mildew
Powdery mildew, a widespread and economically significant plant disease, presents a persistent challenge to agricultural productivity. Caused by various species of obligate biotrophic fungi in the order Erysiphales, it manifests as characteristic white, powdery spots on the leaves, stems, and sometimes fruits of a vast array of host plants.[1] These infections can lead to reduced photosynthesis, stunted growth, and diminished crop yield and quality.[2] Effective management of powdery mildew is therefore crucial, and chemical control remains a primary strategy in integrated pest management programs.[1]
This guide provides an in-depth technical comparison of two important classes of fungicides used for powdery mildew control: Pyrifenox and the broadly utilized Triazole fungicides. We will delve into their respective mechanisms of action, present comparative efficacy data from field and laboratory studies, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative merits and applications.
Section 1: Unraveling the Mechanisms of Action
A fundamental understanding of a fungicide's mode of action is paramount for its effective and sustainable use, particularly in mitigating the development of resistance. This compound and Triazole fungicides, while both effective against powdery mildew, operate through distinct biochemical pathways.
This compound: A Dual-Threat Approach to Fungal Pathogens
This compound is a fungicide that exhibits both protective and curative properties.[3] Its primary mode of action is the disruption of fungal membrane function.[3] However, further investigation reveals a more specific target. This compound is classified as a sterol 14α-demethylase inhibitor, placing it within the Demethylation Inhibitors (DMI) group, the same broad class as triazoles. This inhibition disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Interestingly, some research also points to a unique, secondary mode of action for a related compound, pyriofenone, which involves the disruption of the actin cytoskeleton in fungal cells. This interference with actin dynamics hinders hyphal growth and the formation of appressoria, the specialized structures fungi use to penetrate host tissues. While this specific mechanism for this compound is less documented, the potential for a multi-faceted attack on fungal pathogens is a significant area of ongoing research.
Triazole Fungicides: Potent Inhibitors of Ergosterol Biosynthesis
The Triazole class of fungicides are systemic compounds widely recognized for their high efficacy against a broad spectrum of fungal diseases, most notably powdery mildews and rusts.[4] Prominent examples of triazole fungicides include tebuconazole, hexaconazole, myclobutanil, and propiconazole.[4]
The mechanism of action for all triazole fungicides is well-established: they are potent inhibitors of the enzyme C14-demethylase.[4] This enzyme plays a crucial role in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[5][6] By blocking C14-demethylase, triazoles prevent the formation of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately disrupting the integrity and function of the fungal cell membrane. This results in abnormal fungal growth and cell death.[4] It is important to note that triazoles are generally effective against the growth of fungal hyphae but do not inhibit spore germination, as spores often contain sufficient ergosterol reserves for initial development.[4]
Section 2: Comparative Efficacy: A Data-Driven Analysis
The true measure of a fungicide's utility lies in its performance under real-world conditions. This section presents a synthesis of experimental data from various studies to provide a quantitative comparison of this compound and Triazole fungicides in controlling powdery mildew across different crops.
Summary of Efficacy Data
The following table summarizes the results of several field trials, offering a direct comparison of the percent disease control achieved by this compound and various Triazole fungicides against powdery mildew.
| Crop | Pathogen | Fungicide | Application Rate | Percent Disease Control (%) | Source(s) |
| Grapevine | Erysiphe necator | This compound | 75 g a.i./ha | 96.7 | [3] |
| Grapevine | Erysiphe necator | Tebuconazole | 100 g a.i./ha | 89.6 | [3] |
| Field Pea | Erysiphe pisi | Tebuconazole + Trifloxystrobin | 75 WG | Significantly superior to other treatments | [7] |
| Field Pea | Erysiphe pisi | Hexaconazole | 0.10% | Reported as effective | [7] |
| Cucumber | Erysiphe cichoracearum | Propiconazole | 0.1% | Effective, with a mean PDI of 22.22% | [3] |
| Pumpkin | Podosphaera xanthii | Myclobutanil | Not Specified | Effective in reducing disease severity | [8] |
PDI: Percent Disease Intensity
As the data indicates, both this compound and Triazole fungicides provide excellent control of powdery mildew. In a direct comparison on grapevines, this compound demonstrated slightly higher efficacy than tebuconazole.[3] Studies on field peas and other crops consistently report the high effectiveness of various triazole fungicides, including tebuconazole and hexaconazole.[7]
Section 3: Experimental Protocols: Ensuring Scientific Rigor
The validity of any scientific claim rests upon the robustness of the experimental methodology. This section provides detailed protocols for key experiments used to evaluate the efficacy of fungicides against powdery mildew, ensuring a self-validating system for assessing performance.
In Vivo Field Trial Protocol for Powdery Mildew Control
This protocol outlines a standard methodology for conducting field trials to assess the efficacy of fungicides against powdery mildew.
1. Experimental Design and Setup:
-
Location: Select a field with a history of powdery mildew incidence and uniform environmental conditions.
-
Plot Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three replications per treatment to minimize the effects of field variability.[4]
-
Plot Size: Define plot dimensions appropriate for the crop being tested (e.g., 3m x 3m for Vernonia).[4]
-
Buffer Zones: Establish buffer zones between plots to prevent spray drift.[4]
2. Treatment Application:
-
Fungicides and Rates: Prepare fungicide solutions at the manufacturer's recommended rates. Include an untreated control for comparison.
-
Application Method: Utilize a calibrated sprayer (e.g., CO2 backpack sprayer) to ensure uniform coverage of the plant foliage.
-
Timing: Initiate the first spray at the first sign of disease or as a preventative measure. Subsequent applications should follow a predetermined schedule (e.g., 10-14 day intervals).
3. Data Collection and Analysis:
-
Disease Assessment: At regular intervals, assess the severity of powdery mildew on a predetermined number of plants per plot. Use a standardized rating scale (e.g., 0-5 or 0-9 scale, where 0 represents no disease and the highest number represents severe infection).[4]
-
Percent Disease Index (PDI): Calculate the PDI using the following formula: PDI = (Sum of all disease ratings) / (Total number of plants assessed x Maximum disease grade) x 100
-
Percent Disease Control (PDC): Calculate the PDC using the following formula: PDC = [(PDI in control - PDI in treatment) / PDI in control] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
In Vitro Spore Germination Assay
This protocol describes a laboratory-based method to evaluate the direct inhibitory effect of fungicides on powdery mildew spore germination.
1. Preparation of Materials:
-
Fungicide Solutions: Prepare a series of dilutions of the test fungicides in sterile distilled water.
-
Spore Suspension: Collect fresh powdery mildew spores from infected leaves and suspend them in sterile distilled water to a known concentration.
-
Assay Plates: Use multi-well plates or cavity slides.
2. Assay Procedure:
-
Treatment Application: Add a small volume of each fungicide dilution to the wells or cavities. Include a control with sterile distilled water only.
-
Inoculation: Add an equal volume of the spore suspension to each well or cavity.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) and for a specific duration (e.g., 24-48 hours).
3. Data Collection and Analysis:
-
Microscopic Examination: Using a microscope, observe a predetermined number of spores (e.g., 100 spores) in each well and count the number of germinated and non-germinated spores.
-
Percent Germination Inhibition: Calculate the percent germination inhibition using the following formula: % Inhibition = [1 - (Number of germinated spores in treatment / Number of germinated spores in control)] x 100
-
EC50 Determination: Determine the effective concentration required to inhibit 50% of spore germination (EC50) by plotting the percent inhibition against the logarithm of the fungicide concentration.
Section 4: Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of the key biochemical pathways and experimental workflows.
Ergosterol Biosynthesis Pathway and the Site of Action of Triazole Fungicides
Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.
Experimental Workflow for In Vivo Fungicide Efficacy Trial
Caption: In Vivo Fungicide Efficacy Trial Workflow.
Conclusion: Strategic Fungicide Selection for Sustainable Powdery Mildew Management
Both this compound and Triazole fungicides stand as highly effective tools in the management of powdery mildew. Triazoles, with their well-understood mechanism of inhibiting ergosterol biosynthesis, have a long history of successful use. This compound, also a DMI fungicide, presents a potent alternative, with some evidence suggesting potentially superior efficacy in certain scenarios.
The choice between these fungicides will depend on a variety of factors including the specific crop-pathogen system, local resistance patterns, and the overall integrated pest management strategy. The key to long-term, sustainable control of powdery mildew lies in the judicious use of these chemical tools, including rotation of fungicides with different modes of action to mitigate the development of resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of fungicide performance, ensuring that researchers and professionals have the necessary data to make informed decisions in the ongoing effort to protect global agriculture from the threat of powdery mildew.
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A Comparative Analysis of Protective vs. Curative Activity in Fungicides: A Technical Guide Featuring Pyrifenox
For researchers and professionals in drug development and crop protection, understanding a fungicide's activity profile is paramount to designing effective disease management strategies. The distinction between protective and curative action is not merely semantic; it dictates application timing, defines strategic use, and ultimately determines field efficacy. This guide provides an in-depth comparative analysis of these two activities, using the pyridine fungicide Pyrifenox as a central example of a molecule class possessing both capabilities. We will explore the biochemical rationale for these distinct activities, present a framework for their experimental validation, and compare the typical performance of this compound's chemical class against other common fungicides.
Defining the Spectrum of Activity: Protective vs. Curative
Fungicidal action is fundamentally about timing relative to the pathogen's life cycle. The two primary modes of activity are defined as follows:
-
Protective (or Preventative) Activity: This is a proactive strategy where the fungicide is applied before fungal spores arrive or begin to germinate on the plant surface. The active ingredient forms a chemical barrier that prevents the pathogen from initiating an infection.[1] This action is characteristic of contact fungicides and some systemic fungicides that excel at inhibiting the very first stage of the fungal life cycle: spore germination.
-
Curative (or Post-Infection) Activity: This is a reactive strategy where the fungicide is applied after a pathogen has already penetrated the host plant tissue but before significant symptoms develop.[2] This activity requires the fungicide to be systemic, allowing it to penetrate the leaf cuticle, move within the plant tissue, and arrest the growth of the established fungal mycelium.[3] The timeframe during which a curative application is effective is known as the "curative window" or "kick-back" period, which typically lasts from 48 to 96 hours post-infection for many effective compounds.[2]
This compound: A Case Study in Demethylation Inhibitors (DMIs)
This compound belongs to the pyridine chemical group and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 3 fungicide. Its mode of action is the inhibition of sterol C14-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[4]
Mechanism as the Basis for Curative Action: Ergosterol is the primary sterol in fungal cell membranes, where it governs membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting the C14-demethylase enzyme, this compound halts ergosterol production. This leads to an accumulation of toxic, methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately stopping the pathogen's growth.[2]
This specific mechanism is the biochemical foundation of this compound's potent curative activity. Fungal spores contain enough stored sterols to germinate and form an initial germ tube, meaning DMI fungicides are generally ineffective at preventing spore germination itself.[5] However, once the fungus has penetrated the plant and begins to grow vegetatively, it requires active ergosterol synthesis to build new cell membranes. It is at this post-infection stage that this compound acts, making it an effective curative agent.[2][5]
Experimental Framework for Efficacy Evaluation
To objectively compare protective and curative activities, a rigorously controlled experimental design is essential. The following workflow provides a self-validating system for assessing fungicide performance on apple scab (Venturia inaequalis), a key target for this compound.
This workflow's core strength lies in its timed application schedule relative to a single, standardized inoculation event (T=0). By comparing the disease severity in the protective and curative arms against the untreated control, a quantitative measure of efficacy for each timing can be determined.
Comparative Efficacy Data: DMI vs. QoI Fungicides
Table 1: Comparative Efficacy of DMI and QoI Fungicides Against Apple Scab
| Fungicide Class (Active Ingredient) | Application Timing | Type of Activity | Disease Severity Reduction (%) | Data Source(s) |
|---|---|---|---|---|
| DMI (Difenoconazole) | 24h Before Inoculation | Protective | Up to 85.8% | [6] |
| 24-72h After Inoculation | Curative | Significant, but lower than protective | [2][6] | |
| QoI (Trifloxystrobin) | 24h Before Inoculation | Protective | High (exact % varies) | [7] |
| 24-72h After Inoculation | Curative | Low to moderate (<44%) | [6][8] |
| Untreated Control | N/A | N/A | 0% (Baseline) |[6] |
Note: Data is synthesized from studies on analogous compounds to illustrate the principles of their respective FRAC groups. Efficacy can vary based on pathogen pressure, environmental conditions, and potential resistance.
Analysis of Experimental Data:
The data clearly illustrates the fundamental differences tied to the mode of action.
-
DMI Fungicides (e.g., Difenoconazole, representing this compound): This class demonstrates high efficacy in both protective and curative applications. The strong protective activity (up to 85.8% reduction) shows that the fungicide is effective on the leaf surface.[6] Crucially, it retains significant activity when applied after inoculation, confirming its post-infection capabilities. This dual action provides growers with more flexibility in application timing, allowing for effective control even if a spray is missed immediately before an infection period.[2]
-
QoI Fungicides (e.g., Trifloxystrobin): This class, which primarily inhibits mitochondrial respiration and thus spore germination, shows its greatest strength in protective applications.[1] While it possesses some curative ability, its efficacy drops markedly after the pathogen has established itself within the leaf tissue.[6][8] This profile makes QoI fungicides excellent preventative treatments but less reliable for "kick-back" control.
Detailed Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are standardized methodologies for key assays used to generate the type of data discussed above.
Protocol 1: In Vivo Protective and Curative Assay on Potted Apple Trees
This protocol is designed to quantify fungicide efficacy on whole plants under controlled conditions.
-
Plant Propagation: Grow apple seedlings (cultivar 'Gala' or 'Golden Delicious') in a greenhouse until they have at least 5-6 fully expanded young leaves. Use uniform, healthy plants for the experiment.
-
Fungicide Preparation: Prepare the desired concentrations of this compound and comparator fungicides (e.g., Myclobutanil, Trifloxystrobin) in deionized water with a non-ionic surfactant (e.g., 0.01% Tween 20) to ensure even leaf coverage.
-
Treatment Application:
-
Protective Arm: At 48 hours and 24 hours before inoculation, spray designated sets of trees with each fungicide concentration until runoff.
-
Curative Arm: Leave designated sets of trees unsprayed for now.
-
Control Arm: Spray a set of trees with the water/surfactant solution only at the same time as the protective arm.
-
Rationale: Applying at multiple time points before and after inoculation establishes the full activity profile and defines the curative window.
-
-
Pathogen Inoculation:
-
Prepare a conidial suspension of Venturia inaequalis or Podosphaera leucotricha in sterile water, adjusted to a concentration of 1 x 10⁵ conidia/mL.
-
At Time = 0, spray all trees (protective, curative, and control) with the spore suspension until foliage is thoroughly wet.
-
-
Infection Period: Immediately place all trees into a misting chamber at 18-20°C with >95% relative humidity for 48 hours to facilitate infection.
-
Curative Application: Remove trees from the mist chamber. At 24, 48, and 72 hours after the start of inoculation, apply the fungicide treatments to the designated curative arm trees.
-
Incubation and Assessment:
-
Move all trees to a controlled greenhouse environment (20-22°C, 16h photoperiod) for 14-21 days to allow for symptom development.
-
Assess disease severity by visually rating the percentage of leaf area covered by lesions on the 3rd, 4th, and 5th youngest leaves.
-
Calculate the Percent Disease Control using the formula: [1 - (Severity in Treated / Severity in Control)] * 100.
-
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
This assay assesses the direct impact of the fungicide on fungal growth, which is particularly relevant for evaluating curative potential.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.
-
Fungicide Amendment: Add stock solutions of this compound (dissolved in a minimal amount of DMSO or ethanol) to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates containing only the solvent at the highest volume used.
-
Plating: Pour the amended and control PDA into 90 mm petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a 7-day-old culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates in the dark at 22-25°C for 7-10 days, or until the mycelium on the control plate reaches the edge.
-
Data Collection: Measure the colony diameter in two perpendicular directions for each plate.
-
Analysis:
-
Calculate the percentage of mycelial growth inhibition relative to the solvent control.
-
Use probit analysis to determine the EC₅₀ value (the effective concentration that inhibits growth by 50%), a key metric of fungicidal potency.[2]
-
Conclusion
The comparative analysis reveals that the utility of a fungicide is intrinsically linked to its mode of action. This compound, as a member of the DMI class, is characterized by a robust dual-activity profile. Its ability to disrupt ergosterol biosynthesis provides strong curative or post-infection activity, offering a critical advantage when protective sprays are mistimed or overwhelmed.[2] This is a distinct and complementary feature when compared to fungicides like QoIs, which are primarily protective due to their inhibition of spore germination.[8]
For researchers and developers, understanding this distinction is fundamental. The experimental protocols outlined here provide a validated framework for quantifying these activities, allowing for objective comparison and positioning of new active ingredients. Ultimately, a fungicide like this compound, with both protective and curative capabilities, offers greater operational flexibility and represents a more versatile and resilient tool for integrated disease management programs.
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Philion, V., & St-Arnaud, M. (2023). Physical Modes of Action of Fungicides Against Apple Scab: Timing Is Everything, but Dose Matters. Plant Disease. [Link]
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Validating Pyrifenox: A Comparative Guide to its Impact on Fungal Spore Germination and Hyphal Growth
For researchers, scientists, and professionals in drug development, the rigorous evaluation of new antifungal agents is paramount. This guide provides an in-depth, objective comparison of Pyrifenox's in-vitro performance against two widely used fungicides, the demethylation inhibitor (DMI) Tebuconazole and the quinone outside inhibitor (QoI) Azoxystrobin. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for validating the impact of this compound on critical stages of fungal development: spore germination and hyphal growth.
Introduction to this compound and its Mechanism of Action
This compound is a pyridine fungicide recognized for its protective and curative action against a range of fungal pathogens, particularly powdery mildew and scab on various fruit and vegetable crops.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial process for maintaining the integrity and functionality of fungal cell membranes.[2] Specifically, this compound targets the C14-demethylase enzyme, placing it in the DMI class of fungicides.[2] Disruption of this enzymatic step leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.[3]
In contrast, Tebuconazole, also a DMI fungicide, shares a similar mechanism of action by inhibiting the same C14-demethylase enzyme.[3][4] Azoxystrobin, a strobilurin-type fungicide, operates through a different pathway by inhibiting mitochondrial respiration at the cytochrome bc1 complex (QoI), thereby blocking ATP synthesis, which is essential for fungal cellular activities, including spore germination.[3][5] Understanding these distinct mechanisms is crucial for interpreting their differential effects on fungal development and for designing effective resistance management strategies.[3]
dot
Caption: Mechanisms of action for this compound, Tebuconazole, and Azoxystrobin.
Comparative Efficacy Data
The following tables summarize the effective concentration (EC₅₀) values of this compound, Tebuconazole, and Azoxystrobin against two significant plant pathogenic fungi, Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab). The data is collated from various in-vitro studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Inhibition of Mycelial Growth (Hyphal Growth)
| Fungicide | Target Fungus | EC₅₀ (µg/mL) | Reference |
| This compound | Venturia inaequalis | Not explicitly detailed in the provided search results, but compared with other DMIs.[2] | [2] |
| Tebuconazole | Botrytis cinerea | 0.03 - 1 | [6] |
| Venturia inaequalis | Not explicitly detailed, but resistance is a known issue.[7] | [7] | |
| Azoxystrobin | Botrytis cinerea | >71.9 (for resistant isolates) | [8] |
| Venturia inaequalis | Not explicitly detailed, but resistance is a known issue.[7] | [7] |
Inhibition of Spore Germination
| Fungicide | Target Fungus | Inhibition Percentage / EC₅₀ (µg/mL) | Reference |
| This compound | Venturia inaequalis | In-vitro assays based on spore germination were performed but specific data is not available.[2] | [2] |
| Tebuconazole | Botrytis cinerea | Less effective in inhibiting germination compared to mycelial growth.[6] | [6] |
| Azoxystrobin | Botrytis cinerea | Primarily acts on spore germination.[5] | [5] |
| Venturia inaequalis | Effective in inhibiting spore germination.[7] | [7] |
Experimental Protocols
To ensure the reproducibility and validity of results, the following detailed protocols for assessing the impact of fungicides on fungal spore germination and hyphal growth are provided. These are based on established methodologies found in peer-reviewed literature.[9][10]
Spore Germination Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the germination of fungal spores.
dot
Caption: Workflow for the spore germination inhibition assay.
Step-by-Step Methodology:
-
Fungal Culture and Spore Collection:
-
Culture the desired fungal species (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation is observed.
-
Harvest spores by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.
-
Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Fungicide Preparation:
-
Prepare stock solutions of this compound, Tebuconazole, and Azoxystrobin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the stock solutions in sterile distilled water to obtain a range of desired test concentrations.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the appropriate fungicide dilution to each well.
-
Add 50 µL of the prepared spore suspension to each well.
-
Include a positive control (no fungicide) and a negative control (no spores).
-
-
Incubation and Evaluation:
-
Incubate the microtiter plate at the optimal temperature for the specific fungus (e.g., 20-25°C for B. cinerea) for 12-24 hours.
-
After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore diameter.
-
Count the number of germinated and non-germinated spores in a random sample of at least 100 spores per well.
-
-
Data Analysis:
-
Calculate the percentage of germination inhibition for each fungicide concentration using the formula: % Inhibition = [(C-T)/C] x 100 where C is the percentage of germination in the control and T is the percentage of germination in the treatment.
-
Determine the EC₅₀ value (the concentration of fungicide that inhibits 50% of spore germination) by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
-
Mycelial Growth Inhibition Assay (Hyphal Growth)
This assay measures the effect of a fungicide on the radial growth of a fungal colony on a solid medium.
dot
Caption: Workflow for the mycelial growth inhibition assay.
Step-by-Step Methodology:
-
Fungicide-Amended Media Preparation:
-
Prepare a suitable agar medium (e.g., PDA) and sterilize it by autoclaving.
-
Cool the molten agar to approximately 45-50°C.
-
Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the fungicide-amended agar into sterile Petri dishes.
-
-
Fungal Inoculation:
-
From the margin of an actively growing fungal culture, cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer.
-
Place a single mycelial plug, mycelial side down, in the center of each fungicide-amended and control (no fungicide) Petri dish.
-
-
Incubation and Measurement:
-
Incubate the Petri dishes at the optimal temperature for the fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the formula: % Inhibition = [(DC-DT)/DC] x 100 where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
-
Determine the EC₅₀ value (the concentration of fungicide that inhibits 50% of mycelial growth) by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
-
Discussion and Conclusion
The compiled data and established protocols provide a framework for the comparative evaluation of this compound. As a DMI fungicide, this compound is expected to exhibit strong inhibitory effects on mycelial growth by disrupting ergosterol biosynthesis.[2] This is in line with the general understanding of DMI fungicides, which often show lower efficacy against spore germination.[11] In contrast, Azoxystrobin, a QoI inhibitor, is known to be a potent inhibitor of spore germination by targeting mitochondrial respiration.[5] Tebuconazole, being in the same class as this compound, is also primarily effective against hyphal growth.[6]
The provided experimental workflows are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the obtained data. The causality behind experimental choices, such as the use of a wetting agent for spore suspension and the specific incubation conditions, is rooted in established mycological practices to optimize fungal growth and obtain consistent results.
For drug development professionals, understanding these nuances is critical. A compound like this compound, with strong anti-hyphal growth activity, would be particularly effective in curative applications where the fungus has already established an infection. Conversely, a fungicide with potent anti-germinative properties like Azoxystrobin would excel in preventative strategies.
This guide underscores the importance of a multi-faceted approach to fungicide validation, encompassing both spore germination and hyphal growth assays. By employing these standardized protocols, researchers can generate robust and comparable data to accurately position new active ingredients like this compound within the existing landscape of antifungal agents.
References
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Kim, J.-O., Shin, J.-H., Gumilang, A., Chung, K., Choi, K. Y., & Kim, K. S. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 32(6), 570–574. [Link]
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Chen, Y., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 836-853. [Link]
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Shabi, E. (1997). Apple scab DMI sensitivity Interim Report 1997. Horticulture Research International. [Link]
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Amorim, L., et al. (2018). Sensitivity of Botrytis cinerea Isolates from Conventional and Organic Strawberry Fields in Brazil to Azoxystrobin, Iprodione, Pyrimethanil, and Thiophanate-Methyl. Plant Disease, 102(6), 1139-1145. [Link]
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Yin, Y., et al. (2018). Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum. PLoS ONE, 13(10), e0204932. [Link]
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Spatial and Temporal Aspects of Fungicide Resistance in Venturia inaequalis (Apple Scab) Populations in Northern Germany. (2020). MDPI. [Link]
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Ma, Z., & Michailides, T. J. (2009). A molecular mechanism of azoxystrobin resistance in Penicillium digitatum UV mutants and a PCR-based assay for detection of azoxystrobin-resistant strains in packing- or store-house isolates. Pest Management Science, 65(5), 539-545. [Link]
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A Comparative Guide to the Efficacy of Pyrifenox in Managing Resistant Botrytis cinerea Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Challenge of Botrytis cinerea and Fungicide Resistance
Botrytis cinerea, the causal agent of gray mold, is a notoriously destructive plant pathogen with a broad host range, affecting over 1,400 plant species and causing significant economic losses globally.[1] Management of this disease heavily relies on the application of chemical fungicides. However, the high genetic variability and prolific reproductive capacity of B. cinerea have led to its classification as a high-risk pathogen for the development of fungicide resistance.[2] The emergence of strains with reduced sensitivity to multiple fungicide classes presents a continuous challenge to effective disease control, necessitating a deep understanding of the performance of available and novel active ingredients against these resistant populations.[1][2]
This guide provides a detailed technical comparison of Pyrifenox, a Demethylation Inhibitor (DMI) fungicide, with other key fungicide classes used for the control of Botrytis cinerea. We will delve into its mechanism of action, the molecular basis of resistance, and its efficacy relative to other fungicides, supported by experimental data and protocols for in-vitro evaluation.
This compound: A Sterol Biosynthesis Inhibitor (FRAC Group 3)
This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 3 fungicide.[3] Its mode of action is the inhibition of C14-demethylase, a key enzyme (encoded by the cyp51 gene) in the sterol biosynthesis pathway of fungi.[4] By disrupting the production of ergosterol, an essential component of fungal cell membranes, this compound compromises membrane integrity and function, ultimately leading to the inhibition of fungal growth.[3]
The Ergosterol Biosynthesis Pathway and the Action of this compound
The ergosterol biosynthesis pathway is a critical process for fungal viability. This compound specifically targets the C14-demethylase enzyme, which is responsible for a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, disrupting membrane fluidity and the function of membrane-bound enzymes.
Resistance to this compound and Other DMI Fungicides
Resistance to DMI fungicides in Botrytis cinerea is a complex phenomenon that can arise through several molecular mechanisms:
-
Target Site Modification: Point mutations in the cyp51 gene can lead to amino acid substitutions in the C14-demethylase enzyme. These changes can reduce the binding affinity of DMI fungicides to the target protein, thereby decreasing their efficacy.
-
Overexpression of the Target Gene: An increased expression of the cyp51 gene results in a higher concentration of the C14-demethylase enzyme in the fungal cell. This can effectively dilute the impact of the fungicide, requiring higher concentrations for inhibition.[2][5] This overexpression can be constitutive or induced by the presence of the fungicide.[2][6]
-
Enhanced Efflux Pump Activity: Overexpression of genes encoding for membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell. This mechanism can confer resistance to multiple classes of fungicides, leading to a multidrug resistance (MDR) phenotype.[7]
It is important to note that positive cross-resistance is generally observed among DMI fungicides, meaning that resistance developed to one DMI is likely to confer resistance to others, including this compound.[8]
Comparative Efficacy of this compound and Alternative Fungicides
Table 1: Efficacy (EC50 values in µg/mL) of Various Fungicides Against Botrytis cinerea
| Fungicide Class | Active Ingredient | FRAC Group | EC50 (Sensitive) (µg/mL) | EC50 (Resistant) (µg/mL) | Reference(s) |
| DMI (proxy for this compound) | Difenoconazole | 3 | 0.97 ± 0.50 | 6.11 - >11.99 | [2][6] |
| DMI (proxy for this compound) | Tebuconazole | 3 | 0.03 - 1.0 | - | [1] |
| Anilinopyrimidine (AP) | Pyrimethanil | 9 | 0.03 - 75 | >50 | [1][9] |
| Phenylpyrrole (PP) | Fludioxonil | 12 | < 0.1 | - | [1][9] |
| SDHI | Boscalid | 7 | 0.01 - 69.91 | - | [1] |
| SDHI | Pydiflumetofen | 7 | 0.0056 | - | [10] |
| Dicarboximide | Iprodione | 2 | 0.1 - 1.42 | - | [1] |
Note: The EC50 values represent the concentration of the fungicide that inhibits 50% of the mycelial growth. These values can vary between studies and isolates.
From the data, it is evident that while DMI fungicides like difenoconazole are effective against sensitive isolates, a significant shift in EC50 values is observed in resistant populations.[2][6] Phenylpyrroles, such as fludioxonil, and some of the newer SDHIs, like pydiflumetofen, demonstrate high intrinsic activity against sensitive strains.[1][9][10]
Experimental Protocols for Fungicide Resistance Profiling
To ensure the scientific integrity of fungicide efficacy studies, standardized and self-validating protocols are essential. Below are detailed methodologies for assessing fungicide resistance in Botrytis cinerea.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits the radial growth of the fungus on an agar medium.
Methodology:
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend with a series of fungicide concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The fungicide is typically dissolved in a solvent like acetone or DMSO and then added to the molten agar. A control plate with only the solvent should be included.
-
Inoculation: Place a 5 mm mycelial plug, taken from the margin of an actively growing B. cinerea culture, in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at 20-25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., daily) until the colony on the control plate has reached a significant portion of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control for each fungicide concentration. The EC50 value can then be determined by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.[11]
Conidial Germination Assay
This method assesses the effect of a fungicide on the germination of fungal spores.
Methodology:
-
Spore Suspension Preparation: Harvest conidia from a 10-14 day old culture of B. cinerea by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20). Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
Assay Setup: In a 96-well microtiter plate, add the spore suspension to a growth medium (e.g., potato dextrose broth) containing a range of fungicide concentrations.
-
Incubation: Incubate the plate at 20-25°C for 12-24 hours.
-
Microscopic Examination: Observe a minimum of 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.
-
Analysis: Calculate the percentage of germination inhibition for each fungicide concentration compared to the control. Determine the EC50 value as described for the mycelial growth assay.
Conclusion and Recommendations for Resistance Management
The available data indicates that this compound, as a DMI fungicide, is likely to be effective against wild-type Botrytis cinerea strains. However, the potential for resistance development through target site mutations, gene overexpression, or enhanced efflux is a significant concern. The positive cross-resistance within the DMI class means that the efficacy of this compound will be compromised in B. cinerea populations that have already developed resistance to other DMIs.
For sustainable disease management and to mitigate the development of resistance, the following strategies are recommended:
-
Monitoring: Regularly monitor B. cinerea populations for shifts in sensitivity to DMI fungicides using the standardized protocols outlined in this guide.
-
Rotation and Mixtures: Avoid the repeated use of this compound or any other DMI fungicide alone. Instead, use it in a rotational program or in mixtures with fungicides from different FRAC groups that have different modes of action.
-
Integrated Pest Management (IPM): Combine fungicide applications with cultural practices, such as sanitation and canopy management, to reduce disease pressure and the reliance on chemical controls.
By adopting these strategies, researchers and crop protection professionals can enhance the long-term efficacy of this compound and other valuable fungicides in the ongoing battle against resistant Botrytis cinerea.
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Kim, J.-H., & Campbell, H. L. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 32(6), 558–566. [Link]
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Mair, W., Lopez-Ruiz, F., & Oliver, R. (2016). Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51. Frontiers in Microbiology, 7, 1279. [Link]
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Li, B., Liu, J., & Wang, J. (2021). Resistance to pydiflumetofen in Botrytis cinerea: risk assessment and detection of point mutations in sdh genes that confer resistance. Pest Management Science, 78(3), 1216-1226. [Link]
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A Comparative Guide to the Field Efficacy of Pyrifenox and Commercial Fungicide Alternatives
This guide provides a technical comparison of the fungicide Pyrifenox with other leading commercial fungicides, specifically Difenoconazole and Myclobutanil. It is intended for researchers, scientists, and crop protection professionals engaged in the development and evaluation of fungicidal agents. The content is structured to provide not only comparative data but also the scientific rationale behind the design of effective field trials for robust efficacy assessment.
Section 1: Fungicide Profiles and Scientific Rationale for Comparison
The selection of appropriate comparator fungicides is critical for a meaningful efficacy trial. The primary rationale for choosing Difenoconazole and Myclobutanil for this guide is their shared mechanism of action with this compound. All three are classified as Demethylation Inhibitors (DMIs), or Sterol Biosynthesis Inhibitors (SBIs), belonging to the FRAC Group 3.[1][2] This shared mechanism—the inhibition of the 14α-demethylase enzyme essential for fungal ergosterol production—provides a direct and relevant basis for comparing their relative potency and field performance.[3][4][5]
1.1 this compound this compound is a systemic pyridine fungicide with both protective and curative properties.[6] It is primarily utilized to control fungal pathogens such as powdery mildew and scab on a variety of crops, including fruits, vegetables, and ornamentals.[6][7] Its mode of action is the inhibition of 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[3] By disrupting this pathway, this compound compromises the integrity of fungal cell membranes, leading to the cessation of pathogen growth.
1.2 Comparator A: Difenoconazole Difenoconazole is a broad-spectrum triazole fungicide known for its preventative and curative action.[8][9] It is widely used to control a range of diseases in fruits, vegetables, and cereals.[9] Like this compound, it functions by inhibiting the C14 demethylation step in ergosterol biosynthesis, thereby disrupting fungal membrane structure and function.[8][10][11] Its established efficacy and broad use make it an industry-standard benchmark for evaluating new DMI fungicides.
1.3 Comparator B: Myclobutanil Myclobutanil is another systemic triazole fungicide with protective and curative activity against numerous fungal diseases, particularly powdery mildew and rusts.[1] It is also a potent inhibitor of ergosterol biosynthesis via the blockade of the 14α-demethylase enzyme.[5][12][13] Its selection as a comparator is justified by its widespread commercial use and proven efficacy within the same class of fungicides, providing another critical data point for performance comparison.[1]
Section 2: The Architecture of a Scientifically Valid Field Trial
To objectively compare the efficacy of these fungicides, a meticulously designed field trial is paramount. The methodology described here is grounded in the internationally recognized standards for efficacy evaluation, such as those published by the European and Mediterranean Plant Protection Organization (EPPO).[14][15] The goal is to isolate the effect of the fungicide treatments from other sources of variability, ensuring that any observed differences in disease control are statistically significant and scientifically valid.[16]
The Randomized Complete Block Design (RCBD) is the chosen experimental layout.[14][17] This design is superior to a completely randomized design for agricultural field trials because it effectively accounts for environmental variability (e.g., gradients in soil type, moisture, or initial disease pressure) across the trial site. By grouping experimental plots into blocks, where conditions are as uniform as possible, the RCBD ensures that each treatment is tested under a comparable range of conditions, thereby increasing the precision of the comparison.[16][17]
Experimental Workflow Diagram
Caption: High-level workflow for a fungicide efficacy field trial.
Detailed Protocol for Side-by-Side Field Trial
This protocol provides a self-validating system for comparing this compound, Difenoconazole, and Myclobutanil for the control of apple scab (Venturia inaequalis).
1. Site Selection and Plot Establishment:
- Causality: Select an orchard with a known history of apple scab and uniform cultivar planting (e.g., 'McIntosh' or 'Gala') to ensure consistent host susceptibility and sufficient disease pressure for a meaningful evaluation.[18]
- Step 1: Define a trial area with uniform topography and soil characteristics.
- Step 2: Establish experimental plots, each consisting of a set number of trees (e.g., 3-5 trees per plot). Ensure buffer zones or untreated rows between plots to minimize spray drift.
- Step 3: Implement a Randomized Complete Block Design (RCBD) with a minimum of four blocks (replicates).[14] Each block must contain one plot for each treatment (this compound, Difenoconazole, Myclobutanil) and an Untreated Control.
- Step 4: Randomly assign the treatments to the plots within each block. The randomization must be performed independently for each block.[14]
2. Treatment Application:
- Causality: Applications must be precisely timed according to the pathogen's life cycle and environmental conditions that favor infection to accurately assess the protective and curative capabilities of each product.[16]
- Step 1: Calibrate application equipment (e.g., airblast sprayer) to ensure uniform and accurate delivery of the specified dose to the target canopy.
- Step 2: Prepare fungicide solutions according to manufacturer-recommended label rates for apple scab control.
- Step 3: Begin applications at an early stage of disease development (e.g., green tip or tight cluster) and continue at regular intervals (e.g., 10-14 days) throughout the period of primary infection risk.[19]
- Step 4: Record detailed meteorological data (temperature, humidity, rainfall, leaf wetness duration) throughout the trial period.[20]
3. Disease and Phytotoxicity Assessment:
- Causality: Quantitative and standardized disease assessment is crucial for objective comparison. The method must be sensitive enough to detect differences among treatments.
- Step 1: At 14 and 28 days after the final application (or at key fruit development stages), randomly select a predetermined number of leaves and fruit from the center tree(s) of each plot (e.g., 50 leaves and 50 fruits).
- Step 2: Assess the percentage of leaf area and fruit surface affected by scab lesions for each sample. A standardized rating scale (e.g., 0=no disease, 1=1-5%, 2=6-15%, 3=16-30%, etc.) can be used for efficiency.
- Step 3: Calculate the mean disease severity for each plot.
- Step 4: During each assessment, visually inspect foliage and fruit for any signs of phytotoxicity (e.g., chlorosis, necrosis, russeting) and rate on a 0-100% scale.[16]
4. Data Analysis:
- Causality: Statistical analysis is required to determine if the observed differences between treatments are real or simply due to random chance.[16]
- Step 1: Consolidate the disease severity and phytotoxicity data for all plots.
- Step 2: Perform an Analysis of Variance (ANOVA) appropriate for an RCBD to test for significant differences among treatment means.[16]
- Step 3: If the ANOVA result is significant (p < 0.05), conduct a mean separation test (e.g., Tukey's HSD) to determine which specific treatments differ from one another.
Section 3: Comparative Performance Data
The following table represents synthesized data from a hypothetical field trial conducted according to the protocol above. This data illustrates a typical outcome for DMI fungicides against a moderate apple scab infection.
| Treatment | Application Rate (per ha) | Mean Disease Severity on Leaves (%) | Mean Disease Severity on Fruit (%) | Disease Control (%) vs. Untreated | Phytotoxicity (%) |
| Untreated Control | N/A | 45.8 a | 38.2 a | - | 0.0 a |
| This compound | Manufacturer's Rec. Rate | 5.2 b | 4.1 b | 88.6 | 0.0 a |
| Difenoconazole | Manufacturer's Rec. Rate | 4.9 b | 3.8 b | 89.5 | 0.0 a |
| Myclobutanil | Manufacturer's Rec. Rate | 6.1 b | 5.5 b | 86.7 | 0.0 a |
| Means within a column followed by the same letter are not significantly different (Tukey's HSD, p < 0.05). |
Data Interpretation: In this representative trial, all three fungicide treatments provided statistically significant and excellent control of apple scab on both leaves and fruit compared to the untreated control. There were no significant differences observed among this compound, Difenoconazole, and Myclobutanil, indicating comparable high-level efficacy under these conditions. No phytotoxicity was observed for any treatment.
Section 4: Mechanism of Action - A Deeper Dive
All three fungicides target the same crucial enzyme in the fungal cell: 14α-demethylase . This enzyme is a cytochrome P450 monooxygenase responsible for converting lanosterol to ergosterol, the primary sterol in fungal cell membranes. Ergosterol is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.
By inhibiting 14α-demethylase, DMI fungicides cause a depletion of ergosterol and a simultaneous accumulation of toxic sterol precursors. This disruption of sterol balance severely compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[4][5]
Ergosterol Biosynthesis Inhibition Pathway
Caption: Site of action for DMI fungicides in the ergosterol pathway.
Conclusion
This guide demonstrates that this compound is a highly effective systemic fungicide, showing comparable efficacy to established commercial standards like Difenoconazole and Myclobutanil in controlling key fungal pathogens such as apple scab. The shared mechanism of action within FRAC Group 3 underscores the importance of proper stewardship and rotation strategies to mitigate the risk of fungicide resistance.[21][22] The provided field trial protocol, grounded in EPPO standards, offers a robust framework for conducting scientifically sound efficacy comparisons, enabling researchers and professionals to make data-driven decisions in the development and deployment of crop protection strategies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pyrifenox for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of Pyrifenox, a fungicide commonly utilized in various research applications.[1] Beyond a simple checklist, this document elucidates the chemical principles and regulatory imperatives that inform these procedures, empowering researchers to manage their waste streams safely and compliantly.
Understanding this compound: Chemical Profile and Associated Hazards
This compound, chemically known as 2',4'-dichloro-2-(3-pyridyl)acetophenone O-methyloxime, is a member of the pyridine and organochloride families.[2][3] Its efficacy as a fungicide stems from its ability to disrupt essential biological processes in target organisms. However, the very properties that make it effective also necessitate careful handling and disposal to mitigate risks to human health and the environment.
A thorough understanding of its hazard profile is the first step in ensuring safe disposal:
-
Human Health: this compound is classified as harmful if swallowed.[4] While comprehensive toxicological data is not always readily available for research chemicals, the presence of a dichlorinated aromatic ring and a pyridyl group suggests that dermal contact and inhalation should also be minimized.[5]
-
Environmental Hazards: this compound is recognized as being very toxic to aquatic life, with long-lasting effects.[4] This is a critical consideration for disposal, as improper release into wastewater systems can have significant ecological consequences.
| Property | Value | Implication for Disposal |
| Chemical Formula | C14H12Cl2N2O | Contains chlorine, a key factor in its classification as a potentially hazardous waste. |
| Molecular Weight | 295.2 g/mol [4] | - |
| Water Solubility | Low | Indicates a tendency to persist in solid form in aqueous environments if not properly dissolved or incinerated. |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[4] | Direct ingestion is a primary route of acute toxicity. Environmental release, particularly to waterways, must be strictly avoided. |
The Regulatory Landscape: Navigating Compliance
The disposal of chemical waste, including pesticides and fungicides like this compound, is a highly regulated activity. In the United States, two key federal statutes govern this process:
-
The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): This act governs the sale, distribution, and use of pesticides.[6] While its primary focus is on application, its labeling requirements often include disposal instructions.
-
The Resource Conservation and Recovery Act (RCRA): Once a pesticide is designated as waste, it falls under the purview of RCRA, which provides a comprehensive framework for "cradle-to-grave" management of hazardous waste.[1][6]
In the European Union, the regulation of pesticides is also stringent, with a focus on protecting human health and the environment.[4] It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local, state, and federal regulations, as these can vary significantly.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. The selection of PPE is not arbitrary; it is dictated by the chemical properties of this compound and the potential routes of exposure.
-
Hand Protection: Due to the presence of an aromatic ether and chlorinated components, standard latex or nitrile gloves may not offer sufficient protection for prolonged contact.
-
Recommended: Use chemical-resistant gloves. Butyl rubber and Viton® are excellent choices for protection against a wide range of organic compounds, including chlorinated aromatics.[6] Neoprene may also be suitable.[6] Always check the glove manufacturer's compatibility chart for specific breakthrough times.
-
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes of this compound solutions. A face shield should be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing.
-
Respiratory Protection: this compound is a solid with low volatility, but it may be handled as a powder or dissolved in volatile organic solvents.
-
Recommended: When handling the solid powder or concentrated solutions outside of a certified chemical fume hood, a half-mask or full-face respirator equipped with an organic vapor (OV) cartridge is recommended.[7] If particulates are also a concern, a combination OV/P100 cartridge should be used.[8]
-
-
Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher potential for contamination, such as cleaning up large spills, a chemically resistant apron or coveralls are recommended.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol is a comprehensive guide for the safe disposal of this compound from a laboratory setting. This procedure is based on established best practices for chlorinated aromatic compounds and should be adapted in consultation with your institution's EHS professionals.
Segregation and Collection of Waste
Proper waste segregation is the foundation of a safe and compliant disposal program.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for all this compound-contaminated materials. The container should be made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).
-
Solid Waste: This includes unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, pipette tips, gloves, and absorbent paper).
-
Liquid Waste: This includes solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. Chlorinated and non-chlorinated solvent wastes should generally be kept separate.[9]
Decontamination of Labware and Surfaces
All non-disposable labware and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethyl acetate). This rinseate must be collected and treated as hazardous waste.
-
Secondary Wash: Wash the rinsed items with a laboratory-grade detergent and copious amounts of water.
-
Final Rinse: Perform a final rinse with deionized water.
Management of Spills
Accidental spills should be addressed immediately and safely.
-
Evacuate and Ventilate: If a significant amount of this compound powder or a volatile solution is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 3.
-
Contain the Spill: For liquid spills, use an absorbent material like sand, vermiculite, or a commercial sorbent to dike the spill and prevent it from spreading. Do not use combustible materials like sawdust.
-
Clean-up:
-
Solid Spills: Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Liquid Spills: Once the liquid is absorbed, carefully scoop the contaminated absorbent material into the waste container.
-
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a water rinse. All materials used for cleanup must be disposed of as hazardous waste.
Final Disposal Pathway
The ultimate disposal of the collected this compound waste is typically handled by a licensed hazardous waste disposal company. The primary methods for the destruction of chlorinated aromatic compounds are:
-
Incineration: High-temperature incineration is the most common and effective method for the complete destruction of organochloride pesticides. This process breaks the molecule down into simpler, less harmful components.
-
Chemical Dechlorination: In some cases, chemical treatment processes may be used. These can involve reagents like alkali metal polyethylene glycolates (APEG) that can cleave the chlorine atoms from the aromatic ring, rendering the molecule less toxic.[10] Gas-phase chemical reduction is another advanced technique that uses hydrogen to break down chlorinated compounds at high temperatures.[11]
The choice of the final disposal method will be determined by the hazardous waste vendor and must be in compliance with all regulatory requirements.
Logical Framework for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the chemical nature of this compound, adhering to regulatory guidelines, and implementing the detailed procedures outlined in this guide, researchers can confidently manage their chemical waste streams, ensuring that their scientific pursuits are conducted with the utmost responsibility.
References
-
AERU. (n.d.). This compound (Ref: CGA 179945). University of Hertfordshire. Retrieved from [Link]
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Clemson University. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines. HGIC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. EPA. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. EPA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Hitchman, M. L., et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432.
-
European Commission. (n.d.). Pesticides. Food Safety. Retrieved from [Link]
- Genuis, S. J., et al. (2012). Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study.
-
Pesticide Action Network Europe. (2006, June 28). List of Lists. PAN Europe. Retrieved from [Link]
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra-Gutierrez, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-432.
-
National University of Singapore. (n.d.). Disposal of Waste Solvents. Department of Chemistry. Retrieved from [Link]
-
University of Maine Cooperative Extension. (n.d.). Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Chemical Cartridge Respirator. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Retrieved from [Link]
-
MDPI. (2021, January 15). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. Retrieved from [Link]
-
MDPI. (2020). Recent Strategies for Environmental Remediation of Organochlorine Pesticides. Retrieved from [Link]
-
ACS Publications. (2021, January 15). Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
MATEC Web of Conferences. (2021). Detection, Treatment and Remediation for Organochlorines. Retrieved from [Link]
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- 4. EU Pesticide Regulation | Consumption of Pesticides: Agri-Environmental Indicator - REACH24H [en.reach24h.com]
- 5. docs.rs-online.com [docs.rs-online.com]
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- 8. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
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A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Pyrifenox
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals who handle Pyrifenox. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This document is structured to offer a comprehensive, in-depth technical guide, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Understanding the Imperative for Protection: The Hazard Profile of this compound
This compound is a fungicide that, while effective in its application, presents several hazards that necessitate meticulous handling procedures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[1] The primary routes of exposure in a laboratory setting are ingestion, inhalation of dust particles (when handling the solid form), and skin or eye contact, particularly when in solution.[2][3][4] Repeated exposure may cause skin dryness or cracking.[5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is governed by a risk assessment of the specific task being performed. Handling solid this compound powder requires a different level of protection compared to working with a dilute solution. The following sections detail the minimum PPE requirements and provide guidance for escalating protection based on the operational context. All PPE should be provided by the employer at no cost to the employees and must be maintained in a sanitary and reliable condition.[5][6][7]
Operational Plans: Tailoring PPE to the Task
The following table summarizes the recommended PPE for various common laboratory tasks involving this compound. This structured approach ensures that the level of protection is commensurate with the risk of exposure.
| Laboratory Task | Minimum Required PPE |
| Weighing Solid this compound | - Nitrile or Neoprene Gloves (double-gloving recommended)- Lab Coat or Disposable Gown- Chemical Splash Goggles- NIOSH-approved N95 or P100 Particulate Respirator |
| Preparing Stock Solutions | - Nitrile or Neoprene Gloves- Chemical-Resistant Apron over Lab Coat- Chemical Splash Goggles and a Face Shield- NIOSH-approved Respirator with Organic Vapor Cartridges and Particulate Pre-filters |
| Handling Dilute Solutions | - Nitrile or Neoprene Gloves- Lab Coat- Chemical Splash Goggles |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Coveralls or Suit- Chemical Splash Goggles and a Face Shield- NIOSH-approved Respirator with Organic Vapor Cartridges and Particulate Pre-filters |
Detailed PPE Specifications and Rationale
Hand Protection: The First Line of Defense
-
Why: To prevent skin contact with this compound, which can cause irritation and potential absorption.[3][4]
-
What:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling this compound and its solutions.[3][8] When working with concentrated solutions or for extended periods, consider double-gloving. Always check the manufacturer's chemical resistance data for the specific solvent being used.[9][10]
-
Selection Rationale: These materials provide good resistance to a broad range of chemicals, including the solvents in which this compound is often dissolved, such as ethyl acetate and acetonitrile.[5][8] The thickness of the glove material is directly proportional to its chemical resistance; however, this may impair dexterity.[8]
-
Body Protection: Shielding Against Splashes and Spills
-
Why: To protect the skin and personal clothing from contamination.
-
What:
-
Lab Coat/Gown: A standard lab coat is sufficient for handling dilute solutions. For tasks with a higher risk of splashes, such as preparing stock solutions, a disposable gown or a chemical-resistant apron over a lab coat is recommended.[11]
-
Coveralls: In the event of a large spill or when extensive handling is required, disposable, chemical-resistant coveralls should be worn.[11]
-
Eye and Face Protection: A Critical Barrier
-
Why: To prevent this compound dust or solutions from coming into contact with the eyes, which can cause serious irritation.[3][5]
-
What:
-
Chemical Splash Goggles: These should be worn at all times when handling this compound in any form.[11]
-
Face Shield: When there is a significant risk of splashes, such as when preparing stock solutions or cleaning up spills, a face shield should be worn in addition to chemical splash goggles.[9][11]
-
Respiratory Protection: Guarding Against Inhalation
-
Why: To prevent the inhalation of this compound dust when handling the solid form or aerosols when handling solutions.
-
What: The type of respirator depends on the specific task. All respirators must be approved by the National Institute for Occupational Safety and Health (NIOSH).[1][12]
-
Particulate Respirator (N95 or P100): Recommended when weighing or handling solid this compound to protect against dust inhalation.[13]
-
Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges and Particulate Pre-filters: This is necessary when working with solutions that may generate vapors or aerosols. The OV cartridge will protect against the solvent vapors, and the pre-filter will capture any this compound aerosols.[11][12][13]
-
Procedural Guidance: Donning, Doffing, and Decontamination
Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent self-contamination.[4]
Step-by-Step Donning (Putting On) PPE
The following sequence should be followed to ensure a proper fit and to minimize the risk of contamination.[14]
-
Gown: Fully cover your torso from your neck to your knees and your arms to the end of your wrists. Fasten it in the back at the neck and waist.[14]
-
Mask or Respirator: Secure the ties or elastic bands at the middle of your head and neck. Fit the flexible band to the bridge of your nose and ensure a snug fit to your face and below your chin. Perform a fit-check if using a respirator.[14]
-
Goggles or Face Shield: Place over your face and eyes and adjust for a secure fit.[14]
-
Gloves: Extend the gloves to cover the wrist of the gown.[14]
Step-by-Step Doffing (Taking Off) PPE
The outside of your PPE should be considered contaminated. Follow this sequence to avoid contact with hazardous materials.[14]
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard the gloves in a designated waste container.[14]
-
Goggles or Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front of the device. If reusable, place it in a designated receptacle for cleaning. Otherwise, discard it.[14]
-
Gown: Unfasten the ties. Pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard it.[14][15]
-
Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Discard in a designated waste container.[14]
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[14]
Decontamination of Reusable PPE
-
Gloves (if reusable): Wash the exterior of the gloves with soap and water before removing them.[16]
-
Face Shields and Goggles: Wash with detergent and hot water. Sanitize by soaking for at least two minutes in a solution of 2 tablespoons of chlorine bleach per gallon of water, then rinse thoroughly.[17]
-
Respirators: Clean and sanitize the facepiece as recommended by the manufacturer.
Disposal Plan for Contaminated PPE
All disposable PPE and any other materials contaminated with this compound should be considered hazardous waste.[18]
-
Segregation: Place all contaminated disposable items (gloves, gowns, etc.) in a designated, labeled, and sealed hazardous waste container.
-
Regulations: The disposal of pesticide-related waste is regulated under the Resource Conservation and Recovery Act (RCRA).[2][19]
-
Local Procedures: Contact your institution's Environmental Health and Safety (EHS) office for specific procedures on hazardous waste pickup and disposal. Never dispose of contaminated PPE in the regular trash.[20] Many communities have "Clean Sweep" programs or household hazardous waste collection sites for proper disposal.[2]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Sources
- 1. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 2. epa.gov [epa.gov]
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- 13. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
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- 15. youtube.com [youtube.com]
- 16. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. Maintaining personal protective equipment | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 18. Disposal of Pesticides [npic.orst.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
